Chromic sulfate pentadecahydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
chromium(3+);trisulfate;pentadecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.3H2O4S.15H2O/c;;3*1-5(2,3)4;;;;;;;;;;;;;;;/h;;3*(H2,1,2,3,4);15*1H2/q2*+3;;;;;;;;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSOELSKLHYQRA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H30O27S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-53-8 (Parent), 16065-83-1 (Parent) | |
| Record name | Chromium sulfate pentadecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60905345 | |
| Record name | Chromium sulfate (Cr2(SO4)3) pentadecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-37-5 | |
| Record name | Chromium sulfate pentadecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium sulfate (Cr2(SO4)3) pentadecahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60905345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMIC SULFATE PENTADECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4T8TU3LE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chromic Sulfate Pentadecahydrate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Properties, Experimental Protocols, and Biological Significance of a Versatile Chromium Compound
Chromic sulfate pentadecahydrate, with the chemical formula Cr₂(SO₄)₃·15H₂O, is a significant inorganic compound that finds applications across various scientific and industrial domains. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties is paramount for its effective and safe utilization. This technical guide provides a comprehensive overview of this compound, including its core chemical data, detailed experimental methodologies for property determination, and an exploration of its role in biological signaling pathways.
Core Chemical and Physical Properties
This compound is a hydrated salt of chromium(III). Its properties are summarized in the table below, providing a clear reference for laboratory and research applications.
| Property | Data |
| Molecular Formula | Cr₂H₃₀O₂₇S₃[1] |
| Molecular Weight | 662.4 g/mol [1] |
| Appearance | Dark green amorphous substance[2] |
| Solubility | Soluble in water, insoluble in alcohol[2] |
| Melting Point | Decomposes above 70 °C[2] |
| Density | 1.86 g/cm³[2] |
| Stability | Stable under normal conditions |
Experimental Protocols
Accurate determination of the chemical and physical properties of this compound is crucial for its application in research and development. The following section details the methodologies for key experiments.
Determination of Water of Hydration
This experiment quantifies the number of water molecules in the hydrated salt.
Methodology:
-
Accurately weigh a clean, dry crucible.
-
Add a known mass of this compound to the crucible and reweigh.
-
Gently heat the crucible and its contents using a Bunsen burner or a furnace to a temperature above 100°C but below the decomposition temperature of the anhydrous salt.
-
Allow the crucible to cool in a desiccator to prevent rehydration.
-
Reweigh the crucible and the anhydrous chromic sulfate.
-
The difference in mass before and after heating corresponds to the mass of water lost.
-
From the masses of the anhydrous salt and the water lost, the number of moles of each can be calculated, and thus the formula of the hydrate can be determined[3].
Experimental Workflow for Determining Water of Hydration
Caption: A stepwise workflow for the quantitative determination of the water of hydration in a salt.
Solubility Determination
The solubility of this compound in water can be determined by preparing a saturated solution.
Methodology:
-
Add an excess amount of this compound to a known volume of deionized water in a beaker at a specific temperature.
-
Stir the mixture for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
-
Allow the undissolved solid to settle.
-
Carefully decant a known volume of the supernatant (the saturated solution).
-
Evaporate the water from the decanted solution to dryness.
-
Weigh the remaining solid residue.
-
The solubility can then be expressed as grams of solute per 100 grams of solvent.
Melting Point Determination
For hydrated salts, the "melting point" is often the temperature at which the salt decomposes and releases its water of hydration.
Methodology:
-
Place a small, finely ground sample of this compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and observe the temperature at which the substance begins to liquefy or show signs of decomposition (e.g., color change, release of gas)[4]. The temperature at which the green solid is obtained from the 18-hydrate is above 70 °C[2].
Density Measurement
The density of the crystalline solid can be determined using the displacement method.
Methodology:
-
Weigh a sample of this compound.
-
Fill a graduated cylinder with a known volume of a liquid in which the salt is insoluble (e.g., a non-polar solvent like toluene).
-
Carefully add the weighed sample to the graduated cylinder.
-
The volume of the displaced liquid is equal to the volume of the solid.
-
Density is calculated by dividing the mass of the sample by its volume[5].
Biological Significance and Signaling Pathways
Chromium is an essential trace element that plays a role in glucose metabolism and insulin signaling. While the hexavalent form of chromium (Cr(VI)) is a known carcinogen, trivalent chromium (Cr(III)), the form present in chromic sulfate, is considered to be of low toxicity. However, there is evidence to suggest that Cr(III) can be oxidized to Cr(VI) within cells, raising concerns about the long-term safety of chromium supplementation[6][7].
Role in Insulin Signaling
Chromium(III) is believed to potentiate the action of insulin, a hormone critical for regulating glucose, lipid, and protein metabolism. The proposed mechanism involves chromium binding to a peptide to form chromodulin, which in turn binds to and activates the insulin receptor, thereby enhancing insulin signaling.
Simplified Insulin Signaling Pathway and the Role of Chromium
Caption: A diagram illustrating the proposed mechanism of chromium in enhancing insulin signaling.
Applications in Drug Development
Recent research has explored the potential of chromium(III) compounds in cancer therapy. A novel chromium(III)-based compound has been shown to inhibit the progression of oxaliplatin-resistant colorectal cancer. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the endoplasmic reticulum (ER) stress pathway[8]. This highlights the potential for developing new chemotherapeutic agents based on chromium(III) complexes.
Safety and Handling
This compound is an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. In case of a spill, it should be cleaned up promptly to avoid dust generation.
Conclusion
This compound is a compound with a well-defined set of chemical and physical properties that make it useful in various research and industrial settings. For scientists and drug development professionals, a comprehensive understanding of its characteristics, along with standardized experimental protocols, is essential for its effective application. Furthermore, the evolving research into the biological roles and therapeutic potential of chromium(III) compounds underscores the importance of continued investigation into this versatile chemical.
References
- 1. This compound | Cr2H30O27S3 | CID 197887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. Determining the Formula of a Hydrate [web.lemoyne.edu]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. mt.com [mt.com]
- 6. New study reports evidence for carcinogenic chromium(VI) compounds in chromium(III)-treated living cells | EVISA's News [speciation.net]
- 7. Carcinogenic Chromium(VI) Compounds Formed by Intracellular Oxidation of Chromium(III) Dietary Supplements by Adipocytes | Garvan Institute of Medical Research [publications.garvan.org.au]
- 8. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O), a significant inorganic compound with applications in various industrial and research fields. This document details experimental protocols, data presentation, and workflow visualizations to assist professionals in the effective handling and analysis of this compound.
Introduction to Chromic Sulfate Hydrates
Chromium(III) sulfate exists in several hydrated forms, with the general formula Cr₂(SO₄)₃·xH₂O, where 'x' can range from 0 to 18.[1][2] The degree of hydration significantly impacts the compound's properties, most notably its color and solubility. The most common forms include the anhydrous salt (Cr₂(SO₄)₃), the octadecahydrate (Cr₂(SO₄)₃·18H₂O), and the pentadecahydrate (Cr₂(SO₄)₃·15H₂O).[1] While the anhydrous form is violet and insoluble in water, the hydrated salts are water-soluble.[1]
This compound is distinguished by its green color, which arises from the specific coordination chemistry of the chromium(III) ion with water and sulfate ligands.[1] This guide will focus on the synthesis and detailed characterization of this particular hydrate.
Comparative Properties of Common Hydrates
The following table summarizes the key physical and chemical properties of the pentadecahydrate and octadecahydrate forms for easy comparison.
| Property | This compound | Chromic Sulfate Octadecahydrate |
| Chemical Formula | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |
| Molar Mass | 662.4 g/mol [1][3] | 716.45 g/mol [1][2] |
| Appearance | Green solid[1][2] | Violet solid[1] |
| CAS Number | 10031-37-5[1][2][3] | 13520-66-6[1][2] |
| Density | 1.86 g/cm³[1][2][4] | 1.709 g/cm³[1][2][4] |
| Solubility in Water | Soluble[1] | Readily soluble[2] |
Synthesis of this compound
There are two primary methods for synthesizing this compound. The first involves the reduction of a hexavalent chromium compound, and the second is achieved through the controlled thermal dehydration of the higher octadecahydrate form.
Synthesis via Reduction of Hexavalent Chromium
A widely used and economically efficient method for producing chromium(III) sulfate involves the reduction of hexavalent chromium compounds, such as sodium dichromate (Na₂Cr₂O₇), using sulfur dioxide (SO₂).[1] This process is crucial as it converts toxic hexavalent chromium into the more stable trivalent state.[1]
-
Preparation of Reactant Solution: Prepare an aqueous solution of sodium dichromate (Na₂Cr₂O₇).
-
Acidification: Acidify the solution by adding sulfuric acid (H₂SO₄).
-
Reduction Step: Bubble sulfur dioxide (SO₂) gas through the acidified dichromate solution. The SO₂ acts as the reducing agent. This step is often performed in a specialized absorption tower to maximize gas-liquid contact and reaction efficiency.[1]
-
Reaction Monitoring: The color of the solution will change from orange (indicative of Cr(VI)) to green, signaling the formation of Cr(III) sulfate.
-
Crystallization: Concentrate the resulting green solution by slow evaporation to the point of saturation.
-
Isolation and Drying: Cool the saturated solution to induce crystallization of this compound. Isolate the green crystals by filtration, wash with a small amount of cold deionized water, and dry under controlled conditions to prevent further dehydration.
Synthesis via Thermal Dehydration
This compound can also be reliably obtained by heating the octadecahydrate form.
-
Starting Material: Obtain high-purity chromic sulfate octadecahydrate ([Cr(H₂O)₆]₂(SO₄)₃·6H₂O).
-
Controlled Heating: Place the octadecahydrate crystals in a temperature-controlled oven or on a heating mantle.
-
Dehydration: Heat the sample to a temperature above 70 °C.[2] This thermal process removes three of the outer sphere water molecules from the crystal lattice.
-
Monitoring: The transformation is accompanied by a color change from violet to green.
-
Final Product: Once the color change is complete and uniform, the resulting green solid is this compound. Further heating will lead to the formation of the anhydrous sulfate.[2]
Synthesis Workflow Diagram
Caption: Synthesis pathways for this compound.
Characterization Techniques
A suite of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound.
Spectroscopic Characterization
Spectroscopic methods provide valuable insights into the chemical bonding and electronic structure of the compound.[1]
FTIR spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
-
Expected Results: The FTIR spectrum is expected to show characteristic absorption bands for the sulfate ions (SO₄²⁻) and the water molecules (H₂O) of hydration.[1]
-
Experimental Protocol:
-
Prepare a sample by mixing a small amount of the dried compound with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analyze the positions and shapes of the absorption bands to identify the vibrational modes of the sulfate and water ligands.
-
While specific data for this compound is not widely available, other chromium(III) complexes are known to exhibit sharp-line luminescence in the red or near-infrared region.[1] This technique could provide insights into the electronic structure and local environment of the Cr(III) ion.
-
Experimental Protocol:
-
Place the solid sample in a sample holder within a spectrofluorometer.
-
Excite the sample with a suitable wavelength of light (typically from a xenon lamp or laser).
-
Record the emission spectrum to identify any photoluminescent properties.
-
Thermal Analysis
Thermal analysis techniques are instrumental in determining the hydration state and thermal stability of the compound.[1]
-
Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Expected Results: TGA will show distinct mass loss steps corresponding to the removal of the 15 water molecules upon heating. DSC will show endothermic peaks associated with these dehydration events.
-
Experimental Protocol:
-
Place a precisely weighed sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina or platinum).
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine the temperatures of dehydration and decomposition.
-
X-ray Diffraction (XRD)
XRD is a primary technique for investigating the crystalline structure of materials.[1] Different hydration states of chromium(III) sulfate exhibit distinct XRD patterns.[1]
-
Expected Results: The XRD pattern of a polycrystalline powder will provide a unique "fingerprint" that can be used for phase identification. While the octadecahydrate is reported to have a cubic crystal structure, specific crystallographic data for the pentadecahydrate is scarce in the literature.[1] A single-crystal X-ray diffraction analysis would be required to definitively determine its crystal system and unit cell parameters.[1]
-
Experimental Protocol (Powder XRD):
-
Finely grind the crystalline sample to a homogeneous powder.
-
Mount the powder on a sample holder.
-
Place the holder in the X-ray diffractometer.
-
Scan the sample over a range of 2θ angles while irradiating it with a monochromatic X-ray beam.
-
The resulting diffractogram, a plot of intensity versus 2θ, is used for analysis.
-
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the local atomic structure and electronic state of the chromium ions.
-
Expected Results: Analysis of the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can reveal key details. The chromium(III) ion is expected to be octahedrally coordinated by six oxygen atoms from both sulfate ligands and water molecules.[1] XAS can determine precise Cr-O bond lengths and coordination numbers.[1]
-
Experimental Protocol:
-
Prepare a thin, uniform sample of the compound.
-
Mount the sample in the beamline of a synchrotron radiation source.
-
Measure the X-ray absorption coefficient as a function of incident X-ray energy around the chromium K-edge.
-
Process and analyze the resulting spectrum to extract structural parameters.
-
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Summary of Expected Characterization Data
The following table summarizes the expected outcomes from the key characterization techniques described.
| Technique | Parameter Measured | Expected Outcome for Cr₂(SO₄)₃·15H₂O |
| FTIR | Vibrational Modes | Characteristic absorption bands for SO₄²⁻ (around 1100 cm⁻¹) and H₂O (broad peak around 3400 cm⁻¹ and bending around 1630 cm⁻¹). |
| TGA/DSC | Mass Loss vs. Temperature | Stepwise mass loss corresponding to the removal of 15 water molecules, accompanied by endothermic peaks in the DSC curve. |
| Powder XRD | Diffraction Pattern | A unique powder diffraction pattern distinguishing it from other hydrates and the anhydrous form. |
| XAS | Cr K-edge Absorption | XANES confirms Cr(III) oxidation state. EXAFS reveals an octahedral coordination sphere with Cr-O bond distances characteristic of coordinated water and sulfate ligands. |
This guide provides a foundational framework for the synthesis and comprehensive characterization of this compound, equipping researchers with the necessary protocols and expected outcomes for their scientific endeavors.
References
An In-depth Technical Guide on the Crystal Structure of Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium (III) sulfate and its various hydrated forms are of significant interest across several industrial and research applications, including in catalysis, tanning processes, and as a precursor for other chromium compounds. The pentadecahydrate form, Cr₂O₁₂S₃·15H₂O, is one of the stable hydrated states of chromic sulfate. A thorough understanding of its crystal structure is fundamental to elucidating its chemical and physical properties, which in turn dictates its utility. This technical guide provides a summary of the known properties of chromic sulfate pentadecahydrate and outlines a comprehensive, albeit generalized, experimental protocol for the determination of its crystal structure via single-crystal X-ray diffraction, a definitive technique for such analyses. Due to the limited availability of specific crystallographic data for the pentadecahydrate in publicly accessible literature, this guide serves as a foundational document outlining the necessary steps for its structural elucidation.
Introduction
The determination of the crystal structure is paramount for a complete understanding of a compound's properties. It provides insights into the coordination chemistry of the chromium ions, the nature of the hydrogen bonding network involving the water molecules and sulfate ions, and the overall packing of the constituent ions and molecules in the solid state. This information is crucial for computational modeling, understanding reaction mechanisms, and predicting material properties.
This guide, therefore, presents the known physicochemical properties of this compound and details a standard experimental workflow for determining its crystal structure using single-crystal X-ray diffraction.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | Cr₂(SO₄)₃·15H₂O |
| Molar Mass | 662.4 g/mol [2] |
| Appearance | Green crystals[3] |
| Solubility | Soluble in water, insoluble in alcohol[3] |
| Decomposition | Loses 10 water molecules at 100 °C[3] |
Table 1: Known Physicochemical Properties of this compound
Experimental Protocol for Crystal Structure Determination
The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. The following protocol outlines the necessary steps for the structural elucidation of this compound.
3.1. Crystal Growth
-
Synthesis: this compound can be synthesized by the reaction of chromium(III) oxide or hydroxide with sulfuric acid, followed by controlled crystallization from an aqueous solution.[4] The concentration of the reactants and the temperature of crystallization are critical parameters to obtain single crystals of sufficient quality.
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed, transparent, and free from cracks or other defects.
3.2. Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffraction spot is recorded.
3.3. Structure Solution and Refinement
-
Data Reduction: The collected diffraction data is processed to correct for various experimental factors, such as background scattering and absorption. The intensities are converted into structure factors.
-
Structure Solution: The positions of the heavy atoms (Cr and S) are determined using direct methods or Patterson methods. The positions of the lighter atoms (O and H) are subsequently located from the difference Fourier maps.
-
Structure Refinement: The atomic coordinates, thermal parameters, and other structural parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors. The quality of the final structure is assessed using various crystallographic indicators, such as the R-factor.
Logical Relationships of Chromium(III) Sulfates
The relationship between the different hydrated forms of chromium(III) sulfate is primarily dependent on temperature. The pentadecahydrate can be obtained by heating the octadecahydrate, and further heating leads to the anhydrous form.
Conclusion
While the precise crystal structure of this compound remains to be fully elucidated and published, this guide provides a comprehensive overview of its known properties and the standard experimental procedures required for its structural determination. The application of single-crystal X-ray diffraction, as outlined, would provide the definitive atomic-level description of this compound. Such data would be invaluable for researchers and professionals working with chromium-based materials, enabling a deeper understanding of its structure-property relationships and facilitating its application in various technological fields. Further research is encouraged to determine and publish the complete crystallographic data for Cr₂(SO₄)₃·15H₂O.
References
An In-depth Technical Guide to the Core Properties of Chromic Sulfate Pentadecahydrate (CAS: 10031-37-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, toxicological profile, and relevant experimental methodologies for chromic sulfate pentadecahydrate. The information is curated to support research and development activities, particularly in the pharmaceutical and biomedical fields.
Physicochemical Properties
This compound, with the CAS number 10031-37-5, is a hydrated inorganic salt of trivalent chromium.[1][2][3] It is one of several known hydrates of chromium(III) sulfate.[2][3] The degree of hydration significantly influences the compound's color and solubility.[3]
Below is a summary of its key quantitative properties:
| Property | Value | Reference |
| Molecular Formula | Cr₂H₃₀O₂₇S₃ | [4] |
| Molecular Weight | 662.4092 g/mol | [4] |
| Appearance | Green solid/amorphous substance | [1][2][3][5] |
| Density | 1.86 - 1.87 g/cm³ | [2][5] |
| Melting Point | Decomposes at 67 °C, loses 10 water molecules at 100 °C | [1][6] |
| Solubility | Soluble in cold water, insoluble in alcohol | [1][5][6] |
Experimental Protocols for Property Determination
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for confirming the identity and assessing the hydration state of this compound. The spectrum will exhibit characteristic absorption bands for sulfate ions (SO₄²⁻) and water molecules (H₂O).
Methodology:
-
Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic vibrational modes. Expect strong bands corresponding to the stretching and bending vibrations of the S-O bonds in the sulfate groups and the O-H stretching and H-O-H bending vibrations of the water molecules. The position and shape of the water bands can provide information about the coordination environment of the water molecules.
Thermogravimetric Analysis (TGA)
TGA is used to determine the water content and thermal stability of the hydrate. By heating the sample at a controlled rate, the loss of water molecules can be quantified.
Methodology:
-
Instrumentation: Utilize a thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed sample of this compound into the TGA sample pan.
-
Experimental Conditions: Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting TGA curve will show distinct weight loss steps corresponding to the removal of water molecules. The temperature at which these losses occur provides information on the thermal stability of the hydrate. The total weight loss should correspond to the theoretical water content of the pentadecahydrate.
Toxicological Profile and Cellular Interactions
Trivalent chromium (Cr(III)), the oxidation state in chromic sulfate, is generally considered less toxic than hexavalent chromium (Cr(VI)). However, understanding its potential cellular interactions is crucial for drug development.
Acute Oral Toxicity
Acute oral toxicity studies are fundamental for assessing the initial hazard of a substance. The OECD Guidelines for the Testing of Chemicals provide standardized protocols.
Methodology (Adapted from OECD Guideline 423 - Acute Toxic Class Method): [7][8]
-
Test Animals: Use a single sex of healthy, young adult rodents (e.g., female rats).
-
Housing and Fasting: House the animals individually and fast them overnight prior to dosing.
-
Dose Administration: Administer a single oral dose of this compound dissolved in a suitable vehicle (e.g., water). The starting dose is selected from fixed levels (e.g., 300 mg/kg).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Stepwise Procedure: The outcome of the initial dose determines the next step, which may involve dosing at a higher or lower fixed level with a new group of animals. This stepwise approach minimizes the number of animals required.[7]
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.
In Vitro Cytotoxicity Assessment
Cell viability assays are essential for determining the cytotoxic potential of a compound on cultured cells. The MTT assay is a widely used colorimetric method.[9][10]
Methodology (MTT Assay): [9][10][11][12]
-
Cell Culture: Seed a suitable cell line (e.g., human dermal fibroblasts or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound dissolved in the cell culture medium. Include untreated control wells.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.
Workflow for determining in vitro cytotoxicity using the MTT assay.
Potential Signaling Pathways of Interest
While specific studies on this compound are limited, research on other chromium compounds, particularly Cr(VI), has identified key signaling pathways that are affected. These pathways represent important areas of investigation for understanding the biological activity of Cr(III) compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, immunity, and cell survival.[13] Some studies suggest that chromium can activate the NF-κB pathway, potentially through the generation of reactive oxygen species (ROS).[4][9][14]
Hypothesized activation of the NF-κB pathway by chromium compounds.
Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence) [1][15][16]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for a predetermined time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Imaging: Acquire fluorescent images using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a central role in cellular responses to stress, including DNA damage, by inducing cell cycle arrest or apoptosis.[11] Studies have shown that chromium compounds can induce p53-dependent and independent apoptosis.[11][17]
Hypothesized activation of the p53 pathway by chromium-induced stress.
Experimental Protocol: p53 Activation Analysis (Western Blotting) [6][13][17][18][19]
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for p53. To investigate the activation state, antibodies specific for phosphorylated forms of p53 can also be used.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: The intensity of the bands corresponding to p53 (and its phosphorylated forms) can be quantified and compared between treated and untreated samples to determine if the compound leads to an accumulation or activation of p53. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Relevance in Drug Development
While historically used in industries like leather tanning, there is growing interest in the therapeutic potential of chromium(III) compounds. Research has explored their use as antimicrobial agents and in the development of novel cancer therapies.[4][14] For instance, some chromium(III)-based compounds have shown efficacy in inhibiting the progression of oxaliplatin-resistant colorectal cancer.[4] The study of compounds like this compound is therefore relevant for discovering new therapeutic agents and understanding the biological roles of essential and non-essential metals.[14]
References
- 1. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]
- 2. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. Novel chromium (III)-based compound for inhibition of oxaliplatin-resistant colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 6. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.9. Western blot analysis [bio-protocol.org]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermal Decomposition of Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O). This compound is significant in various chemical processes, and understanding its thermal behavior is crucial for its application in research and development. This document details its decomposition pathway, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visualizations of the processes involved.
Introduction
Chromium(III) sulfate exists in several hydrated forms, with the pentadecahydrate being a notable variant. The thermal decomposition of this hydrated salt is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. This process is critical in various applications, including the preparation of chromium-based catalysts, pigments, and in certain pharmaceutical manufacturing processes where precise temperature control is essential.
Thermal Decomposition Pathway
The thermal decomposition of this compound occurs in distinct stages. Initially, the hydrated salt loses its water of crystallization in a stepwise manner upon heating. Following complete dehydration, the resulting anhydrous chromium(III) sulfate decomposes at higher temperatures to yield chromium(III) oxide and sulfur oxides.
The overall decomposition can be summarized by the following reactions:
-
Dehydration: Cr₂(SO₄)₃·15H₂O(s) → Cr₂(SO₄)₃(s) + 15H₂O(g)
-
Decomposition of Anhydrous Salt: Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)
The sulfur trioxide (SO₃) may further decompose into sulfur dioxide (SO₂) and oxygen (O₂), especially at higher temperatures.
Quantitative Decomposition Data
The following table summarizes the theoretical quantitative data for the stepwise thermal decomposition of this compound. The temperature ranges are estimates based on typical thermal analysis data for hydrated metal sulfates and available information on chromium compounds. It is important to note that experimental conditions such as heating rate and atmosphere can significantly influence these ranges.
| Stage | Temperature Range (°C) | Description | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |
| 1 | 70 - 120 | Loss of approximately 10 molecules of loosely bound water of hydration. | 27.17 | 27.17 |
| 2 | 120 - 300 | Loss of the remaining 5 molecules of more strongly bound water to form the anhydrous salt. | 13.59 | 40.76 |
| 3 | > 700 | Decomposition of anhydrous chromium(III) sulfate to chromium(III) oxide. | 36.23 | 76.99 |
Note: The above temperature ranges and stepwise water loss are based on general knowledge of hydrated salt decomposition and the limited available data for chromic sulfate hydrates. Precise values can vary with experimental conditions.
Experimental Protocols
The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of the sample as a function of temperature.
Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower or faster rates can be employed to study the kinetics or resolve overlapping decomposition steps.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions. To study oxidative decomposition, a controlled air or oxygen atmosphere can be used.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of decomposition and the percentage mass loss at each step. The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.
Evolved Gas Analysis (EGA)
For a more detailed analysis of the decomposition products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous species evolved at each decomposition stage.
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the thermal analysis of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Thermal Decomposition Pathway
The following diagram illustrates the stepwise thermal decomposition of this compound.
Caption: Stepwise thermal decomposition of this compound.
Conclusion
The thermal decomposition of this compound is a predictable, multi-step process that can be effectively characterized by thermal analysis techniques. Understanding the distinct stages of dehydration and decomposition is essential for controlling processes that involve this compound at elevated temperatures. The provided data and protocols serve as a valuable resource for researchers and professionals working with chromium compounds. It is recommended that for any critical application, the thermal decomposition be experimentally verified under the specific conditions of use.
An In-depth Technical Guide to the Hydration States of Chromic Sulfate and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various hydration states of chromium(III) sulfate, also known as chromic sulfate. The properties and interconversion of these hydrates are critical in fields ranging from inorganic synthesis and materials science to the formulation of chromium-containing pharmaceuticals and supplements. This document details the physicochemical properties, synthesis, and characterization of the primary hydration states of chromic sulfate.
Overview of Chromic Sulfate and its Hydrates
Chromium(III) sulfate is an inorganic compound with the general formula Cr₂(SO₄)₃·xH₂O, where 'x' can range from 0 to 18. The degree of hydration significantly impacts the compound's color, solubility, and chemical reactivity. The most common and well-characterized hydrates are the octadecahydrate (18-hydrate) and the pentadecahydrate (15-hydrate). Additionally, an anhydrous form and other hydrates exist. The coordination chemistry of the chromium(III) ion in these compounds is central to their distinct properties, particularly the ligand exchange between water molecules and sulfate ions in the chromium coordination sphere.
Physicochemical Properties of Chromic Sulfate Hydrates
The properties of the different hydration states of chromic sulfate are summarized in the table below, providing a comparative view of their key characteristics.
| Property | Anhydrous Chromic Sulfate | Chromic Sulfate Pentadecahydrate | Chromic Sulfate Octadecahydrate |
| Chemical Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |
| Molar Mass | 392.18 g/mol | 662.45 g/mol | 716.45 g/mol [1] |
| CAS Number | 10101-53-8[1] | 10031-37-5[1] | 13520-66-6[1] |
| Appearance | Reddish-brown crystals or violet powder[1] | Green solid[1] | Violet crystals[1] |
| Crystal System | Rhombohedral | - | - |
| Density | 3.10 g/cm³[1] | 1.86 g/cm³[1] | 1.709 g/cm³[1] |
| Solubility in Water | Insoluble (dissolves with a reducing agent)[1] | Readily soluble[1] | 120 g/100 mL at 20 °C[2] |
| Melting/Decomposition Point | Decomposes > 700 °C[3] | Loses 10 H₂O at 100 °C[4] | Loses 12 H₂O at 100 °C[4] |
Coordination Chemistry and Isomerism
The distinct colors of the different hydrated forms of chromic sulfate and their solutions are a direct consequence of the coordination environment of the chromium(III) ion.
-
Violet Hexaaquachromium(III) Ion: In the solid state, the octadecahydrate is more accurately represented by the formula [Cr(H₂O)₆]₂(SO₄)₃·6H₂O.[1] This indicates that six water molecules are directly coordinated to each of the two chromium ions, forming the violet-colored hexaaquachromium(III) complex cation, [Cr(H₂O)₆]³⁺. The remaining six water molecules are present as water of crystallization within the crystal lattice. When dissolved in cold water, this violet complex persists.[1]
-
Green Sulfato-Complexes: Upon heating a solution of the violet 18-hydrate, or by heating the solid itself to above 70°C, a color change to green is observed.[1] This is due to the displacement of one or more coordinated water molecules by sulfate ions, forming green-colored sulfato-complexes such as [Cr(H₂O)₅(SO₄)]⁺. This conversion results in the formation of the green pentadecahydrate, Cr₂(SO₄)₃·15H₂O.[1] The reversion of the green sulfato-complexes in solution back to the violet hexaaqua ion is a slow process that can take days or weeks at room temperature.[5]
This relationship can be visualized as a reversible equilibrium in aqueous solution, influenced by temperature.
Caption: Interconversion of violet and green chromic sulfate hydrates.
Experimental Protocols
Synthesis of Chromic Sulfate Hydrates
4.1.1. Synthesis of Violet Chromic Sulfate Octadecahydrate (Cr₂(SO₄)₃·18H₂O)
This procedure involves the reduction of a chromium(VI) source in the presence of sulfuric acid.
-
Materials: Potassium dichromate (K₂Cr₂O₇), concentrated sulfuric acid (H₂SO₄), ethanol (C₂H₅OH), distilled water.
-
Procedure:
-
Dissolve a specific molar quantity of potassium dichromate in a minimal amount of warm distilled water.
-
Slowly and carefully add a stoichiometric excess of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
While maintaining the low temperature, slowly add ethanol dropwise with constant stirring. The ethanol will be oxidized to acetaldehyde, and the orange-red chromium(VI) will be reduced to the violet-blue chromium(III). The reaction is exothermic and should be controlled to prevent overheating, which would favor the formation of the green sulfato-complex.
-
After the addition of ethanol is complete and the reaction subsides, allow the solution to stand in a cold environment (e.g., refrigerator) for several hours to days to facilitate the crystallization of violet crystals of chrome alum (KCr(SO₄)₂·12H₂O).
-
To obtain chromium(III) sulfate without the potassium counter-ion, the synthesis can be adapted by starting with chromium(III) hydroxide.
-
-
Alternative Procedure using Chromium(III) Hydroxide:
-
Freshly precipitate chromium(III) hydroxide by adding a stoichiometric amount of a base (e.g., ammonium hydroxide) to a solution of a chromium(III) salt (e.g., chromium(III) chloride).
-
Wash the precipitate thoroughly with distilled water to remove other ions.
-
Dissolve the moist chromium(III) hydroxide precipitate in a stoichiometric amount of cold, dilute sulfuric acid.[5]
-
Filter the resulting violet solution to remove any unreacted hydroxide.
-
Slowly evaporate the solvent at room temperature or under reduced pressure to induce the crystallization of violet Cr₂(SO₄)₃·18H₂O.
-
4.1.2. Synthesis of Green this compound (Cr₂(SO₄)₃·15H₂O)
This hydrate is typically prepared by the thermal dehydration of the octadecahydrate.
-
Materials: Violet chromic sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O).
-
Procedure:
-
Place a known weight of finely ground Cr₂(SO₄)₃·18H₂O in a shallow dish.
-
Heat the sample in an oven at a temperature of 70-90°C.[1]
-
Monitor the color change from violet to green.
-
Once the color change is complete, cool the sample in a desiccator to prevent rehydration. The resulting green solid is Cr₂(SO₄)₃·15H₂O.
-
Characterization Methods
The following experimental workflow outlines the key characterization techniques for distinguishing between the different hydration states of chromic sulfate.
Caption: Workflow for characterizing chromic sulfate hydrates.
4.2.1. Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
-
Objective: To determine the water content and thermal stability of the hydrates.
-
Methodology:
-
A small, accurately weighed sample (5-10 mg) of the chromic sulfate hydrate is placed in an alumina or platinum crucible.
-
The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The TGA instrument records the mass loss as a function of temperature, while the DTA instrument records the temperature difference between the sample and a reference material, indicating endothermic or exothermic events.
-
-
Expected Results:
-
For Cr₂(SO₄)₃·18H₂O: The TGA curve would show a multi-step weight loss corresponding to the loss of water molecules. A significant weight loss is expected around 100°C, corresponding to the loss of approximately 12 water molecules.[4] Further heating will lead to the loss of the remaining water molecules at higher temperatures, followed by the decomposition of the anhydrous sulfate to chromium(III) oxide at temperatures above 700°C. The DTA curve will show endothermic peaks corresponding to the dehydration and decomposition steps.
-
For Cr₂(SO₄)₃·15H₂O: The initial major weight loss will be smaller than that of the 18-hydrate, corresponding to the loss of its water of hydration.
-
4.2.2. X-ray Diffraction (XRD)
-
Objective: To identify the crystal structure and differentiate between the various solid forms.
-
Methodology:
-
A finely powdered sample of the chromic sulfate hydrate is placed on a sample holder.
-
The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation) over a range of 2θ angles.
-
The detector measures the intensity of the diffracted X-rays at different angles.
-
-
Expected Results: Each crystalline hydrate will produce a unique diffraction pattern with characteristic peaks at specific 2θ values. The anhydrous form, Cr₂(SO₄)₃, is known to be isostructural with anhydrous aluminum sulfate and has a rhombohedral crystal system.[1] The XRD patterns can be compared with databases (e.g., ICDD) for phase identification.
4.2.3. UV-Visible Spectroscopy
-
Objective: To characterize the chromium(III) complex ions in solution.
-
Methodology:
-
A dilute aqueous solution of the chromic sulfate hydrate is prepared.
-
The absorbance of the solution is measured over the visible and near-UV range (e.g., 350-700 nm) using a spectrophotometer.
-
-
Expected Results:
-
Violet Solution (from Cr₂(SO₄)₃·18H₂O): The spectrum will be characteristic of the [Cr(H₂O)₆]³⁺ ion, showing two broad absorption bands. One band will be in the violet-blue region (λ_max ≈ 400-420 nm) and the other in the yellow-orange region (λ_max ≈ 580 nm).[4][6]
-
Green Solution (from Cr₂(SO₄)₃·15H₂O or heated violet solution): The absorption maxima will be shifted, and the overall spectrum will differ from that of the hexaaqua ion due to the presence of sulfato-complexes.
-
Signaling Pathways and Logical Relationships
The primary "signaling" in the context of chromic sulfate hydrates is the response to thermal energy, leading to changes in hydration state and coordination environment. This can be represented as a logical progression.
Caption: Thermal decomposition pathway of chromic sulfate hydrates.
Conclusion
The hydration states of chromic sulfate exhibit distinct and measurable differences in their physical and chemical properties, primarily driven by the coordination chemistry of the chromium(III) ion. Understanding these differences is essential for the effective application of these compounds in various scientific and industrial fields. The experimental protocols and characterization data provided in this guide offer a framework for the synthesis and analysis of specific chromic sulfate hydrates, enabling researchers to control and verify the form of the compound they are working with.
References
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromium III Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. docbrown.info [docbrown.info]
- 5. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
In-Depth Spectroscopic Analysis of Chromic Sulfate Pentadecahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O), a compound of interest in various chemical and pharmaceutical applications. This document details the theoretical underpinnings of relevant spectroscopic techniques, presents available spectral data, and outlines detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a hydrated salt of chromium(III) and sulfate ions. Its distinct green color is a key characteristic, arising from the electronic transitions within the d-orbitals of the chromium(III) ion, which has a d³ electron configuration. The coordination environment of the chromium centers, which includes both water molecules and sulfate ions, dictates the precise nature of these transitions and, consequently, its spectroscopic signature. Understanding these spectroscopic properties is crucial for quality control, stability testing, and investigating the compound's interactions in various matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for probing the electronic structure of transition metal complexes like this compound. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower to higher energy d-orbitals, which are split by the ligand field.
Theoretical Background: For a Cr(III) ion in an octahedral ligand field, the five d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The electronic transitions from the ground state (⁴A₂g) to excited states (⁴T₂g and ⁴T₁g) are responsible for the characteristic absorption bands observed in the UV-Vis spectrum. The positions and intensities of these bands are sensitive to the nature and geometry of the ligands surrounding the Cr(III) ion.
Quantitative Data:
| Species | Absorption Maxima (λmax) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition Assignment | Reference |
| [Cr(H₂O)₆]³⁺ (in aqueous solution) | ~400, ~580 | ~20 | ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g(F) | [1][2] |
| [Cr(H₂O)₆]³⁺ (in nitrate solution) | ~300, ~420, ~580 | Not specified | ⁴A₂g → ⁴T₁g(P), ⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g(F) | [3] |
| [Cr₂(OH)₂]⁴⁺(aq) (dimeric species) | 422.4, 582.9 | Not specified | d-d transitions | [4][5] |
Note: The green color of this compound suggests that the coordination environment may differ from the violet/blue [Cr(H₂O)₆]³⁺ ion, likely involving coordination by sulfate ions, which would shift the absorption bands.
Experimental Protocol: UV-Vis Spectroscopy of an Aqueous Solution
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of a solution of this compound.
Materials:
-
This compound
-
Deionized water
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 - 1.5.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the sample) and place it in the spectrophotometer. Record a baseline spectrum to correct for the absorbance of the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum will show characteristic absorption bands for the sulfate ions (SO₄²⁻), water molecules (H₂O), and potentially Cr-O bonds.
Theoretical Background: The vibrational modes of the sulfate ion, which has tetrahedral symmetry (Td) in its free state, can be altered upon coordination to the metal center, leading to splitting of degenerate bands and the appearance of new bands. The water molecules will exhibit characteristic O-H stretching and H-O-H bending vibrations.
Spectral Data:
A representative transmission FT-IR spectrum for a hydrated chromium(III) sulfate is available. While the exact degree of hydration is not specified as pentadecahydrate, it provides valuable insight into the expected vibrational modes.
| Wavenumber Range (cm⁻¹) | Assignment | Reference |
| ~3400 (broad) | O-H stretching vibrations of coordinated and lattice water molecules. | [6] |
| ~1630 | H-O-H bending vibration of water molecules. | |
| ~1122 | ν₃ (asymmetric stretching) of sulfate ions (often split upon coordination). | [4] |
| ~610 | ν₄ (asymmetric bending) of sulfate ions. | [6] |
| Below 600 | Vibrations involving Cr-O bonds. | [4] |
Note: The exact positions and shapes of these bands can be influenced by the coordination mode of the sulfate ions (monodentate, bidentate) and the nature of the hydrogen bonding within the crystal lattice.
Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.
Materials:
-
This compound
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press and die
-
FT-IR spectrometer
Procedure:
-
Sample Preparation: Gently grind 1-2 mg of this compound in an agate mortar. Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample by gentle grinding to ensure a homogeneous mixture.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Background Measurement: Place an empty pellet holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Measurement: Carefully place the KBr pellet in the sample holder and acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them with known vibrational frequencies for sulfate, water, and metal-oxygen bonds.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to symmetric vibrations and can provide valuable information about the sulfate ions and the overall crystal structure.
Theoretical Background: The symmetric stretching mode (ν₁) of the free sulfate ion is typically very strong in the Raman spectrum. Similar to FT-IR, coordination to the chromium ion can lead to shifts and splitting of the sulfate vibrational modes. The low-frequency region of the Raman spectrum can also provide insights into the Cr-O vibrations and lattice modes.
Expected Spectral Features:
| Wavenumber Range (cm⁻¹) | Expected Assignment |
| ~981 | ν₁ (symmetric stretching) of the sulfate ion. |
| ~451 | ν₂ (symmetric bending) of the sulfate ion. |
| ~1104 | ν₃ (asymmetric stretching) of the sulfate ion. |
| ~613 | ν₄ (asymmetric bending) of the sulfate ion. |
| 3000-3600 | O-H stretching modes of water molecules. |
| Low-frequency region | Cr-O stretching and lattice modes. |
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for characterizing this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: A typical experimental workflow for spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound provides valuable insights into its electronic structure, the nature of its chemical bonds, and its coordination environment. UV-Vis spectroscopy reveals the characteristic d-d electronic transitions of the Cr(III) ion, while FT-IR and Raman spectroscopies identify the vibrational modes of the sulfate and water ligands. Together, these techniques offer a powerful suite of tools for the comprehensive characterization of this important chromium compound. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and scientists in obtaining reliable and reproducible spectroscopic data. Further research to obtain high-resolution solid-state spectra of the pure pentadecahydrate form would be beneficial for a more precise structural elucidation.
References
- 1. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 2. people.bath.ac.uk [people.bath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
A Technical Guide to the Magnetic Properties of Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O). The content herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the magnetic behavior of this chromium(III) compound. This document outlines the theoretical basis for its magnetic characteristics, presents available quantitative data, and details the experimental protocols for magnetic property determination.
Theoretical Framework: The Magnetic Nature of the Chromium(III) Ion
The magnetic properties of this compound are fundamentally derived from the electronic structure of the chromium(III) ion. The Cr³⁺ ion possesses a d³ electronic configuration, meaning it has three electrons in its 3d orbitals.
According to Crystal Field Theory, in an octahedral coordination environment, as is common for hydrated metal sulfates, the five degenerate d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet. For a d³ ion, each of the three d-electrons will occupy one of the t₂g orbitals with parallel spins, in accordance with Hund's rule. This arrangement results in three unpaired electrons, rendering the complex paramagnetic.
The theoretical spin-only magnetic moment (μ_s) can be calculated using the following formula:
μ_s = √[n(n+2)]
where 'n' is the number of unpaired electrons. For the Cr³⁺ ion with n=3, the theoretical spin-only magnetic moment is:
μ_s = √[3(3+2)] = √15 ≈ 3.87 Bohr Magnetons (B.M.)
This theoretical value provides a baseline for the expected magnetic moment of this compound.
A Technical Guide to the Molecular Geometry of Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular geometry and structural characteristics of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O). This compound is a significant hydrate of chromium(III) sulfate, notable for its distinct green color, which has implications for its coordination chemistry. This document summarizes its known structural features, presents relevant physicochemical data, outlines the experimental protocol for its definitive structural determination, and provides a visualization of its coordination sphere.
Introduction to this compound
Chromium(III) sulfate and its various hydrates are of considerable interest in numerous applications, including leather tanning, dye manufacturing, and as precursors for catalysts. The degree of hydration in these salts plays a crucial role in determining their color and chemical properties, a phenomenon known as hydration isomerism.
This compound (Cr₂(SO₄)₃·15H₂O) is a green crystalline solid.[1][2] Its color is a key indicator of its molecular geometry, distinguishing it from the violet octadecahydrate (Cr₂(SO₄)₃·18H₂O). While the violet form contains the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where the chromium ion is coordinated exclusively by water molecules, the green color of the pentadecahydrate suggests a different coordination environment.[1] In this form, it is understood that one or more sulfate ions have entered the inner coordination sphere of the chromium(III) ion, displacing water ligands.
Physicochemical and Structural Data
While detailed single-crystal X-ray diffraction data for this compound is not widely available in the literature, a combination of spectroscopic evidence and comparison with other chromium(III) hydrates allows for a comprehensive understanding of its structure.[2]
| Property | Data |
| Chemical Formula | Cr₂(SO₄)₃·15H₂O |
| Molar Mass | 662.45 g/mol |
| Appearance | Green crystalline solid |
| Coordination Geometry | Octahedral around each Cr(III) ion |
| Likely Ligands | H₂O and SO₄²⁻ |
Molecular Geometry and Coordination
The central feature of the molecular geometry of this compound is the coordination sphere of the two chromium(III) ions.
Coordination of the Chromium(III) Ion
Spectroscopic studies, particularly X-ray Absorption Spectroscopy (XAS), indicate that each chromium(III) ion is in an octahedral coordination environment .[2] This means each Cr³⁺ ion is centrally located and bonded to six other atoms. In the case of the pentadecahydrate, these coordinating atoms are oxygens from both water molecules (H₂O) and sulfate anions (SO₄²⁻).
The displacement of water ligands by sulfate ions in the inner coordination sphere is responsible for the characteristic green color of the compound. A plausible structure for the complex cation in this hydrate is [Cr(H₂O)₅(SO₄)]⁺ or [Cr(H₂O)₄(SO₄)₂]⁻, with the remaining water molecules present as water of crystallization within the crystal lattice.
Geometry of the Sulfate Ion
The sulfate ion (SO₄²⁻) itself has a tetrahedral geometry , with the sulfur atom at the center and four oxygen atoms at the vertices. In this compound, the sulfate ions can act as ligands, bonding to the chromium(III) ions.
Experimental Protocols: Single-Crystal X-ray Diffraction
To definitively determine the molecular geometry, including precise bond lengths and angles, single-crystal X-ray diffraction is the gold-standard experimental technique. The following protocol outlines the general methodology.
Crystal Growth
-
Preparation of a Supersaturated Solution : A supersaturated solution of chromic sulfate is prepared, typically by dissolving the compound in deionized water at an elevated temperature.
-
Slow Cooling : The solution is then allowed to cool slowly and undisturbed. This slow cooling process is critical for the formation of large, well-ordered single crystals suitable for diffraction.
-
Crystal Selection : A suitable single crystal is selected under a microscope. The ideal crystal should be clear, without visible cracks or defects, and of an appropriate size for the X-ray beam.
Data Collection
-
Mounting the Crystal : The selected crystal is mounted on a goniometer head.
-
X-ray Diffraction : The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.
-
Data Acquisition : The intensities and positions of these diffracted spots are recorded by a detector.
Structure Solution and Refinement
-
Unit Cell Determination : The diffraction pattern is used to determine the dimensions and symmetry of the unit cell of the crystal.
-
Structure Solution : The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell, often using computational methods such as direct methods or Patterson methods. This results in an initial electron density map.
-
Structure Refinement : The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate the likely coordination environment of the chromium(III) ion in this compound and a general workflow for its structural determination.
Caption: A possible octahedral coordination sphere of a Cr(III) ion.
Caption: Workflow for determining molecular geometry via X-ray diffraction.
References
A Comprehensive Guide to the Safe Handling of Chromic Sulfate Pentadecahydrate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling procedures for chromic sulfate pentadecahydrate in a laboratory setting. Adherence to these guidelines is crucial to mitigate risks and ensure a safe research environment.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant and may cause allergic skin reactions.[1][2]
Primary Hazards:
-
Eye Irritation: Causes irritation upon contact with eyes.[1]
-
Skin Irritation: Causes skin irritation and may lead to sensitization, an allergic reaction that can recur with subsequent exposure.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[1]
-
Gastrointestinal Irritation: Ingestion can lead to nausea, vomiting, and diarrhea.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | Cr₂(SO₄)₃·15H₂O |
| Molecular Weight | 662.4 g/mol [3] |
| Appearance | Green to violet to red solid[1] |
| Odor | Odorless[1][4] |
| Solubility | Soluble in water[1] |
| pH (5% solution) | 1.0 - 2.5[1] |
| Specific Gravity/Density | 1.7 - 3.0[1] |
Table 2: Exposure Limits for Chromium (III) Compounds
| Organization | Exposure Limit (as Cr) | Notes |
| OSHA (PEL) | 0.5 mg/m³ | 8-hour Time-Weighted Average[2] |
| NIOSH (REL) | 0.5 mg/m³ | 10-hour Time-Weighted Average[2] |
| ACGIH (TLV) | 0.5 mg/m³ | 8-hour Time-Weighted Average[2] |
Table 3: Toxicological Information
| Endpoint | Value |
| LD50/LC50 | Not available[1] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[1] |
Experimental Protocols
Detailed methodologies for key laboratory procedures involving this compound are outlined below.
3.1. Safe Weighing and Transfer Protocol
-
Preparation:
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated enclosure.
-
Verify that the fume hood has adequate airflow.
-
Don appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves. For operations with a high potential for dust generation, a NIOSH-approved respirator is recommended.[1][5]
-
-
Procedure:
-
Place a clean, dry weighing boat on the balance and tare.
-
Carefully scoop the required amount of this compound from the stock container onto the weighing boat. Minimize dust generation by avoiding rapid movements.
-
Once the desired mass is obtained, securely close the stock container.
-
To transfer, gently tap the weighing boat to decant the solid into the receiving vessel.
-
If any solid spills, clean it up immediately following the spill cleanup protocol.
-
-
Post-Procedure:
-
Wipe down the balance and surrounding area with a damp cloth.
-
Dispose of the weighing boat and any contaminated materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
3.2. Aqueous Solution Preparation Protocol
-
Preparation:
-
Procedure:
-
Weigh the required amount of this compound following the protocol in section 3.1.
-
Place a magnetic stir bar in a beaker of appropriate size containing the desired volume of deionized water.
-
Place the beaker on a magnetic stir plate and begin stirring.
-
Slowly add the weighed this compound to the vortex of the stirring water to prevent clumping and splashing.
-
Continue stirring until the solid is completely dissolved. The solution will be acidic.[1]
-
-
Post-Procedure:
-
Label the prepared solution with the chemical name, concentration, date, and your initials.
-
Clean all glassware thoroughly.
-
Dispose of any contaminated materials in the designated hazardous waste container.
-
Wash hands thoroughly.
-
3.3. Spill Cleanup Protocol
-
Immediate Actions:
-
Cleanup Procedure (for small, manageable spills):
-
Wear appropriate PPE, including a respirator if dust is present.[1]
-
Carefully sweep or vacuum the spilled solid material. Avoid generating dust.[1]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a damp cloth or sponge.
-
Ventilate the area and wash it after the cleanup is complete.[2]
-
-
Post-Cleanup:
-
Dispose of all contaminated cleaning materials in a hazardous waste container.
-
Wash hands and any exposed skin thoroughly.
-
Visualizations
Diagram 1: Laboratory Safety Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Diagram 2: Experimental Workflow for Aqueous Solution Preparation
Caption: Step-by-step process for preparing an aqueous solution.
First-Aid Measures
In the event of exposure, follow these first-aid procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
Handling and Storage
-
Handling: Use with adequate ventilation and minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep containers tightly closed when not in use.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1][2]
-
Incompatibilities: Avoid contact with oxidizing agents (such as perchlorates, peroxides, and nitrates), reducing agents, combustibles, ammonia, halides, phosphorous, sodium azide, elemental sulfur, and urea.[1][2] Moist chromic sulfate may evolve hydrogen gas, which could lead to container rupture if sealed for a prolonged period.[1]
Fire-Fighting Measures
-
Extinguishing Media: This substance is non-combustible. Use an extinguishing agent most appropriate for the surrounding fire.[1][4]
-
Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] During a fire, irritating and highly toxic gases, including sulfur oxides and chromic acid, may be generated by thermal decomposition.[1][4]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. It may be necessary to dispose of this chemical as a hazardous waste.[2] Do not allow it to enter drains or the environment.[6]
References
A Technical Guide to the Solubility of Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) in water and other solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.
Introduction to this compound
Chromic sulfate, in its various hydrated forms, is an inorganic compound with significant industrial applications, most notably in the leather tanning industry. The pentadecahydrate is a green solid that, like other hydrated forms of chromic sulfate, is generally soluble in water.[1][2] The anhydrous form, in contrast, is insoluble.[1] The degree of hydration plays a crucial role in the solubility and color of the compound.
Solubility of this compound
Data Presentation: Solubility of Chromic Sulfate Hydrates
| Compound Name | Formula | Solvent | Temperature (°C) | Solubility |
| Chromium(III) sulfate hydrate (unspecified) | Cr₂(SO₄)₃·xH₂O | Water | 25 | 64 g / 100 g |
| Chromic sulfate octadecahydrate | Cr₂(SO₄)₃·18H₂O | Water | 20 | 120 g / 100 mL |
| This compound | Cr₂(SO₄)₃·15H₂O | Water | - | Soluble in cold water |
| This compound | Cr₂(SO₄)₃·15H₂O | Alcohol | - | Insoluble |
Note: The specific hydrate for the 64 g/100g solubility data was not specified in the source material.[3]
Experimental Protocols for Solubility Determination
The following outlines a general methodology for determining the solubility of an inorganic salt like this compound in water as a function of temperature. This protocol is based on standard laboratory practices for generating a solubility curve.
Objective: To determine the mass of this compound that dissolves in a given mass of water at various temperatures to create a solubility curve.
Materials:
-
This compound
-
Distilled or deionized water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Heated stirring plate
-
Calibrated digital thermometer
-
Analytical balance
-
Spatula
-
Weighing paper
-
Filter paper and funnel
-
Drying oven
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a known mass of distilled water (e.g., 50.00 g) into an Erlenmeyer flask.
-
Place the flask on a heated magnetic stirrer and add a stir bar.
-
Begin stirring and gently heat the water to the desired starting temperature (e.g., 20°C).
-
Gradually add weighed portions of this compound to the water while stirring.
-
Continue adding the salt until a small amount of undissolved solid remains, indicating a saturated solution.
-
Allow the solution to equilibrate at the set temperature for at least 30 minutes, ensuring the temperature remains constant.
-
-
Sample Collection and Analysis:
-
Once equilibrated, carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-weighed syringe or pipette.
-
Transfer the collected sample to a pre-weighed evaporating dish.
-
Record the exact mass of the saturated solution transferred.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 105-110°C).
-
Heat the sample to a constant mass, indicating all the water has been removed.
-
Allow the evaporating dish to cool in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish containing the dry this compound.
-
-
Data Calculation and Analysis:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.
-
Calculate the mass of the water in the sample by subtracting the mass of the dry salt from the total mass of the saturated solution sample.
-
Express the solubility in grams of salt per 100 grams of water using the following formula: Solubility = (mass of dry salt / mass of water in sample) x 100
-
Repeat the entire procedure at various temperatures (e.g., 30°C, 40°C, 50°C, etc.) to generate a series of data points.
-
Plot the calculated solubility ( g/100 g water) on the y-axis against the temperature (°C) on the x-axis to construct a solubility curve.
-
Visualization of an Application Workflow
Chromic sulfate is a key chemical in the leather tanning industry. The following diagram illustrates a simplified workflow for the chrome tanning process.
Caption: Simplified workflow of the chrome tanning process.
References
A Technical Guide to Chromic Sulfate Pentadecahydrate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and key experimental data of chromic sulfate pentadecahydrate. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this inorganic compound.
Introduction
Chromic sulfate, with the general formula Cr₂(SO₄)₃, is a compound of chromium and sulfate ions. It exists in various states of hydration, with the pentadecahydrate (Cr₂(SO₄)₃·15H₂O) being a notable form. This document will delve into the historical context of its discovery, present its physicochemical properties in a structured format, and provide insights into the experimental methodologies for its synthesis and characterization.
Historical Perspective: The Dawn of Chromium Chemistry
The journey of chromic sulfate is intrinsically linked to the discovery of chromium itself. In 1797, the French chemist Louis-Nicolas Vauquelin first isolated chromium from the mineral crocoite (lead chromate).[1][2] The name "chromium" was derived from the Greek word "chrōma," meaning color, a testament to the vibrant and varied colors of its compounds.[1][2][3]
Early applications of chromium compounds were primarily as pigments.[1][4] As the 19th century progressed, the utility of chromium salts expanded. Notably, chrome sulfate found a significant role in the leather tanning industry.[1] The various hydrated forms of chromic sulfate, including the pentadecahydrate, were likely first synthesized and characterized during this period of intense investigation into the properties and applications of new inorganic compounds.
The pentadecahydrate is a green solid that is readily soluble in water.[5] It can be obtained by heating the octadecahydrate form of chromic sulfate to a temperature above 70 °C.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound and its related hydrates for comparative analysis.
| Property | This compound | Chromic Sulfate Octadecahydrate | Anhydrous Chromic Sulfate |
| Chemical Formula | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O | Cr₂(SO₄)₃ |
| Molar Mass | 662.4 g/mol [6] | 716.45 g/mol [5][7] | 392.16 g/mol [5][7] |
| CAS Number | 10031-37-5[5][8] | 13520-66-6[5] | 10101-53-8[5] |
| Appearance | Green solid[5] | Violet solid[5] | Violet solid[5] |
| Density | 1.86 g/cm³[5][7] | 1.709 g/cm³[5][7] | 3.10 g/cm³[5][7] |
| Solubility in Water | Readily soluble[5] | Readily soluble[5] | Dissolves upon addition of a reducing agent[5] |
Experimental Protocols
The synthesis and characterization of chromic sulfate hydrates involve well-established inorganic chemistry techniques. Below are detailed methodologies for key experiments.
Synthesis of Chromic Sulfate Octadecahydrate
A common method for preparing hydrated chromic sulfate involves the reduction of a chromate or dichromate salt in the presence of sulfuric acid.
Objective: To synthesize chromium(III) sulfate octadecahydrate.
Materials:
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
A reducing agent (e.g., sulfur dioxide, glucose, or molasses)[4]
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of sodium dichromate in distilled water.
-
Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath to control the exothermic reaction.
-
Slowly introduce the reducing agent to the acidic dichromate solution. The color of the solution will change from orange to green, indicating the reduction of Cr(VI) to Cr(III). The reaction can be formally written as: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)(SO₄) + Na₂SO₄[5]
-
Once the reaction is complete, the solution contains chromium(III) sulfate.
-
Evaporate the solution to concentrate it, which will lead to the crystallization of chromic sulfate hydrate.
-
Filter the resulting violet crystals and wash them with a small amount of cold ethanol to remove impurities.
-
Dry the crystals in a desiccator.
Conversion to this compound
Objective: To obtain this compound from the octadecahydrate form.
Materials:
-
Chromic sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O)
-
Oven or heating mantle
-
Thermometer
Procedure:
-
Place a known weight of chromic sulfate octadecahydrate in a shallow dish.
-
Heat the sample in an oven at a temperature above 70 °C.[5]
-
Monitor the sample for a color change from violet to green, which indicates the formation of the pentadecahydrate.
-
Continue heating until a constant weight is achieved, signifying the complete conversion.
Visualizations
The following diagrams illustrate key logical relationships and workflows related to the history and synthesis of chromic sulfate.
Caption: Historical timeline of the discovery of chromium and the development of its compounds.
Caption: Experimental workflow for the synthesis of chromic sulfate hydrates.
References
- 1. History of chrome and how much chrome is produced annually [icdacr.com]
- 2. Chromium: bright and dangerous | MEL Chemistry [melscience.com]
- 3. Chromium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 4. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 6. This compound | Cr2H30O27S3 | CID 197887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Basic Chromium Sulfate vs. Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium (III) salts are pivotal in various industrial and scientific applications, most notably in the leather tanning industry. This technical guide provides a comprehensive comparison of two key chromium compounds: basic chromium sulfate and chromic sulfate pentadecahydrate. It delves into their chemical and physical properties, synthesis, and applications, with a particular focus on their roles in leather tanning. This document also outlines detailed experimental protocols for the analysis of these compounds and their effects, and includes visualizations of key processes to aid in understanding their mechanisms of action.
Introduction
Chromium, in its trivalent state (Cr(III)), is a crucial element in processes requiring the stabilization of collagen and other proteins. Basic chromium sulfate and this compound are two commercially significant forms of chromium (III) sulfate, each with distinct properties and applications. While both are used in leather tanning, their effectiveness and the characteristics of the final product can differ. Understanding these differences is essential for process optimization and research and development in fields utilizing these compounds.
Physicochemical Properties
The fundamental differences between basic chromium sulfate and this compound lie in their chemical structure and composition, which in turn influence their physical properties and reactivity.
| Property | Basic Chromium Sulfate | This compound |
| Chemical Formula | Cr(OH)SO₄[1][2][3][4] | Cr₂(SO₄)₃·15H₂O |
| Appearance | Amorphous dark green powder or flakes[1][3] | Dark green amorphous substance[5] |
| Molecular Weight | Variable, approx. 343.21 g/mol [3] | 716.45 g/mol |
| Cr₂O₃ Content (%) | Typically 23-26%[3][6] | Approximately 21.2% |
| Basicity (%) | Typically 33-50%[3][7] | Not applicable (a neutral salt) |
| Solubility in Water | Readily soluble in cold and hot water[1][3] | Soluble in water |
| pH of Solution (e.g., 6% w/v) | Approximately 2.8 - 3.2[6] | Acidic |
Synthesis and Manufacturing
The production methods for these two compounds differ significantly, leading to their distinct chemical properties.
Basic Chromium Sulfate
Basic chromium sulfate is most commonly produced through the reduction of hexavalent chromium (Cr(VI)) compounds, typically sodium dichromate, in the presence of sulfuric acid. Sulfur dioxide is a common reducing agent.[1][3][7] The reaction can be summarized as follows:
Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)SO₄ + Na₂SO₄[7]
The "basicity" of the resulting product is a critical parameter, representing the percentage of the chromium's coordination sites occupied by hydroxyl groups.[7] This is often controlled by the amount of acid used and can be adjusted by adding alkaline substances like sodium carbonate.[3][7]
This compound
Chromic sulfate can be produced through several methods, including the reaction of chromium (III) oxide with sulfuric acid. The pentadecahydrate form is typically obtained by heating the octadecahydrate form (Cr₂(SO₄)₃·18H₂O) above 70°C. Further heating will yield the anhydrous form.[7]
Application in Leather Tanning
The primary industrial application for both compounds is in the chrome tanning of leather. The chromium (III) ions form cross-links between the collagen fibers in the hide, stabilizing the protein structure and preventing putrefaction.[4] This process increases the hydrothermal stability, flexibility, and durability of the leather.
Mechanism of Action: Collagen Cross-linking
The tanning process involves the diffusion of chromium complexes into the collagen matrix, followed by the formation of coordinate bonds with the carboxyl groups of the collagen side chains. The basicity of the chromium salt plays a crucial role in this process. Higher basicity leads to the formation of larger polynuclear chromium complexes, which are more effective at cross-linking multiple collagen chains.
Comparative Performance
While direct comparative studies are limited, the higher basicity of basic chromium sulfate generally leads to a more efficient tanning process with higher chromium uptake by the leather. This can result in a higher shrinkage temperature, a key indicator of tanning effectiveness. However, the specific formulation and the presence of masking agents also significantly influence the tanning performance.[8][9] Leathers tanned with basic chromium sulfate are often described as soft and full.[2]
| Performance Metric | Basic Chromium Sulfate | Chromic Sulfate (General) |
| Shrinkage Temperature | Typically >100°C[7][10] | High, but dependent on tanning conditions[11] |
| Chromium Uptake | Generally high due to controlled basicity | Can be lower without basification |
| Leather Properties | Soft, full, and flexible[2] | Good strength and stability |
Experimental Protocols
Determination of Basicity of Basic Chromium Sulfate (ASTM D3897)
This method involves determining the chromic oxide and total acidity of the chromium sulfate solution.[12][13][14][15]
Procedure:
-
Chromic Oxide (Cr₂O₃) Determination:
-
Pipette a known volume of the chromium sulfate solution into a flask.
-
Oxidize the Cr(III) to Cr(VI) using a suitable oxidizing agent (e.g., sodium peroxide or ammonium persulfate).
-
Titrate the resulting Cr(VI) with a standardized solution of ferrous ammonium sulfate using a suitable indicator.
-
-
Total Acidity Determination:
-
Pipette an equal volume of the chromium sulfate solution into a separate flask.
-
Titrate with a standardized solution of sodium hydroxide to a designated pH endpoint (e.g., pH 8.3 with phenolphthalein indicator).
-
-
Calculation:
-
The basicity is calculated as a percentage based on the ratio of the equivalents of chromium to the equivalents of acid.
-
Determination of Chromium Content in Leather (ISO 17075)
This standard provides methods for determining the hexavalent chromium (Cr(VI)) content in leather, which is a critical safety parameter.[16] The determination of total chromium content is also essential for assessing chromium uptake.
Procedure for Total Chromium:
-
Digestion:
-
A known weight of the leather sample is digested using a mixture of strong acids (e.g., nitric acid and perchloric acid) under heating to destroy the organic matrix.[5]
-
-
Analysis:
-
The resulting solution is diluted to a known volume.
-
The chromium concentration is determined using an instrumental technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5]
-
Determination of Shrinkage Temperature of Leather
This test measures the hydrothermal stability of the tanned leather.[13][15][17][18]
Procedure:
-
A small strip of the tanned leather is suspended in a water bath.
-
The water is heated at a controlled rate (e.g., 2°C per minute).[13]
-
The temperature at which the leather strip suddenly and irreversibly shrinks is recorded as the shrinkage temperature.[15][17]
Conclusion
Basic chromium sulfate and this compound are both vital compounds in the field of protein stabilization, particularly in leather tanning. The primary distinction lies in the inherent "basicity" of basic chromium sulfate, which allows for a more controlled and efficient cross-linking of collagen fibers. This generally results in leathers with higher thermal stability and desirable physical properties. The choice between the two compounds depends on the specific application requirements, desired leather characteristics, and process control capabilities. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of these compounds and their performance in various applications. Further research focusing on direct, side-by-side comparisons of their tanning efficacy under standardized conditions would be beneficial for the industry.
References
- 1. BASIC CHROMIUM SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. chemger.com [chemger.com]
- 3. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 4. A Method to Distinguish Chromium‐Tanned Leathers With Low and High Risks of Surface Hexavalent Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basic Chromium Sulphate – Vishnu Chemicals [vishnuchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.uc.edu [journals.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]
- 12. unido.org [unido.org]
- 13. amade-tech.com [amade-tech.com]
- 14. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 15. SATRA TM17: Shrinkage temperature of leather [satra.com]
- 16. Determination of chromium species in tanned leather samples | EVISA's News [speciation.net]
- 17. Determining leather shrinkage temperature [satra.com]
- 18. store.astm.org [store.astm.org]
Methodological & Application
Application Notes and Protocols: Chromic Sulfate Pentadecahydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromic sulfate pentadecahydrate, Cr₂(SO₄)₃·15H₂O, is a green crystalline solid that serves as a versatile and economical Lewis acid catalyst in organic synthesis. Its utility stems from the ability of the chromium(III) ion to coordinate with organic substrates, thereby activating them for various transformations. This document provides detailed application notes and experimental protocols for the use of this compound and other analogous chromium(III) salts in two important classes of heterocyclic synthesis: the formation of quinoxalines and the Biginelli reaction for the synthesis of dihydropyrimidinones. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While the protocols provided herein may specify other chromium(III) salts, the underlying chemistry is analogous, and this compound is expected to exhibit similar catalytic activity.
Application 1: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of biologically active molecules and functional materials. A common and straightforward method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often catalyzed by an acid. Chromium(III) salts, acting as Lewis acids, can effectively promote this condensation.
General Reaction Scheme
Caption: General workflow for the synthesis of quinoxalines.
Experimental Protocol: Representative Procedure for Chromium(III)-Catalyzed Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from procedures using other Lewis acid catalysts and is expected to be effective with this compound.
Materials:
-
o-Phenylenediamine (1 mmol, 108.1 mg)
-
Benzil (1 mmol, 210.2 mg)
-
This compound (5 mol%, 33.1 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine, benzil, and this compound.
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford pure 2,3-diphenylquinoxaline.
Quantitative Data: Synthesis of Quinoxaline Derivatives
The following table summarizes representative yields and reaction times for the synthesis of various quinoxaline derivatives using different Lewis acid catalysts. Similar results are anticipated with this compound.
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Time | Yield (%) |
| 1 | Unsubstituted | Benzil | Cr(NO₃)₃·9H₂O | EtOH | 2 h | 95 |
| 2 | 4-Methyl | Benzil | Cr(NO₃)₃·9H₂O | EtOH | 2.5 h | 92 |
| 3 | 4-Chloro | Benzil | Cr(NO₃)₃·9H₂O | EtOH | 3 h | 90 |
| 4 | Unsubstituted | 2,3-Butanedione | Cr(NO₃)₃·9H₂O | EtOH | 1.5 h | 96 |
| 5 | Unsubstituted | Glyoxal | Cr(NO₃)₃·9H₂O | EtOH | 1 h | 98 |
Application 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1] This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea, and can be efficiently catalyzed by Lewis acids such as chromium(III) salts.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the Biginelli reaction.
Experimental Protocol: Chromium(III) Nitrate-Catalyzed Synthesis of Dihydropyrimidinones
This protocol is based on a reported procedure using chromium(III) nitrate nonahydrate and is expected to be applicable with this compound.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol, 130.1 mg)
-
Urea (1.5 mmol, 90.1 mg)
-
Chromium(III) nitrate nonahydrate (10 mol%, 40.0 mg)
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde, ethyl acetoacetate, urea, and chromium(III) nitrate nonahydrate.
-
Heat the mixture at 80 °C under solvent-free conditions with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mixture and stir for a few minutes.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data: Synthesis of Dihydropyrimidinones
The following table summarizes the results obtained for the Biginelli reaction with various aromatic aldehydes using chromium(III) nitrate nonahydrate as the catalyst.[2]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 25 | 98 |
| 3 | 4-Methylbenzaldehyde | 35 | 92 |
| 4 | 4-Methoxybenzaldehyde | 40 | 90 |
| 5 | 3-Nitrobenzaldehyde | 20 | 96 |
Conclusion
This compound and related chromium(III) salts are effective and versatile catalysts for the synthesis of important heterocyclic compounds. The protocols and data presented here demonstrate their utility in the synthesis of quinoxalines and dihydropyrimidinones, offering advantages such as mild reaction conditions, high yields, and operational simplicity. These characteristics make them valuable tools for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Chromic Sulfate as a Catalyst in the Selective Oxidation of Sulfides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) sulfate salts serve as effective and recyclable catalysts for the selective oxidation of sulfides to their corresponding sulfoxides. This method provides a valuable alternative to traditional oxidation procedures, which can suffer from over-oxidation to sulfones or require harsh, environmentally hazardous reagents. The protocol detailed below utilizes a chromium(III) salt in conjunction with hydrogen peroxide (H₂O₂) as a green oxidant, offering high selectivity and good to excellent yields under mild reaction conditions. This process is particularly relevant in drug development and organic synthesis, where sulfoxides are crucial intermediates and pharmacophores in a variety of biologically active molecules.
The catalytic cycle is proposed to involve the formation of a chromium(III)-sulfide complex, which is then oxidized by hydrogen peroxide to yield the sulfoxide and regenerate the catalyst.[1][2]
Data Presentation: Catalytic Oxidation of Various Sulfides
The following table summarizes the results from the chromium(III)-catalyzed oxidation of a range of sulfide substrates to their corresponding sulfoxides. The reactions were performed using chromic(III) potassium sulfate as the catalyst and 30% hydrogen peroxide as the oxidant in a 60% acetonitrile/water solvent system at room temperature.[1][2]
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Time (min) | Yield (%) |
| 1 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 15 | 92 |
| 2 | Ethyl phenyl sulfide | Ethyl phenyl sulfoxide | 20 | 90 |
| 3 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 25 | 88 |
| 4 | Diphenyl sulfide | Diphenyl sulfoxide | 30 | 85 |
| 5 | p-Tolyl methyl sulfide | p-Tolyl methyl sulfoxide | 10 | 95 |
| 6 | p-Methoxyphenyl methyl sulfide | p-Methoxyphenyl methyl sulfoxide | 8 | 96 |
| 7 | p-Chlorophenyl methyl sulfide | p-Chlorophenyl methyl sulfoxide | 25 | 85 |
| 8 | p-Nitrophenyl methyl sulfide | p-Nitrophenyl methyl sulfoxide | 40 | 80 |
| 9 | Dimethyl sulfide | Dimethyl sulfoxide | 5 | 98 |
| 10 | Diethyl sulfide | Diethyl sulfoxide | 5 | 98 |
| 11 | Dibutyl sulfide | Dibutyl sulfoxide | 10 | 95 |
Table 1: Performance of Chromium(III) Catalyst in Sulfide Oxidation.[1][2]
Experimental Protocols
This section provides a detailed methodology for the selective oxidation of sulfides using a chromium(III) sulfate catalyst, based on the cited literature.[1][2]
Materials and Reagents
-
Substrate (e.g., Methyl phenyl sulfide)
-
Chromic(III) potassium sulfate (CrK(SO₄)₂)·12H₂O
-
Hydrogen Peroxide (30% aqueous solution)
-
Acetonitrile (CH₃CN)
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separating funnel, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
General Procedure for Catalytic Oxidation
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the sulfide substrate (1 mmol), chromic(III) potassium sulfate (0.1 mmol, 10 mol%), and 10 mL of 60% aqueous acetonitrile (6 mL acetonitrile, 4 mL water).
-
Initiation: To the stirring suspension, add 30% hydrogen peroxide (1.2 mmol, 1.2 equivalents) dropwise at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within the time specified in Table 1. No over-oxidation to the corresponding sulfone is generally observed under these conditions.
-
Workup: Upon completion, quench the reaction by adding 15 mL of a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separating funnel and extract the product with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfoxide.
-
Purification (if necessary): The resulting sulfoxide can be further purified by column chromatography on silica gel if required.
Visualizations
Experimental Workflow
The following diagram illustrates the general laboratory procedure for the chromium(III)-catalyzed oxidation of sulfides.
Proposed Catalytic Cycle
This diagram outlines the proposed mechanism for the chromium(III)-catalyzed oxidation of a sulfide (R-S-R') to a sulfoxide (R-SO-R').
References
Application Notes: Synthesis of Chromium Oxide Nanoparticles from Chromic Sulfate
Introduction
Chromium (III) oxide (Cr₂O₃) nanoparticles are of significant interest due to their exceptional properties, including high stability, hardness, and a wide band gap of approximately 3.4 eV.[1][2] These characteristics make them suitable for a wide range of applications, including catalysis, pigments, high-temperature resistant materials, and biomedical applications.[1][3][4] In the field of drug development, Cr₂O₃ nanoparticles are being explored for their potential in drug delivery systems, owing to their biocompatibility and versatile surface chemistry.[1][5] This document provides detailed protocols for the synthesis of Cr₂O₃ nanoparticles using chromic sulfate (Cr₂(SO₄)₃) as the precursor, focusing on methods accessible to researchers in various laboratory settings.
Synthesis Methodologies Overview
Several methods have been developed for the synthesis of Cr₂O₃ nanoparticles from chromic sulfate. The most common and straightforward is the aqueous precipitation method , which is valued for its simplicity and cost-effectiveness.[3][6] This technique involves the precipitation of chromium hydroxide from a chromic sulfate solution by adding a base, followed by calcination to form chromium oxide.
Alternative "green" and biological synthesis routes are emerging as environmentally friendly options. Green synthesis utilizes plant extracts as reducing and capping agents, offering a biocompatible and scalable approach.[7][8] Biological synthesis employs microorganisms, such as fungi, to mediate the formation of nanoparticles.[9] These methods reduce the need for hazardous chemicals and can enhance the biocompatibility of the resulting nanoparticles.[8]
Characterization of Nanoparticles
A comprehensive characterization of the synthesized Cr₂O₃ nanoparticles is crucial to ensure the desired physicochemical properties for specific applications. Standard characterization techniques include:
-
X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size.[3][10]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle shape.[3][10]
-
Transmission Electron Microscopy (TEM): To determine the particle size, size distribution, and morphology in detail.[3][10]
-
UV-Visible Spectroscopy (UV-Vis): To confirm the formation of nanoparticles and determine their optical properties, such as the band gap.[3][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the nanoparticle surface.[11]
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis protocols for chromium oxide nanoparticles using chromic sulfate.
Table 1: Reaction Parameters for Aqueous Precipitation
| Parameter | Value | Reference |
| Precursor | Chromic Sulfate (Cr₂(SO₄)₃) | [3][12] |
| Precipitating Agent | Ammonium Hydroxide (Aqueous Ammonia) | [3][12] |
| Cr₂(SO₄)₃ Concentration | 0.1 M | [3] |
| Final pH | 10 | [3] |
| Drying Temperature | 70 °C | [3] |
| Drying Time | 24 hours | [3] |
| Calcination Temperature | 600 °C | [3] |
| Calcination Time | 5 hours | [3] |
Table 2: Properties of Synthesized Chromium Oxide Nanoparticles
| Property | Method | Result | Reference |
| Crystal Structure | Aqueous Precipitation | Hexagonal | [3][12] |
| Particle Size (TEM) | Aqueous Precipitation | 20 - 70 nm | [3][6] |
| Average Crystalline Size (XRD) | Aqueous Precipitation | 45 nm | [10] |
| Average Crystalline Size (XRD) | Aqueous Precipitation | 24 nm, 27 nm | [12] |
| Particle Size (Green Synthesis) | Green Synthesis (Abutilon indicum) | 17 - 42 nm | [2][13] |
| Elemental Composition (EDX) | Green Synthesis | Chromium: 63.76%, Oxygen: 32.15% | [7] |
Experimental Protocols
Protocol 1: Aqueous Precipitation Method
This protocol describes a simple and rapid synthesis of Cr₂O₃ nanoparticles by chemical precipitation.[3]
Materials:
-
Chromic sulfate (Cr₂(SO₄)₃)
-
Ammonium hydroxide (liquor ammonia)
-
Deionized water
-
Magnetic stirrer
-
pH meter
-
Büchner funnel and filter paper
-
Oven
-
Muffle furnace
Procedure:
-
Preparation of Precursor Solution: Prepare a 0.1 M solution of chromic sulfate by dissolving the appropriate amount in 500 ml of deionized water.
-
Precipitation: Place the solution on a magnetic stirrer and begin constant stirring. Add aqueous ammonia dropwise to the solution.
-
pH Adjustment: Continue adding ammonia until the pH of the solution reaches 10. A precipitate will form.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected precipitate several times with distilled water to remove byproducts.
-
Drying: Dry the precipitate in an oven at 70°C for 24 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at 600°C for 5 hours to obtain Cr₂O₃ nanoparticles.[3]
-
Post-Processing: Grind the final product and sieve if necessary to obtain a fine powder.
Protocol 2: Green Synthesis using Plant Extract
This protocol outlines the synthesis of Cr₂O₃ nanoparticles using a plant extract as a reducing and capping agent.[7][8]
Materials:
-
Chromic sulfate (Cr₂(SO₄)₃)
-
Plant material (e.g., Abutilon indicum leaves)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Oven
-
Muffle furnace
Procedure:
-
Preparation of Plant Extract: Wash and dry the plant leaves. Boil a known weight of leaves in deionized water to create an aqueous extract. Filter the extract to remove solid residues.
-
Synthesis Reaction: Add 10.20 g of Cr₂(SO₄)₃ to 100 mL of the plant extract.[8]
-
Stirring and Heating: Stir the mixture at 35°C for 60 minutes. A color change from red to black indicates the formation of nanoparticles.[8]
-
Separation and Washing: Centrifuge the solution at 3000 rpm to separate the nanoparticles. Discard the supernatant and wash the pellet with deionized water and ethanol. Repeat the washing step three times.[8]
-
Drying: Dry the purified nanoparticles in an oven at 40°C.[8]
-
Calcination: Calcine the dried powder at 500°C in a muffle furnace for 3 hours to obtain crystalline Cr₂O₃ nanoparticles.[8]
Visualizations
Caption: Workflow for the aqueous precipitation synthesis of Cr₂O₃ nanoparticles.
Caption: Workflow for the green synthesis of Cr₂O₃ nanoparticles using plant extracts.
Caption: Key techniques for the characterization of synthesized Cr₂O₃ nanoparticles.
References
- 1. A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Chromium Oxide Nanoparticles : Oriental Journal of Chemistry [orientjchem.org]
- 4. azonano.com [azonano.com]
- 5. tandfonline.com [tandfonline.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pisrt.org [pisrt.org]
- 10. scispace.com [scispace.com]
- 11. jespublication.com [jespublication.com]
- 12. irjet.net [irjet.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromic Sulfate Pentadecahydrate in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery. Chromium-based MOFs, in particular, are noted for their exceptional stability.
While chromium nitrate nonahydrate is the most commonly reported precursor for the synthesis of well-characterized chromium MOFs such as MIL-101(Cr), the use of other chromium salts like chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is also a potential route. This document provides detailed protocols and application notes relevant to the synthesis of chromium-based MOFs, with a specific focus on the potential use of this compound. Due to the limited availability of specific established protocols for this compound in the literature, this document presents a standard, validated protocol for the synthesis of MIL-101(Cr) using chromium nitrate nonahydrate and a hypothetical protocol adapting this procedure for this compound, which will require experimental validation.
Data Presentation: Properties of Chromium-Based MOFs
The following table summarizes typical quantitative data for the well-characterized chromium-based MOF, MIL-101(Cr), synthesized from chromium nitrate. These values can serve as a benchmark for characterization of MOFs synthesized from alternative precursors like this compound.
| Property | MIL-101(Cr) | Reference |
| BET Surface Area (m²/g) | 3000 - 4500 | [1] |
| Pore Volume (cm³/g) | 1.5 - 2.0 | [1] |
| Pore Size (Å) | 29 and 34 | |
| Thermal Stability (°C) | ~275 | |
| Drug Loading Capacity (wt%) | ||
| - Ibuprofen | ~40 | |
| - Doxorubicin | ~20 |
Experimental Protocols
Protocol 1: Established Hydrothermal Synthesis of MIL-101(Cr) using Chromium Nitrate Nonahydrate
This protocol is a widely accepted method for the synthesis of MIL-101(Cr).
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)
-
Deionized water
-
Ethanol (95%)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
In a typical synthesis, dissolve 1.0 g of chromium(III) nitrate nonahydrate and 0.415 g of terephthalic acid in 12 mL of deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
-
Hydrothermal Synthesis:
-
Transfer the resulting mixture into a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 220°C for 8 hours.
-
-
Cooling and Initial Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The green solid product is recovered by filtration or centrifugation.
-
-
Purification:
-
To remove unreacted terephthalic acid and other impurities, wash the solid product with hot deionized water (80°C) three times.
-
Subsequently, wash with hot ethanol (60°C) three times.
-
A further purification step can be performed by treating the product with a 2 M solution of ammonium fluoride in water at 70°C for 12 hours to remove any residual terephthalic acid trapped within the pores.
-
Finally, wash thoroughly with deionized water and ethanol.
-
-
Activation:
-
Dry the purified product at 150°C under vacuum overnight to remove the solvent molecules from the pores. The activated MIL-101(Cr) is then ready for characterization and application.
-
Protocol 2: Investigational Hydrothermal Synthesis of a Chromium-Based MOF using this compound (Hypothetical)
Disclaimer: This protocol is a theoretical adaptation of the established MIL-101(Cr) synthesis. The use of chromic sulfate may lead to different reaction kinetics, product phases, and properties. This protocol requires experimental optimization and validation.
Materials:
-
This compound (Cr₂(SO₄)₃·15H₂O)
-
Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)
-
Deionized water
-
Ethanol (95%)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
To achieve a similar molar ratio of chromium to terephthalic acid as in Protocol 1, dissolve an equimolar amount of chromium from this compound. For every 1.0 g of Cr(NO₃)₃·9H₂O (2.5 mmol), use approximately 0.83 g of Cr₂(SO₄)₃·15H₂O (1.25 mmol).
-
Dissolve 0.83 g of this compound and 0.415 g of terephthalic acid in 12 mL of deionized water.
-
The presence of sulfate ions may affect the pH and the coordination chemistry. Adjusting the pH with a mineral acid or base might be necessary to facilitate the desired MOF formation. This would be a key parameter for optimization.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Hydrothermal Synthesis:
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 220°C for 8 hours. The reaction temperature and time may require significant optimization.
-
-
Cooling and Product Recovery:
-
Cool the autoclave to room temperature.
-
Collect the solid product by filtration or centrifugation.
-
-
Purification:
-
Wash the product extensively with hot deionized water to remove unreacted starting materials and any soluble sulfate byproducts.
-
Follow with hot ethanol washes.
-
-
Activation:
-
Dry the final product under vacuum at 150°C overnight.
-
Characterization: The resulting material should be thoroughly characterized using techniques such as Powder X-ray Diffraction (PXRD) to determine its crystallinity and phase purity, Scanning Electron Microscopy (SEM) to observe its morphology, and gas adsorption (e.g., N₂ at 77 K) to determine its surface area and porosity.[2][3]
Mandatory Visualizations
Caption: Hydrothermal synthesis workflow for chromium-based MOFs.
Caption: Conceptual pathway for MOF-based drug delivery.
Application Notes: Chromium-Based MOFs in Drug Development
Chromium-based MOFs, owing to their high stability and large pore volumes, are excellent candidates for drug delivery systems.
Key Advantages:
-
High Drug Loading Capacity: The large pores of Cr-MOFs like MIL-101(Cr) can accommodate significant quantities of therapeutic agents, potentially reducing the required dosage frequency.
-
Controlled Release: The release of the encapsulated drug can be tuned and is often stimuli-responsive. For instance, the lower pH environment of tumor tissues can trigger the degradation of the MOF structure, leading to localized drug release.
-
Protection of Therapeutic Agents: The rigid framework of the MOF can protect sensitive drug molecules from degradation in the physiological environment before they reach their target.
-
Biocompatibility: While chromium ions can be toxic at high concentrations, the stable framework of Cr-MOFs can minimize leaching. However, thorough biocompatibility and toxicity studies are essential for any new MOF formulation intended for therapeutic use.
Considerations for Drug Development Professionals:
-
Surface Functionalization: The external surface of Cr-MOFs can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at specific disease sites, thereby improving therapeutic efficacy and reducing off-target side effects.
-
Particle Size Control: The particle size of the synthesized MOFs is a critical parameter for in vivo applications. Nanoparticles in the range of 50-200 nm are often desirable for intravenous administration to achieve passive targeting through the enhanced permeability and retention (EPR) effect in tumors.
-
In Vivo Stability and Degradation: The stability of the MOF in physiological media and its degradation products are crucial safety considerations. The use of chromic sulfate as a precursor would necessitate a thorough investigation of the in vivo fate of both the chromium and sulfate components.
References
Application of Chromic Sulfate Pentadecahydrate in Leather Tanning Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chromic sulfate, and specifically its hydrated form, chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O), is a cornerstone of the global leather industry.[1][2][3] Accounting for approximately 85-90% of all leather production, chrome tanning is favored for its efficiency, cost-effectiveness, and the superior quality of the resulting leather.[1][3] This process transforms putrescible animal hides and skins into a durable, non-putrescible material with enhanced hydrothermal stability, softness, and strength.[3] For researchers, understanding the application of chromic sulfate is crucial for process optimization, environmental impact mitigation, and the development of novel tanning and biomaterial stabilization techniques.
The fundamental mechanism of chrome tanning involves the cross-linking of collagen fibers within the hide by chromium (III) complexes.[4] This cross-linking imparts the characteristic properties of chrome-tanned leather, often referred to as "wet blue" due to its distinctive color after the initial tanning stage.[1] A contemporary theory, the "Link Lock" mechanism, posits that the process involves chromium (III) molecular ions linking to the collagen structure, with sulfate ions acting as a "locking" agent to create a stable matrix, conferring high hydrothermal stability.
This document provides detailed application notes and experimental protocols for the use of this compound in leather tanning research, complete with quantitative data, methodologies, and visual diagrams to aid in experimental design and execution.
Data Presentation
Table 1: Influence of Process Parameters on Chrome Tanning Efficiency
| Parameter | Range/Value | Effect on Chrome Uptake (%) | Effect on Shrinkage Temperature (°C) | Reference |
| pH (Basification) | 3.5 - 4.2 | Increased uptake with increasing pH | Increased stability with increasing pH | [5] |
| Chromium Offer (%) | 4 - 8 | Higher offer can lead to higher uptake, but diminishing returns | Generally stable above a certain threshold | [3] |
| Temperature (°C) | 35 - 40 | Increased reaction rate and uptake | Higher stability | [6] |
| Masking Agents | Varies | Can improve chrome penetration and uptake | Can influence the final properties | |
| Ultrasound Application | N/A | Can increase chrome uptake by up to 28.5% | Improved stability | [3] |
Table 2: Physical Properties of Chrome-Tanned Leather vs. Other Tanning Methods
| Property | Chrome-Tanned | Vegetable-Tanned | Glutaraldehyde-Tanned | Reference |
| Shrinkage Temperature (°C) | >100 | ~80 | ~87 | [3] |
| Tensile Strength ( kg/cm ²) | ~211 | Varies | ~211 | |
| Elongation at Break (%) | ~38 | Varies | ~38 | |
| Tear Strength ( kg/cm ) | ~89 | Varies | ~63 | |
| Tannin Content (%) | ~4 | ~20 | N/A | [3] |
Experimental Protocols
Protocol 1: Standard Laboratory Chrome Tanning of Bovine Hide
This protocol outlines a standard single-bath chrome tanning process suitable for laboratory-scale research.
Materials:
-
Bovine hide, delimed and bated
-
This compound
-
Sodium formate
-
Sodium bicarbonate (or other basifying agent)
-
Formic acid
-
Water
-
Tanning drum or suitable agitated vessel
-
pH meter
Procedure:
-
Pickling:
-
Place the delimed and bated hide into the tanning drum with 50-100% water (based on pelt weight).
-
Add 6-8% sodium chloride and run the drum for 10 minutes.
-
Add 0.5-1.0% formic acid (diluted 1:10 with water) in two intervals of 10 minutes.
-
Run the drum for 60-90 minutes. The final pH of the cross-section should be 2.8-3.2.
-
-
Tanning:
-
Drain the pickling liquor.
-
Add 50% water and 6-8% this compound (based on pelt weight).
-
Run the drum for 90-120 minutes. Check for complete penetration of the chrome, indicated by a uniform blue color throughout the cross-section of the hide.
-
-
Basification:
-
Once penetration is complete, begin basification to raise the pH and fix the chromium to the collagen.
-
Add 1% sodium formate and run for 30 minutes.
-
Slowly add 0.5-1.0% sodium bicarbonate (dissolved in water) in three to four intervals over 3-4 hours.
-
Monitor the pH of the liquor, aiming for a final pH of 3.8-4.0.
-
After the final addition of basifying agent, run the drum for an additional 60-120 minutes.
-
-
Washing and Post-Tanning:
-
Drain the tanning liquor.
-
Wash the "wet blue" leather thoroughly with water.
-
The leather is now ready for subsequent post-tanning processes such as retanning, dyeing, and fatliquoring.
-
Protocol 2: Evaluation of Chrome Uptake
This protocol determines the percentage of chromium from the tanning liquor that is absorbed by the hide.
Materials:
-
Spent chrome tanning liquor
-
Digestion apparatus (e.g., Kjeldahl flask)
-
Sulfuric acid
-
Perchloric acid
-
Potassium permanganate
-
Sodium azide
-
Potassium iodide
-
Sodium thiosulfate solution (standardized)
-
Starch indicator solution
Procedure:
-
Sample Preparation:
-
Collect a known volume of the spent tanning liquor after the tanning process is complete.
-
Filter the liquor to remove any suspended solids.
-
-
Digestion:
-
Pipette a precise volume of the filtered liquor into a Kjeldahl flask.
-
Add concentrated sulfuric acid and a few boiling chips.
-
Heat the flask until dense white fumes appear.
-
Cool the flask and cautiously add perchloric acid.
-
Heat again until the solution becomes clear and then for a further 10 minutes.
-
-
Titration:
-
Cool the digested sample and dilute with distilled water.
-
Add potassium permanganate solution dropwise until a faint pink color persists.
-
Add sodium azide to remove excess permanganate.
-
Add potassium iodide solution. The solution will turn a brownish-yellow due to the liberation of iodine.
-
Titrate with a standardized sodium thiosulfate solution until the color fades to a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
-
Calculation:
-
Calculate the amount of chromium in the spent liquor based on the volume of sodium thiosulfate used.
-
Determine the initial amount of chromium offered in the tanning bath.
-
Calculate the chrome uptake percentage using the following formula: Chrome Uptake (%) = [(Initial Cr - Final Cr in liquor) / Initial Cr] x 100
-
Mandatory Visualization
Caption: Experimental workflow for chrome tanning of leather.
Caption: The "Link Lock" mechanism of chrome tanning.
References
Application Notes and Protocols: Chromic Sulfate Pentadecahydrate as a Mordant in Textile Dyeing
Introduction
Chromic sulfate, and its hydrated forms such as pentadecahydrate, serves as a mordant in textile dyeing, enhancing the dye's affinity for the fabric and improving colorfastness properties. This application is particularly relevant for protein fibers like wool and silk, as well as for certain natural and synthetic fibers. The trivalent chromium (Cr III) in chromic sulfate forms a coordination complex with both the dye molecule and the functional groups of the textile fiber, effectively locking the color to the material. This results in deeper shades and increased resistance to fading from washing and light exposure.
These application notes provide a detailed overview of the use of chromic sulfate pentadecahydrate in textile dyeing experiments, including experimental protocols, and data on its effects on colorfastness and color values.
Data Presentation
The following tables summarize the impact of this compound on key textile dyeing parameters. The data illustrates the enhanced performance of dyed textiles when a chrome mordant is used.
Table 1: Colorfastness to Washing (ISO 105-C06)
| Treatment | Fiber Type | Dye Type | Color Change (Grey Scale Rating) | Staining on Multifiber Fabric (Grey Scale Rating) |
| Unmordanted | Wool | Natural Madder | 2-3 | 3 |
| Chromic Sulfate (Pre-mordant) | Wool | Natural Madder | 4-5 | 4 |
| Unmordanted | Silk | Acid Red 88 | 3 | 3-4 |
| Chromic Sulfate (Post-mordant) | Silk | Acid Red 88 | 5 | 4-5 |
Grey Scale Rating: 1 (poor) to 5 (excellent)
Table 2: Colorfastness to Light (ISO 105-B02)
| Treatment | Fiber Type | Dye Type | Lightfastness Rating (Blue Wool Scale) |
| Unmordanted | Wool | Natural Cochineal | 3 |
| Chromic Sulfate (Pre-mordant) | Wool | Natural Cochineal | 5-6 |
| Unmordanted | Cotton | Direct Blue 1 | 2 |
| Chromic Sulfate (Post-mordant) | Cotton | Direct Blue 1 | 4 |
Blue Wool Scale: 1 (very low) to 8 (very high)
Table 3: Colorimetric Data (CIE Lab* and K/S Values)
| Treatment | Fiber Type | Dye Type | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | K/S (Color Strength) |
| Unmordanted | Wool | Natural Logwood | 45.2 | 10.5 | -5.8 | 8.9 |
| Chromic Sulfate (Meta-mordant) | Wool | Natural Logwood | 32.8 | 15.2 | -12.4 | 15.7 |
| Unmordanted | Nylon | Acid Blue 25 | 60.1 | -18.3 | -25.1 | 12.3 |
| Chromic Sulfate (Pre-mordant) | Nylon | Acid Blue 25 | 48.9 | -22.7 | -35.8 | 20.1 |
Experimental Protocols
Three primary methods are used for mordanting textiles with chromic sulfate: pre-mordanting, meta-mordanting (or co-mordanting), and post-mordanting (or after-mordanting). The choice of method depends on the fiber, the dye, and the desired final color.
Materials and Equipment:
-
Textile material (e.g., wool, silk, cotton fabric or yarn)
-
This compound (Cr₂(SO₄)₃·15H₂O)
-
Natural or synthetic dye
-
Acetic acid (for pH adjustment)
-
Sodium sulfate (for promoting dye exhaustion)
-
Beakers or dye pots
-
Heating and stirring equipment (e.g., hot plate with magnetic stirrer)
-
Thermometer
-
pH meter or pH paper
-
Safety equipment: gloves, goggles, lab coat
Protocol 1: Pre-mordanting
In this method, the textile is treated with the mordant before dyeing.
-
Scouring: Thoroughly wash the textile material to remove any impurities, sizes, or oils. Rinse well.
-
Mordant Bath Preparation: Prepare a mordant bath with a liquor ratio of 40:1 (40 parts water to 1 part textile by weight). Dissolve this compound in the water at a concentration of 2-4% on the weight of fabric (o.w.f.). Adjust the pH of the bath to 4.0-4.5 using acetic acid.
-
Mordanting: Introduce the wet, scoured textile into the mordant bath. Gradually heat the bath to 95-100°C over 45-60 minutes. Maintain this temperature for 60 minutes, stirring gently to ensure even mordanting.
-
Cooling and Rinsing: Allow the bath to cool down gradually. Remove the textile and rinse thoroughly with cold water to remove any unfixed mordant.
-
Dyeing: The mordanted textile is now ready for dyeing in a separate dyebath according to the specific dye's instructions.
Protocol 2: Meta-mordanting (Simultaneous Mordanting)
The mordant and dye are added to the same bath. This method is often quicker but may affect the final color.
-
Scouring: Prepare the textile as described in the pre-mordanting protocol.
-
Dye Bath Preparation: Prepare the dyebath with the required amount of dye and water (liquor ratio typically 40:1).
-
Dyeing and Mordanting: Add the wet, scoured textile to the dyebath. Begin heating the bath. At approximately 40-50°C, add the dissolved this compound (2-4% o.w.f.). Continue to heat the bath to the desired dyeing temperature (e.g., 95-100°C for wool). Maintain the temperature for 60-90 minutes.
-
Cooling and Rinsing: Allow the dyebath to cool. Remove the textile and rinse thoroughly with warm and then cold water until the water runs clear.
Protocol 3: Post-mordanting (After-mordanting)
The textile is dyed first and then treated with the mordant. This method is often used to improve the fastness of an already dyed fabric.
-
Scouring and Dyeing: Scour and dye the textile according to standard procedures for the chosen dye and fiber.
-
Mordanting Bath: After dyeing, either in the exhausted dyebath or a fresh bath, add this compound (1-3% o.w.f.).
-
Mordanting: Raise the temperature of the bath to 80-90°C and hold for 30-45 minutes.
-
Cooling and Rinsing: Allow the bath to cool. Remove the textile and rinse thoroughly with warm and then cold water.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical principle of chrome mordanting.
Application Notes and Protocols for Chromic Sulfate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromic sulfate, with the chemical formula Cr₂(SO₄)₃, is a versatile inorganic compound available in both anhydrous and hydrated forms. While widely recognized for its applications in leather tanning, pigments, and as a mordant in the textile industry, its role as a catalyst in organic synthesis is an area of growing interest.[1] This document provides detailed experimental protocols for the use of chromium (III) sulfate and its derivatives as catalysts in various organic transformations. The protocols are intended to serve as a comprehensive guide for researchers in academia and industry, including those in drug development, who are exploring novel and efficient catalytic methods.
Chromic sulfate's catalytic activity often stems from its nature as a Lewis acid, enabling it to activate substrates and facilitate a range of chemical reactions.[1] The protocols outlined below provide specific examples of its application in organic synthesis, complete with methodologies, quantitative data, and visual representations of the experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key experiments utilizing chromium-based catalysts.
Table 1: Chromic(III) Sulfamate Catalyzed Synthesis of Bis(indolyl)methanes
| Entry | Carbonyl Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 96 |
| 3 | 4-Methylbenzaldehyde | 25 | 92 |
| 4 | 4-Methoxybenzaldehyde | 30 | 90 |
| 5 | Cinnamaldehyde | 35 | 88 |
| 6 | Acetone | 40 | 85 |
| 7 | Cyclohexanone | 45 | 82 |
Table 2: Chromic(III) Sulfamate Catalyzed Synthesis of 1,1-Diacetates
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.5 | 96 |
| 2 | 4-Chlorobenzaldehyde | 2.0 | 98 |
| 3 | 4-Nitrobenzaldehyde | 2.5 | 95 |
| 4 | 4-Methylbenzaldehyde | 2.0 | 94 |
| 5 | 4-Methoxybenzaldehyde | 2.5 | 92 |
Experimental Protocols
Protocol 1: Synthesis of Bis(indolyl)methanes using Chromic(III) Sulfamate as a Catalyst
This protocol details the synthesis of bis(indolyl)methanes from indole and various carbonyl compounds, catalyzed by chromic(III) sulfamate.
Materials:
-
Indole
-
Carbonyl compound (e.g., benzaldehyde, acetone)
-
Ethanol
-
Chromic(III) sulfamate
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a mixture of indole (20 mmol) and the carbonyl compound (10 mmol) in ethanol (5 mL), add chromic(III) sulfamate (0.2 mmol) at room temperature.
-
Stir the reaction mixture at room temperature using a magnetic stirrer.
-
Monitor the progress of the reaction using gas chromatography (GC).
-
Upon completion of the reaction, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane (1:9) mixture as the eluent.
Protocol 2: Synthesis of 1,1-Diacetates using Chromic(III) Sulfamate as a Catalyst
This protocol describes the synthesis of 1,1-diacetates from aldehydes and acetic anhydride, catalyzed by chromic(III) sulfamate.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Acetic anhydride (Ac₂O)
-
Chromic(III) sulfamate
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, combine the aldehyde (20 mmol), acetic anhydride (40 mmol), and chromic(III) sulfamate (0.4 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction by gas chromatography (GC). As the reaction proceeds, the mixture may solidify.
-
After the reaction is complete, add 20 mL of dichloromethane to dissolve the solid product.
-
Wash the organic layer twice with a saturated sodium carbonate solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the nearly pure product.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of bis(indolyl)methanes.
Caption: Workflow for the synthesis of 1,1-diacetates.
References
Chromic Sulfate Pentadecahydrate: A Versatile Precursor for Thin Film Deposition
Application Note and Detailed Protocols for Researchers in Materials Science and Drug Development
Introduction:
Chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is emerging as a promising and cost-effective precursor for the deposition of chromium-based thin films, particularly chromium (III) oxide (Cr₂O₃). These films are of significant interest across various scientific and industrial fields, including protective coatings, catalysis, solar energy conversion, and as biocompatible layers in drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in thin film deposition via two widely accessible and scalable methods: spray pyrolysis and sol-gel dip-coating.
Key Properties and Advantages of this compound
This compound is a green crystalline solid soluble in water.[1] Its utility as a precursor stems from several key characteristics:
-
Good Solubility: Its solubility in aqueous and some alcoholic solutions simplifies precursor solution preparation for wet-chemical deposition techniques.
-
Thermal Decomposition: Upon heating, it decomposes to form chromium oxide, making it suitable for thermally driven deposition processes. When heated, it emits toxic vapors of sulfur oxides and chromium.[1]
-
Cost-Effectiveness: Compared to metal-organic precursors, inorganic salts like chromic sulfate are generally more economical.
Applications of Resulting Chromium Oxide Thin Films
Chromium oxide thin films exhibit a range of desirable properties, including:
-
High Hardness and Wear Resistance: Making them suitable for protective coatings.
-
Chemical Inertness and Corrosion Resistance: Offering stability in harsh environments.
-
Semiconducting Properties: With a wide bandgap, making them useful in electronic and optoelectronic devices.
-
Biocompatibility: Showing potential for use in biomedical implants and drug delivery platforms.
Experimental Protocols
The following sections provide detailed protocols for the deposition of chromium oxide thin films using this compound as the precursor.
Protocol 1: Spray Pyrolysis Deposition of Chromium Oxide Thin Films
Spray pyrolysis is a versatile technique for depositing a wide variety of thin films and is well-suited for industrial-scale production.[2][3] The process involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the desired thin film.
1.1. Precursor Solution Preparation:
-
Weigh the desired amount of this compound (Cr₂(SO₄)₃·15H₂O).
-
Dissolve the precursor in deionized water to achieve the desired molar concentration (typically in the range of 0.05 M to 0.2 M).
-
Stir the solution vigorously at room temperature until the precursor is completely dissolved, resulting in a clear green solution.
-
For enhanced film adhesion and to modify surface morphology, a few drops of acetic acid can be added to the precursor solution.[4]
1.2. Substrate Preparation:
-
Select a suitable substrate (e.g., glass, silicon wafer, fluorine-doped tin oxide (FTO) coated glass).
-
Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
1.3. Spray Pyrolysis Deposition:
-
Place the cleaned substrate on the substrate heater of the spray pyrolysis setup.
-
Heat the substrate to the desired deposition temperature (typically in the range of 350°C to 500°C). The substrate temperature is a critical parameter influencing film properties.[5]
-
Set the spray nozzle-to-substrate distance (typically 25-30 cm).
-
Set the precursor solution flow rate (typically 1-5 ml/min).
-
Use a carrier gas (e.g., compressed air or nitrogen) to atomize the precursor solution and direct the spray towards the substrate.
-
Initiate the spraying process for the desired deposition time to achieve the target film thickness.
1.4. Post-Deposition Annealing:
-
After deposition, allow the film to cool down to room temperature.
-
For improved crystallinity and to remove any residual impurities, anneal the deposited film in a furnace.
-
Typical annealing conditions for chromium oxide films are in the range of 400°C to 600°C in an air or oxygen atmosphere for 1-2 hours.[6][7] Annealing can significantly increase the hardness and elastic modulus of the coatings.[6]
Experimental Workflow for Spray Pyrolysis:
Caption: Workflow for chromium oxide thin film deposition via spray pyrolysis.
Protocol 2: Sol-Gel Dip-Coating of Chromium Oxide Thin Films
The sol-gel technique is a versatile wet-chemical method for fabricating high-quality thin films with excellent homogeneity at a molecular level.[8] The process involves the formation of a colloidal suspension (sol) that is then converted into a solid network (gel).
2.1. Sol Preparation:
-
Dissolve this compound in a suitable solvent. A common solvent system is a mixture of 2-methoxyethanol and acetic acid.
-
Stir the solution at room temperature for several hours to promote hydrolysis and condensation reactions, leading to the formation of a stable sol. The solution should become clear and viscous.
-
The concentration of the chromic sulfate precursor in the sol typically ranges from 0.1 M to 0.5 M.
2.2. Substrate Preparation:
-
Prepare the substrates as described in Protocol 1.2.
2.3. Dip-Coating Process:
-
Immerse the cleaned substrate into the prepared sol.
-
Withdraw the substrate from the sol at a constant and controlled speed (typically 1-10 cm/min). The withdrawal speed is a key parameter that influences the film thickness.[9]
-
A thin layer of the sol will adhere to the substrate surface.
2.4. Drying and Gelation:
-
Dry the coated substrate in an oven at a low temperature (e.g., 100-150°C) for 10-20 minutes to evaporate the solvent and promote the formation of a gel film.
2.5. Multi-Layer Deposition (Optional):
-
To achieve a greater film thickness, repeat the dip-coating and drying steps multiple times.
2.6. Final Annealing:
-
After the final layer is deposited and dried, anneal the film at a higher temperature (typically 400-600°C) in a furnace. This step is crucial for the densification of the film and the complete conversion to crystalline chromium oxide.
Experimental Workflow for Sol-Gel Dip-Coating:
Caption: Workflow for chromium oxide thin film deposition via sol-gel dip-coating.
Data Presentation
The following tables summarize representative quantitative data for chromium oxide thin films deposited using various methods. Note that specific data for films derived directly from this compound is limited in the literature; therefore, these tables include data from similar chromium precursors for comparative purposes.
Table 1: Deposition Parameters and Resulting Film Properties
| Deposition Method | Precursor | Substrate Temperature (°C) | Annealing Temperature (°C) | Film Thickness (nm) | Deposition Rate (nm/min) | Reference |
| Spray Pyrolysis | Chromium Nitrate | 420 | - | - | - | [10] |
| Sol-Gel | Chromium Nitrate | 50 | 200 | ~77 (grain size) | - | [11] |
| Reactive Sputtering | Chromium Target | - | 500 | - | - | [6] |
| PLD | Cr₂O₃ Target | Room Temp. | 300 | 177-372 | - | [12] |
Table 2: Structural and Morphological Properties
| Deposition Method | Precursor | Crystal Structure | Average Grain Size (nm) | Surface Roughness (Ra, nm) | Reference |
| Spray Pyrolysis | Chromium Nitrate | Amorphous (as-deposited) | - | - | [10] |
| Sol-Gel | Chromium Nitrate | Hexagonal (Eskolaite) | 77.7 | - | [11] |
| Reactive Sputtering | Chromium Target | Polycrystalline Cr₂O₃ | - | 4.3 | [6] |
| PLD | Cr₂O₃ Target | Rhombohedral | - | Smooth | [12] |
Table 3: Optical and Electrical Properties
| Deposition Method | Precursor | Optical Band Gap (eV) | Transmittance (%) | Refractive Index | Electrical Resistivity (Ω·cm) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Sol-Gel | Chromium Nitrate | 3.16 | High in visible region | - | - |[11] | | PLD | Cr₂O₃ Target | Decreases with laser energy | ~82-92 (at 1000 nm) | Increases with annealing | - |[12] |
Characterization of Thin Films
To assess the quality and properties of the deposited chromium oxide thin films, a suite of characterization techniques should be employed.
Relationship between Deposition Parameters and Film Properties:
Caption: Key deposition parameters and their influence on thin film properties.
Recommended Characterization Techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the films.[13][14][15]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film thickness (from cross-sectional images).[13][14][16]
-
Atomic Force Microscopy (AFM): To quantify the surface roughness and topography.
-
UV-Visible Spectroscopy: To measure the optical transmittance, absorbance, and determine the optical band gap of the films.[14]
-
Ellipsometry: For precise measurement of film thickness and refractive index.[13]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements within the film.[13]
-
Four-Point Probe Measurement: To determine the electrical resistivity and conductivity of the films.
Conclusion
This compound serves as a viable and economical precursor for the deposition of chromium oxide thin films using both spray pyrolysis and sol-gel methods. The protocols outlined in this document provide a comprehensive guide for researchers to fabricate these films. By carefully controlling the deposition parameters, the structural, morphological, optical, and electrical properties of the resulting films can be tailored to meet the specific requirements of a wide range of applications, from protective coatings to advanced biomedical devices. Further optimization of the process parameters for this specific precursor is encouraged to fully explore its potential in thin film technology.
References
- 1. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. ETH - NONMET - Spray pyrolysis of nm grain sized powders for thin films [nonmet.mat.ethz.ch]
- 6. eng.usf.edu [eng.usf.edu]
- 7. sid.ir [sid.ir]
- 8. isca.me [isca.me]
- 9. metalurji.mu.edu.tr [metalurji.mu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Characterizing Crystalline Chromium Oxide Thin Film Growth by Sol-gel Method on Glass Substrates : Oriental Journal of Chemistry [orientjchem.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. fiveable.me [fiveable.me]
- 14. openaccesspub.org [openaccesspub.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. measurlabs.com [measurlabs.com]
Application Notes and Protocols: The Role of Chromic Sulfate Pentadecahydrate in Environmental Remediation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is a trivalent chromium (Cr(III)) compound that plays a crucial, albeit indirect, role in environmental remediation research. While not typically used as a direct remediation agent to clean up contaminants, it serves as a vital tool for researchers studying the fate and transport of chromium in the environment. The primary concern in chromium-contaminated sites is often the highly toxic and mobile hexavalent chromium (Cr(VI)). A common remediation strategy involves the reduction of Cr(VI) to the less toxic and less mobile Cr(III). This compound is frequently used in laboratory studies to represent the Cr(III) species in post-remediation scenarios. These studies are essential for assessing the long-term stability of the remediation efforts and understanding the conditions under which the less harmful Cr(III) could potentially re-oxidize to the toxic Cr(VI) form.
These application notes provide an overview of the key experimental protocols where this compound is utilized to investigate the environmental behavior of Cr(III).
Application 1: Investigating the Re-oxidation of Cr(III) to Cr(VI) in Soil and Water
One of the most critical aspects of chromium remediation is ensuring the long-term stability of the immobilized Cr(III). Environmental conditions, such as the presence of oxidizing agents like manganese dioxide (MnO₂), can potentially lead to the re-oxidation of Cr(III) to the hazardous Cr(VI). This compound is used as the source of Cr(III) in these studies to understand the kinetics and mechanisms of this re-oxidation process.
Experimental Protocol: Batch Kinetic Study of Cr(III) Oxidation by Manganese Dioxide
This protocol outlines a typical batch experiment to determine the rate of Cr(III) oxidation in the presence of manganese dioxide.
Materials:
-
This compound (Cr₂(SO₄)₃·15H₂O)
-
Manganese dioxide (MnO₂)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessels (e.g., polypropylene tubes)
-
Shaker or magnetic stirrer
-
pH meter
-
Syringe filters (0.45 µm)
-
Analytical instrument for Cr(VI) and total Cr determination (e.g., UV-Vis spectrophotometer with diphenylcarbazide, or ICP-MS)
Procedure:
-
Prepare a Cr(III) stock solution: Dissolve a known mass of this compound in deionized water to create a stock solution of a specific concentration (e.g., 1000 mg/L Cr(III)).
-
Prepare MnO₂ suspension: Suspend a known mass of MnO₂ in deionized water.
-
Set up reaction vessels: To a series of reaction vessels, add a specific volume of the MnO₂ suspension.
-
Adjust pH: Adjust the pH of the MnO₂ suspension to the desired experimental value (e.g., pH 4, 5, 6, 7) using dilute HCl or NaOH.
-
Initiate the reaction: Spike each reaction vessel with a specific volume of the Cr(III) stock solution to achieve the target initial Cr(III) concentration.
-
Incubate: Place the reaction vessels on a shaker or use magnetic stirrers to ensure continuous mixing.
-
Sample collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Sample processing: Immediately filter the collected aliquot through a 0.45 µm syringe filter to separate the aqueous phase from the solid particles.
-
Analysis: Analyze the filtrate for the concentration of Cr(VI) and total dissolved chromium.
Data Presentation:
Table 1: Quantitative Data on the Oxidation of Cr(III) to Cr(VI) by MnO₂
| Initial Cr(III) Conc. (mg/L) | MnO₂ Conc. (g/L) | pH | Time (hours) | Cr(VI) Conc. (mg/L) | % Cr(III) Oxidized |
| 50 | 1 | 4 | 24 | 5.2 | 10.4 |
| 50 | 1 | 5 | 24 | 2.1 | 4.2 |
| 50 | 1 | 6 | 24 | 0.8 | 1.6 |
| 100 | 1 | 5 | 24 | 3.5 | 3.5 |
| 50 | 2 | 5 | 24 | 4.3 | 8.6 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualization:
Application 2: Assessing the Mobility of Cr(III) in Soil through Leaching Studies
To evaluate the potential for Cr(III) to migrate from a remediation zone and enter groundwater, leaching studies are performed. This compound is used to spike clean soil samples to a desired Cr(III) concentration, simulating a post-remediation scenario.
Experimental Protocol: Column Leaching Test for Cr(III) Mobility
This protocol describes a standard column leaching experiment to assess the mobility of Cr(III) in soil.
Materials:
-
This compound
-
Soil sample (air-dried and sieved)
-
Deionized water or simulated rainwater (leaching solution)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Analytical instrument for Cr determination (e.g., ICP-MS)
Procedure:
-
Prepare Cr(III) contaminated soil: Dissolve this compound in a minimal amount of deionized water and thoroughly mix it with a known mass of soil to achieve the target Cr(III) concentration. Allow the soil to equilibrate for a specified period.
-
Pack the column: Carefully pack the prepared soil into the chromatography column to a uniform density, avoiding air pockets.
-
Saturate the column: Connect the column to the peristaltic pump and slowly pump the leaching solution upwards through the column until it is fully saturated.
-
Initiate leaching: Once saturated, switch the pump to a downward flow at a constant, predetermined flow rate.
-
Collect leachate: Use a fraction collector to collect the leachate in discrete volume or time intervals.
-
Analysis: Analyze the collected leachate fractions for the concentration of chromium.
-
Soil analysis (optional): After the leaching experiment, the soil in the column can be sectioned and analyzed to determine the final distribution of chromium within the column.
Data Presentation:
Table 2: Quantitative Data from a Column Leaching Study of Cr(III)
| Pore Volume | Leachate Cr Conc. (mg/L) | Cumulative Cr Leached (%) |
| 1 | 0.05 | 0.1 |
| 2 | 0.08 | 0.25 |
| 5 | 0.12 | 0.8 |
| 10 | 0.09 | 1.5 |
| 20 | 0.04 | 2.0 |
Note: The data in this table is illustrative and will vary depending on the soil type, leaching solution, and other experimental conditions.
Visualization:
Application 3: Precursor for Synthesis of Remediation Materials
This compound can also be used as a precursor in the synthesis of novel materials with potential applications in environmental remediation. For example, it can be a source of chromium for the synthesis of chromium-based catalysts or metal-organic frameworks (MOFs) that can be used for the degradation of organic pollutants or the adsorption of other contaminants.
Experimental Protocol: Synthesis of a Chromium-Based MOF (Illustrative)
This protocol provides a general outline for the synthesis of a chromium-based MOF using chromic sulfate as the chromium source.
Materials:
-
This compound
-
Organic linker (e.g., terephthalic acid)
-
Solvent (e.g., deionized water, ethanol)
-
Reaction vessel (e.g., Teflon-lined autoclave)
-
Oven or furnace
-
Centrifuge
-
Characterization instruments (e.g., XRD, SEM, BET surface area analyzer)
Procedure:
-
Prepare precursor solution: Dissolve this compound and the organic linker in the chosen solvent in a specific molar ratio.
-
Hydrothermal/Solvothermal synthesis: Transfer the precursor solution to a Teflon-lined autoclave and heat it in an oven at a specific temperature for a set duration.
-
Cooling and isolation: Allow the autoclave to cool down to room temperature naturally. The solid product is then isolated by centrifugation.
-
Washing and activation: Wash the collected solid with fresh solvent multiple times to remove any unreacted precursors. The material may then be activated by heating under vacuum to remove solvent molecules from the pores.
-
Characterization: Characterize the synthesized MOF using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, scanning electron microscopy (SEM) to observe the morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.
Data Presentation:
Table 3: Properties of a Synthesized Chromium-Based MOF
| Precursor | Organic Linker | Synthesis Temperature (°C) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| Cr₂(SO₄)₃·15H₂O | Terephthalic Acid | 180 | 1200 | 0.65 |
| Cr(NO₃)₃·9H₂O | Terephthalic Acid | 180 | 1500 | 0.78 |
Note: This table provides an example of how the properties of a synthesized material can be presented.
Visualization:
Conclusion
This compound is an indispensable compound for environmental remediation research focused on chromium contamination. Its primary role as a well-defined source of Cr(III) allows for the systematic investigation of the long-term stability of remediated sites, the potential for re-oxidation to toxic Cr(VI), and the mobility of Cr(III) in soil and groundwater. Furthermore, its utility as a precursor in the synthesis of advanced materials opens up new avenues for developing novel remediation technologies. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust experiments to better understand and mitigate the environmental risks associated with chromium.
Application Notes and Protocols for the Use of Chromic Sulfate Pentadecahydrate in the Preparation of Analytical Chromium Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is a readily available and soluble source of chromium(III) ions, making it a suitable starting material for the preparation of analytical chromium standards. These standards are essential for the calibration of analytical instrumentation, such as Atomic Absorption Spectrometers (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometers (ICP-OES), which are routinely used for the quantitative determination of chromium in various matrices, including environmental samples, pharmaceutical products, and biological tissues.
Accurate preparation of these standards is paramount to obtaining reliable and reproducible analytical data. This document provides detailed application notes and protocols for the use of this compound as a primary standard for chromium analysis.
Properties and Purity of this compound
This compound is a green crystalline solid. Before preparing standard solutions, it is crucial to ascertain the purity of the reagent. The information is typically provided on the manufacturer's Certificate of Analysis (CoA).
Table 1: Representative Certificate of Analysis Data for this compound
| Parameter | Specification |
| Appearance | Green crystalline powder |
| Assay (as Cr₂(SO₄)₃·15H₂O) | ≥98% |
| Chromium (Cr) Content | Typically 15.0 - 16.0% |
| Insoluble Matter | ≤ 0.01% |
| Chloride (Cl) | ≤ 0.005% |
| Iron (Fe) | ≤ 0.01% |
| Lead (Pb) | ≤ 0.002% |
| Moisture | Varies with lot |
Note: The exact specifications can vary between suppliers and batches. Always refer to the CoA for the specific lot of reagent being used.
Experimental Protocols
Preparation of a 1000 mg/L (ppm) Chromium Stock Standard Solution
This protocol describes the preparation of a 1000 mg/L chromium stock solution from this compound.
Materials:
-
This compound (Cr₂(SO₄)₃·15H₂O) of high purity (analytical grade or higher)
-
Deionized water (ASTM Type I)
-
Nitric acid (HNO₃), trace metal grade
-
1000 mL volumetric flask, Class A
-
Analytical balance (readable to 0.1 mg)
-
Weighing paper or boat
-
Funnel
-
Beakers
Procedure:
-
Calculate the required mass of this compound.
-
The molecular weight of Cr₂(SO₄)₃·15H₂O is 662.45 g/mol .
-
The atomic weight of chromium (Cr) is 51.996 g/mol .
-
The mass of Cr₂(SO₄)₃·15H₂O needed to prepare 1000 mL of a 1000 mg/L Cr solution is calculated as follows:
-
Adjust for purity: If the purity of the this compound is less than 100%, adjust the mass accordingly. For example, if the purity is 98%, the required mass would be:
-
-
Weigh the calculated amount of this compound accurately.
-
Use an analytical balance to weigh the calculated mass of the salt onto a weighing paper or boat.
-
-
Dissolve the salt.
-
Carefully transfer the weighed salt into a 400 mL beaker.
-
Add approximately 200 mL of deionized water and 10 mL of concentrated nitric acid. The acid helps to ensure the stability of the chromium(III) ions in the solution.
-
Gently heat the solution on a hot plate while stirring with a glass rod until the salt is completely dissolved. Do not boil.
-
-
Transfer to the volumetric flask.
-
Allow the solution to cool to room temperature.
-
Using a funnel, quantitatively transfer the cooled solution into a 1000 mL Class A volumetric flask.
-
Rinse the beaker, glass rod, and funnel several times with small portions of deionized water, transferring the rinsings into the volumetric flask.
-
-
Dilute to the mark.
-
Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
-
Homogenize the solution.
-
Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and homogeneous.
-
-
Storage.
-
Transfer the prepared stock solution to a clean, clearly labeled polyethylene or borosilicate glass bottle.
-
Store the solution at room temperature, away from direct sunlight. Chromium(III) solutions are generally stable for several months when acidified.
-
Preparation of Working Standards by Serial Dilution
Working standards of lower concentrations are prepared by diluting the 1000 mg/L stock solution.
Materials:
-
1000 mg/L Chromium Stock Standard Solution
-
Deionized water (ASTM Type I)
-
Nitric acid (HNO₃), trace metal grade
-
Class A volumetric flasks (e.g., 100 mL, 50 mL)
-
Class A pipettes (e.g., 1 mL, 5 mL, 10 mL)
Procedure:
-
Prepare an intermediate standard (e.g., 100 mg/L).
-
Pipette 10.00 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask.
-
Add 1 mL of concentrated nitric acid.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Prepare a series of working standards.
-
From the 100 mg/L intermediate standard, prepare a range of working standards suitable for the analytical instrument's calibration range. For example, to prepare 1, 2, 5, and 10 mg/L standards in 100 mL volumetric flasks:
-
1 mg/L: Pipette 1.00 mL of the 100 mg/L standard into a 100 mL flask, add 1 mL HNO₃, and dilute to the mark.
-
2 mg/L: Pipette 2.00 mL of the 100 mg/L standard into a 100 mL flask, add 1 mL HNO₃, and dilute to the mark.
-
5 mg/L: Pipette 5.00 mL of the 100 mg/L standard into a 100 mL flask, add 1 mL HNO₃, and dilute to the mark.
-
10 mg/L: Pipette 10.00 mL of the 100 mg/L standard into a 100 mL flask, add 1 mL HNO₃, and dilute to the mark.
-
-
Table 2: Example Serial Dilution Scheme for Chromium Working Standards
| Target Concentration (mg/L) | Aliquot of 100 mg/L Standard (mL) | Final Volume (mL) |
| 1 | 1.00 | 100 |
| 2 | 2.00 | 100 |
| 5 | 5.00 | 100 |
| 10 | 10.00 | 100 |
Visualizations
Caption: Experimental workflow for the preparation of chromium standards.
Application Notes and Considerations
-
Purity: The accuracy of the prepared standards is directly dependent on the purity of the this compound. Always use a high-purity, analytical grade reagent and account for the purity as stated on the Certificate of Analysis in your calculations.
-
Hygroscopic Nature: this compound can be hygroscopic. It is advisable to store the reagent in a desiccator and to weigh it promptly after removal from storage to minimize water absorption from the atmosphere.
-
Stability of Chromium(III) Solutions: Acidification of chromium(III) standard solutions with nitric acid is crucial to prevent hydrolysis and precipitation of chromium hydroxide, which can occur at near-neutral pH. This ensures the long-term stability of the standards. Aqueous chromium chloride solutions, in contrast, are known to be less stable.
-
Interferences in Analytical Methods: When using these standards for AAS analysis, be aware of potential chemical interferences. High concentrations of other ions, such as iron, can suppress the chromium signal. Matrix-matching of the standards to the samples or the use of a releasing agent may be necessary to overcome these effects. For ICP-OES, spectral interferences from other elements should be considered and appropriate wavelength selection or inter-element correction (IEC) models should be applied.
-
Quality Control: It is good practice to verify the concentration of the prepared stock solution against a commercially available certified reference material (CRM) for chromium. This provides an independent check on the accuracy of the standard preparation.
-
Safety: Always handle chromic sulfate and concentrated nitric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application Notes and Protocols: Electrochemical Applications of Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical uses of chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O). The information is intended to guide researchers and professionals in leveraging this compound in various electrochemical fields.
Trivalent Chromium Electroplating
Chromic sulfate is a key component in trivalent chromium electroplating baths, which are a safer alternative to carcinogenic hexavalent chromium baths.[1][2] Trivalent chromium plating is used for decorative finishes, corrosion resistance, and increasing surface hardness.[2] The process involves the electrochemical deposition of chromium from a solution containing chromium(III) ions.
Experimental Protocols
Protocol 1: General Trivalent Chromium Plating Bath Preparation
This protocol outlines the basic steps for preparing a trivalent chromium electroplating bath using chromic sulfate.
-
Tank Preparation:
-
Thoroughly clean the plating tank.
-
Soak the tank with a 5% to 15% (v/v) sulfuric acid solution for 3 to 5 hours.
-
Rinse the tank thoroughly with deionized water.
-
-
Solution Preparation:
-
Fill the tank with 55% to 70% of the final volume with deionized water and heat to 55-70°C.
-
Dissolve the conductive salt (e.g., ammonium sulfate) with stirring.[3][4]
-
Add the main salt, this compound, and stir until completely dissolved.
-
Add the complexing agent (e.g., formic acid, oxalic acid, or amino acids) and stir to dissolve.[3][5]
-
Add the pH stabilizer (e.g., boric acid) and any other additives like surfactants or accelerators.[3][4]
-
Add deionized water to reach the final volume.
-
-
pH Adjustment:
-
Bath Stabilization:
-
Maintain the bath temperature and allow it to stabilize for at least 10 hours before use.[3]
-
Protocol 2: Electrodeposition of Chromium
This protocol describes the general procedure for electroplating chromium onto a substrate.
-
Substrate Preparation:
-
Clean the substrate to be plated to remove any grease, oxides, or other contaminants. This may involve degreasing, acid activation, and rinsing steps.
-
-
Electroplating:
-
Immerse the prepared substrate (cathode) and a suitable anode (e.g., graphite, composite, or titanium-manganese-dioxide) into the plating bath.[2][6]
-
Apply a direct or modulated electric current between the anode and the cathode.[4]
-
Maintain the specified current density, temperature, and pH throughout the plating process.
-
The plating time will depend on the desired coating thickness.
-
-
Post-Treatment:
-
After plating, remove the substrate from the bath and rinse it thoroughly with deionized water.
-
Dry the plated part.
-
Data Presentation
Table 1: Example Trivalent Chromium Plating Bath Compositions
| Component | Concentration Range | Purpose | Reference |
| Chromic Sulfate | 0.1 - 1.0 mol/L | Source of Cr(III) ions | [3][6] |
| Complexing Agent (e.g., Formic Acid, Acetate, Oxalate) | 0.1 - 3.0 mol/L | Stabilizes Cr(III) ions | [3][7] |
| Conductive Salt (e.g., Ammonium Sulfate, Sodium Sulfate) | 0.5 - 2.0 mol/L | Increases solution conductivity | [3][4] |
| pH Stabilizer (e.g., Boric Acid) | 0.4 - 1.5 mol/L | Buffers the solution pH | [3][4] |
| Surfactant (e.g., Sodium Dodecyl Sulfate) | 0.2 - 0.6 g/L | Wetting agent, prevents pitting | [4][7] |
| Accelerator | Varies | Promotes cathodic reduction of Cr(III) | [3] |
Table 2: Typical Operating Conditions for Trivalent Chromium Plating
| Parameter | Range | Unit | Reference |
| pH | 2.0 - 4.5 | [3] | |
| Temperature | 35 - 65 | °C | [2] |
| Cathode Current Density | 0.5 - 55.5 | A/dm² | [3] |
| Anode Material | Graphite, Composite, Ti-MnO₂ | [2][6] |
Visualizations
Caption: Workflow for Trivalent Chromium Electroplating.
Electrochemical Sensors
Chromic sulfate can be utilized in the development of electrochemical sensors, particularly for the detection of chromium species themselves or as a component in modified electrodes for sensing other analytes. The electrochemical properties of chromium ions are central to the sensing mechanism.
Application Note
Electrochemical sensors for chromium detection often rely on the reduction or oxidation of chromium ions at an electrode surface.[8] While much of the focus is on the highly toxic Cr(VI), sensors can also be designed to detect Cr(III). Modified electrodes, for instance, using nanomaterials, can enhance the sensitivity and selectivity of detection.[8]
Experimental Protocol
Protocol 3: Fabrication of a Modified Electrode for Chromium Detection (Conceptual)
This protocol provides a general framework for creating a modified electrode for potential use in chromium sensing.
-
Electrode Preparation:
-
Start with a base electrode material (e.g., glassy carbon electrode, carbon cloth).
-
Polish the electrode surface to a mirror finish using alumina slurry of decreasing particle size.
-
Sonciate the electrode in deionized water and ethanol to remove any residual polishing material.
-
-
Modification:
-
Prepare a suspension of a modifying material (e.g., nanoparticles, graphene oxide) in a suitable solvent.
-
Deposit a small volume of the suspension onto the cleaned electrode surface and allow the solvent to evaporate.
-
Alternatively, electrochemical deposition of a modifying layer can be performed from a solution containing the precursor.
-
-
Sensing Measurement:
-
Immerse the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the sample solution.
-
Perform electrochemical measurements such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), or amperometry to detect the target analyte.[9][10]
-
The peak current or potential shift can be correlated to the concentration of the analyte.
-
Visualizations
Caption: Principle of an Electrochemical Sensor for Cr(III).
Redox Flow Batteries
Chromium-based redox flow batteries (RFBs) are being investigated for large-scale energy storage due to the abundance and low cost of chromium.[11][12] In these batteries, energy is stored in the different oxidation states of chromium ions dissolved in an electrolyte. Chromic sulfate can serve as the source of chromium ions for the electrolyte.
Application Note
In a chromium-based RFB, the electrolyte containing chromium ions is pumped through an electrochemical cell where redox reactions occur. The Cr(III)/Cr(II) redox couple is often utilized. The performance of the battery is dependent on the concentration of the chromium ions in the electrolyte and the overall cell design.[13]
Experimental Protocol
Protocol 4: Preparation of a Chromium-Based Electrolyte for a Redox Flow Battery
-
Electrolyte Formulation:
-
Electrochemical Cell Assembly:
-
Assemble a two-compartment electrochemical cell separated by an ion-exchange membrane.
-
Use appropriate electrode materials (e.g., carbon felt) in each compartment.
-
-
Battery Cycling:
-
Pump the chromium-containing electrolyte (negolyte) through one compartment and a suitable posolyte through the other.
-
Charge the battery by applying an external voltage to drive the reduction of Cr(III) to Cr(II).
-
Discharge the battery by connecting a load, allowing the oxidation of Cr(II) back to Cr(III) to generate a current.
-
Monitor the cell voltage, current, and capacity during cycling to evaluate performance.
-
Visualizations
Caption: Charge-Discharge Cycle in a Chromium RFB.
References
- 1. reddit.com [reddit.com]
- 2. Chrome plating - Wikipedia [en.wikipedia.org]
- 3. CN101665960A - Trivalent chromium sulfate plating solution and preparation method thereof - Google Patents [patents.google.com]
- 4. US10100423B2 - Electrodeposition of chromium from trivalent chromium using modulated electric fields - Google Patents [patents.google.com]
- 5. JPH09209199A - Basic chromium sulfate for chrome plating - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Recent Advances in Electrochemical Monitoring of Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 10. neptjournal.com [neptjournal.com]
- 11. eepower.com [eepower.com]
- 12. solar.cgprotection.com [solar.cgprotection.com]
- 13. High-Energy-Density Chelated Chromium Flow Battery Electrolyte at Neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chromic Sulfate Pentadecahydrate in Ceramic Glaze Formulation
1. Introduction
Chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) is a water-soluble, green crystalline solid used in ceramics as a precursor for chromium(III) oxide (Cr₂O₃), a highly versatile and potent colorant.[1] While chromium(III) oxide powder is a common ceramic pigment, the use of its hydrated sulfate salt offers distinct advantages, primarily its solubility in water.[1] This property allows for the homogenous dispersion of chromium ions throughout the liquid glaze slurry, potentially eliminating issues like speckling that can occur with the direct addition of insoluble oxide powders.[2]
Upon firing, this compound undergoes thermal decomposition to yield chromium(III) oxide, which then interacts with the molten glaze matrix.[3][4] The final color imparted by the chromium is highly dependent on the base chemistry of the glaze, the concentration of the chromium, the firing temperature, and the kiln atmosphere.[2][5] This document provides detailed application notes and protocols for researchers utilizing this compound in the formulation of ceramic glazes.
2. Mechanism of Action & Chemical Transformation
The fundamental role of chromic sulfate in a glaze is to serve as a delivery vehicle for Cr₂O₃. During the heating process in a kiln, the compound decomposes. The water of hydration is driven off first, followed by the decomposition of the anhydrous sulfate into the stable chromium(III) oxide and sulfur trioxide gas. This transformation typically occurs at temperatures above 600-700°C, well within standard ceramic firing ranges.[3][6]
The resulting finely dispersed Cr₂O₃ particles, or dissolved chromium ions, then interact with the silicate glass matrix and other metallic oxides present in the glaze. This interaction dictates the final observed color.
3. Influence of Glaze Chemistry on Color Development
The color produced by chromium is not intrinsic but is the result of complex interactions within the glaze melt. The composition of the base glaze is a critical factor.[7] Key chemical interactions are summarized in the tables below.
Data Presentation
Table 1: Effect of Cr₂(SO₄)₃ Concentration on Glaze Color (Note: Percentages are based on the calculated weight of Cr₂O₃ derived from the sulfate addition relative to the dry weight of the base glaze.)
| Cr₂O₃ Concentration | Typical Glaze Base | Firing Conditions | Resulting Color | Citation |
| < 1% | High Alkaline / High Boron | Oxidation | Bright, Glossy, Transparent Green | [2] |
| 0.1% - 2% | Standard Borosilicate/Aluminosilicate | Oxidation | Opaque, Satin "Army" Green | [2][8] |
| 0.1% - 0.5% | (+ 7-9% Tin Oxide) | Oxidation | Pink, Red, Burgundy | [2] |
| > 2% | Standard Base | Oxidation | Dark, Opaque Green to Black | [8][9] |
Table 2: Influence of Key Metallic Oxides on Chromium Colors
| Oxide Present | Typical Concentration | Effect on Chromium | Resulting Color | Citation |
| Tin Oxide (SnO₂) | 5 - 9% | Forms a chrome-tin pigment complex | Pink, Red, Crimson | [2][5] |
| Zinc Oxide (ZnO) | > 1% | Suppresses pinks; forms zinc chromate | Brown | [2][5][10] |
| Calcium Oxide (CaO) | 10 - 15% | Stabilizes the chrome-tin complex | Promotes strong Pink/Red colors | [2][7] |
| Magnesium Oxide (MgO) | > 1% | Can be detrimental to chrome-tin pinks | Can shift reds to burgundy or inhibit color | [2][7] |
| Cobalt Oxide (Co₃O₄) | < 1% | Combines with chrome | Teal, Blue-Green, Black | [2][5] |
4. Health & Safety Considerations
Chromium(III) sulfate and its decomposition products present health risks. It is classified as harmful if swallowed or inhaled, causes skin irritation, and may lead to an allergic skin reaction.[11] Inhalation of fine powders is a primary concern.
-
Personal Protective Equipment (PPE): Always use a NIOSH-approved respirator (N95 or better), safety goggles, and gloves when handling the dry powder.
-
Ventilation: Work in a well-ventilated area or under a fume hood to minimize inhalation of dust and any sulfur oxides released during firing.
-
Handling: As chromic sulfate is water-soluble, wet-mixing methods are preferred to reduce airborne dust. Clean spills promptly using a wet method or a HEPA-filtered vacuum.
Experimental Protocols
Protocol 1: Preparation of a Base Glaze and Test Slurries
This protocol describes the preparation of a 100-gram test batch of a standard Cone 6 clear base glaze and the subsequent addition of this compound.
Materials & Equipment:
-
Digital scale (0.01g accuracy)
-
Weighing containers
-
Beakers and graduated cylinders
-
Spatulas
-
Immersion blender or magnetic stirrer
-
60 or 80-mesh sieve
-
Personal Protective Equipment (PPE)
-
Base Glaze Materials (e.g., Nepheline Syenite, Whiting, Kaolin, Silica)
-
This compound (Cr₂(SO₄)₃·15H₂O)
-
Distilled water
-
Bisque-fired test tiles
Procedure:
-
Prepare Base Glaze:
-
Don appropriate PPE.
-
Accurately weigh the dry components for a 100g batch of a clear base glaze. A sample recipe is: Nepheline Syenite (45g), Whiting (Calcium Carbonate) (20g), EPK (Kaolin) (15g), and Silica (Flint) (20g).
-
Dry-mix the components thoroughly in a container.
-
-
Prepare Chromic Sulfate Stock Solution:
-
To achieve a final concentration of 1% Cr₂O₃ in the 100g dry glaze, you need 1g of Cr₂O₃.
-
The molar mass of Cr₂O₃ is ~152 g/mol . The molar mass of Cr₂(SO₄)₃·15H₂O is ~662.4 g/mol .
-
Calculate the required amount of chromic sulfate: (1g Cr₂O₃) * (662.4 g/mol Cr₂(SO₄)₃·15H₂O / 152 g/mol Cr₂O₃) ≈ 4.36 g of Cr₂(SO₄)₃·15H₂O.
-
In a separate beaker, weigh the calculated 4.36g of this compound.
-
Add approximately 60-80 mL of distilled water and stir until the solid is fully dissolved. The exact amount of water can be adjusted later to achieve the desired glaze consistency.[12]
-
-
Combine and Mix Glaze:
-
Slowly add the 100g of dry base glaze components to the chromic sulfate solution while stirring continuously. Adding the dry powder to the liquid minimizes dust and clumping.[12]
-
Mix thoroughly with an immersion blender for 2-3 minutes until the slurry is homogenous.
-
Check the specific gravity or viscosity. Adjust with small additions of water if the glaze is too thick.
-
-
Sieve the Glaze:
-
Pour the mixed slurry through a 60 or 80-mesh sieve into a clean, labeled container. This ensures a perfectly smooth, homogenous glaze ready for application.[12]
-
Protocol 2: Glaze Application and Firing
Procedure:
-
Prepare Test Tiles: Ensure bisque tiles are clean and free of dust or oils.
-
Glaze Application:
-
Stir the prepared glaze slurry thoroughly to ensure all particles are in suspension.
-
Using tongs, dip a test tile into the glaze for approximately 3 seconds.
-
For comparative analysis, create tiles with varying thicknesses by dipping sections of the tile for a second or third time after the previous coat has dried.[13]
-
Wipe any glaze from the bottom of the tile to prevent it from sticking to the kiln shelf.
-
-
Drying: Allow the glazed tiles to dry completely before firing.
-
Firing:
-
Load the tiles into an electric kiln, ensuring they are not touching. Provide adequate ventilation for the kiln room, as sulfur oxides will be released during the initial stages of firing.
-
Fire to the desired temperature (e.g., Cone 6, ~1222°C / 2232°F) using a standard firing schedule.
-
Allow the kiln to cool completely before opening.
-
-
Analysis:
-
Carefully remove the fired tiles and analyze the color, texture, and surface quality as a function of glaze thickness and composition.
-
Visualizations
Caption: Experimental workflow for ceramic glaze formulation using chromic sulfate.
Caption: Thermal decomposition of chromic sulfate to chromium oxide during firing.
Caption: Influence of glaze chemistry on final chromium color development.
References
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Technofile: Demystifying Chrome Oxide for Fantastic Ceramic Glaze Color [ceramicartsnetwork.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pottery Glaze Colors and How Different Factors Affect Them [thesprucecrafts.com]
- 6. researchgate.net [researchgate.net]
- 7. Glaze is Off-Color [digitalfire.com]
- 8. Chromium(III) oxide Chromia for Fantastic Glaze Ceramics [ceramic-glazes.com]
- 9. glendale.edu [glendale.edu]
- 10. hamiltonwilliams.com [hamiltonwilliams.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Protein Cross-Linking using Chromic Sulfate Pentadecahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromic sulfate pentadecahydrate offers a unique approach to protein cross-linking, primarily through the action of the chromium (III) ion. This methodology has been historically significant in industrial processes such as leather tanning, where it stabilizes collagen fibers. In a research context, it presents an alternative to more common amine-reactive or sulfhydryl-reactive cross-linkers. The trivalent chromium ion (Cr(III)) forms stable coordination complexes with carboxyl and amino groups on adjacent protein molecules, creating intermolecular and intramolecular cross-links. This can be particularly useful for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and enhancing the mechanical stability of protein-based biomaterials.
These application notes provide an overview of the principles of protein cross-linking with this compound and detailed protocols for its application in a laboratory setting.
Principle of Action
The cross-linking process is mediated by the Cr(III) ion, which acts as a coordination center. While chromic sulfate contains Cr(III), it's important to note that in many biological studies, the more toxic hexavalent chromium (Cr(VI)) is often used, which is then reduced to Cr(III) intracellularly to become active in cross-linking.[1][2] For in vitro protein cross-linking, direct use of a Cr(III) salt like this compound is a more direct and less hazardous approach.
The mechanism involves the formation of coordinate bonds between the chromium ion and functional groups on the protein surface, primarily the carboxylate side chains of aspartic and glutamic acid, and the amino groups of lysine residues.[3] This results in the formation of a stable, covalently cross-linked protein network. The efficiency of this reaction is notably pH-dependent.[4]
Applications
-
Stabilization of Protein Complexes: Cross-linking with chromic sulfate can stabilize transient or weak protein-protein interactions, allowing for their isolation and identification.
-
Structural Biology: The distance constraints imposed by the cross-links can be used in computational modeling to refine the three-dimensional structures of proteins and protein complexes.
-
Biomaterial Science: Enhancing the thermal and mechanical stability of protein-based materials, such as hydrogels and films.[5]
-
Drug Delivery: Encapsulation and controlled release of therapeutic agents from cross-linked protein matrices.
Data Presentation
Table 1: Summary of Reported Chromium-Protein Interaction Data
| Parameter | Value/Observation | Protein System | Reference |
| Saturation Binding of Cr(III) | 0.106 mg Cr/g protein | Soluble skin protein | [3] |
| pH Dependence | Cross-linking is retarded by excessive acidity. Alkaline conditions can lead to precipitation of chromium hydroxide. | Gelatin | [4] |
| Involved Amino Acid Residues | Carboxyl groups are more significantly involved in chromium binding than amino groups. | Soluble skin protein | [3] |
| Effect on Thermal Stability | Chromium sulfate cross-linking significantly increases the peak temperature and enthalpy of denaturation compared to native collagen. | Collagen fibrils | [6] |
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of a Purified Protein or Protein Complex
This protocol provides a general starting point for the cross-linking of proteins in solution using this compound. Optimization of reagent concentrations, incubation time, and pH is highly recommended for each specific protein system.
Materials:
-
This compound (Cr₂(SO₄)₃·15H₂O)
-
Purified protein of interest
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Note: The optimal pH may need to be determined empirically, ranging from slightly acidic to neutral)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE loading buffer
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris) or strong chelating agents (e.g., EDTA) that could interfere with the cross-linking reaction.
-
-
Cross-linker Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in deionized water.
-
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final concentration range of 1-10 mM. It is advisable to test a range of concentrations to determine the optimal level of cross-linking.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining active chromium species.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Cross-linker:
-
Remove unreacted chromic sulfate by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Analysis of Cross-Linked Products:
Protocol 2: Analysis of Cross-Linked Proteins by SDS-PAGE
Materials:
-
Cross-linked and control protein samples
-
SDS-PAGE gels of appropriate acrylamide percentage
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or silver staining reagents
Procedure:
-
Sample Preparation:
-
Mix an aliquot of the cross-linked protein sample with SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight markers onto the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel appropriately.
-
-
Analysis:
-
Compare the lane with the cross-linked sample to the control lane. The presence of new, higher molecular weight bands in the cross-linked lane indicates successful cross-linking. The disappearance or reduction in the intensity of the monomeric protein band should also be observed.
-
Visualizations
Concluding Remarks
This compound provides a valuable tool for researchers studying protein interactions and developing novel biomaterials. The protocols outlined above serve as a foundation for employing this cross-linking strategy. Due to the unique coordination chemistry of chromium, empirical optimization of reaction conditions is crucial to achieve the desired degree of cross-linking for any given protein system. Careful analysis by techniques such as SDS-PAGE and mass spectrometry will be essential to validate the results and gain deeper insights into the protein architecture.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. Optimization of protein crosslinking formulations for the treatment of degenerative disc disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous binding characterization of different chromium speciation to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of DNA-Protein Crosslinking by Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Cross-linking Strategies for Synthesizing Acellular Hemoglobin-Based Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein analysis SDS PAGE [qiagen.com]
- 8. Analysis of protein gels (SDS-PAGE) [ruf.rice.edu]
- 9. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Preparation of a Standard Solution of Chromic Sulfate
Introduction
This document provides a detailed protocol for the preparation and standardization of a chromic sulfate standard solution in a laboratory setting. Chromic sulfate (Chromium (III) sulfate, Cr₂(SO₄)₃) solutions are utilized in various analytical applications, including as a calibrant for chromium determination, in the synthesis of other chromium compounds, and in materials science research. The accuracy of these applications is contingent on the precise concentration of the standard solution. This protocol outlines the necessary steps for preparing a solution of a desired molarity and subsequently standardizing it to ascertain its exact concentration.
Materials and Reagents
The following table lists the necessary materials and reagents for the preparation and standardization of the chromic sulfate solution.
| Item | Description | Grade | Supplier Example |
| Chromic Sulfate | Chromium(III) sulfate hydrate (e.g., Cr₂(SO₄)₃·18H₂O) | Analytical Reagent (AR) Grade | Sigma-Aldrich, Thermo Fisher Scientific |
| Deionized Water | High-purity water | ASTM Type I or II | Millipore, Sartorius |
| Sulfuric Acid | Concentrated (95-98%) | ACS Reagent Grade | Fisher Chemical, VWR |
| Ammonium Iron(II) Sulfate Hexahydrate | (NH₄)₂Fe(SO₄)₂·6H₂O | Primary Standard Grade | Acros Organics, Alfa Aesar |
| Potassium Permanganate | KMnO₄ | ACS Reagent Grade | EMD Millipore, Honeywell |
| Hydrogen Peroxide | 30% (w/w) solution | ACS Reagent Grade | Avantor, J.T.Baker |
| Sodium Hydroxide | NaOH | ACS Reagent Grade | Macron Fine Chemicals, BDH |
| Volumetric Flasks | 1000 mL, 250 mL, 100 mL | Class A | Pyrex, Kimble |
| Pipettes | 25 mL, 10 mL, 5 mL | Class A | Brand, Eppendorf |
| Buret | 50 mL | Class A | Mettler Toledo, Hirschmann |
| Analytical Balance | 4-decimal place (0.1 mg readability) | Ohaus, Sartorius | |
| Beakers | Various sizes | Borosilicate glass | Corning, Schott |
| Magnetic Stirrer and Stir Bar | IKA, Thermo Scientific | ||
| Heating Mantle or Hot Plate | Cole-Parmer, Heidolph | ||
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, gloves (nitrile or neoprene) |
Safety Precautions
Chromic sulfate and the reagents used in this protocol present several hazards. Adherence to safety guidelines is paramount.
-
Chromium(III) Sulfate: Harmful if swallowed or inhaled, and causes skin and eye irritation[1][2][3][4][5]. May cause an allergic skin reaction[4]. It is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[1][3].
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate acid-resistant gloves and eye protection.
-
Potassium Permanganate: A strong oxidizing agent. Keep away from combustible materials.
-
Hydrogen Peroxide (30%): A strong oxidizer and can cause burns. Handle with care.
-
Sodium Hydroxide: Corrosive and can cause severe burns.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention[1][2]. An eyewash station and safety shower should be readily accessible[2][3].
Experimental Protocols
Preparation of 0.1 M Chromic Sulfate Stock Solution
This protocol is for the preparation of 1 L of approximately 0.1 M chromic sulfate solution using chromium(III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O, Molar Mass: 716.45 g/mol ). The exact form of the hydrate should be confirmed from the supplier's specifications, as other hydration states exist, such as the pentadecahydrate[6][7]. The mass of the solute should be adjusted accordingly if a different hydrate is used.
-
Calculate the required mass: For a 0.1 M solution, the required mass of Cr₂(SO₄)₃·18H₂O is 71.645 g.[8]
-
Weighing the solute: Accurately weigh approximately 71.65 g of chromium(III) sulfate octadecahydrate using an analytical balance. Record the exact mass.
-
Dissolution: Transfer the weighed solid to a 1000 mL beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir the mixture on a magnetic stirrer until the solid is completely dissolved. The solution should have a violet or green color[4][6]. Gentle heating may be applied to aid dissolution, but avoid high temperatures as this can lead to the formation of less reactive sulfato-complexes[9].
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution has cooled to room temperature, quantitatively transfer it to a 1000 mL Class A volumetric flask. Use deionized water to rinse the beaker several times, adding the rinsings to the volumetric flask. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the prepared solution to a clean, clearly labeled glass storage bottle. Store in a cool, dark place. Do not store solutions in volumetric flasks[8].
Standardization of the Chromic Sulfate Solution
The exact concentration of the prepared chromic sulfate solution must be determined by standardization against a primary standard. This protocol utilizes the oxidation of Cr(III) to Cr(VI) followed by a redox titration with a standardized solution of ammonium iron(II) sulfate.
4.2.1. Preparation of Reagents for Standardization
-
0.1 M Ammonium Iron(II) Sulfate Solution: Accurately weigh approximately 39.2 g of primary standard grade ammonium iron(II) sulfate hexahydrate. Dissolve it in a beaker with approximately 200 mL of deionized water containing 20 mL of concentrated sulfuric acid. Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water. This solution should be freshly prepared.
-
0.02 M Potassium Permanganate Solution: Accurately weigh approximately 3.16 g of potassium permanganate. Dissolve it in 1000 mL of deionized water. This solution should be standardized against a primary standard like sodium oxalate. For the purpose of this protocol, a commercially available standardized solution can be used.
-
10% Sodium Hydroxide Solution: Dissolve 10 g of NaOH pellets in 90 mL of deionized water. Allow to cool before use.
4.2.2. Standardization Procedure
-
Pipette an aliquot: Accurately pipette 25.00 mL of the prepared chromic sulfate solution into a 250 mL Erlenmeyer flask.
-
Oxidation of Cr(III) to Cr(VI): Add 50 mL of deionized water to the flask. While stirring, add 10% sodium hydroxide solution dropwise until the solution is alkaline (pH > 12), which will precipitate chromium(III) hydroxide. Add 5 mL of 30% hydrogen peroxide to the solution. Gently heat the solution to boiling and maintain boiling for 10 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to decompose excess hydrogen peroxide[10]. The solution should turn a clear yellow-orange color, characteristic of chromate/dichromate ions.
-
Acidification: Cool the solution to room temperature. Carefully and slowly add concentrated sulfuric acid until the solution is acidic. An excess of about 10 mL of concentrated sulfuric acid should be added.
-
Titration: Add a known excess volume of the standardized 0.1 M ammonium iron(II) sulfate solution to the flask to reduce all the Cr(VI) back to Cr(III).
-
Back Titration: Titrate the excess unreacted ammonium iron(II) sulfate with the standardized 0.02 M potassium permanganate solution until a faint, persistent pink endpoint is observed[10].
-
Blank Titration: Perform a blank titration by following the same procedure but replacing the 25.00 mL of chromic sulfate solution with 25.00 mL of deionized water.
-
Calculations: Calculate the exact molarity of the chromic sulfate solution using the volumes from the titrations.
Data Presentation
The following tables should be used to record all quantitative data during the preparation and standardization of the chromic sulfate solution.
Table 1: Preparation of 0.1 M Chromic Sulfate Solution
| Parameter | Value |
| Chemical Formula of Chromic Sulfate Hydrate | Cr₂(SO₄)₃·18H₂O |
| Molar Mass ( g/mol ) | 716.45 |
| Target Concentration (mol/L) | 0.1 |
| Target Volume (mL) | 1000 |
| Calculated Mass of Solute (g) | 71.645 |
| Actual Mass of Solute Weighed (g) | |
| Final Volume of Solution (mL) | 1000 |
Table 2: Standardization of Chromic Sulfate Solution
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Volume of Chromic Sulfate Solution (mL) | 25.00 | 25.00 | 25.00 |
| Molarity of Standard KMnO₄ Solution (mol/L) | |||
| Volume of KMnO₄ for Sample Titration (mL) | |||
| Volume of KMnO₄ for Blank Titration (mL) | |||
| Molarity of (NH₄)₂Fe(SO₄)₂ Solution (mol/L) | |||
| Volume of (NH₄)₂Fe(SO₄)₂ added (mL) | |||
| Calculated Molarity of Chromic Sulfate (mol/L) | |||
| Average Molarity of Chromic Sulfate (mol/L) | |||
| Standard Deviation | |||
| Relative Standard Deviation (%) |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation and standardization of the chromic sulfate standard solution.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. fishersci.com [fishersci.com]
- 3. wmi.badw.de [wmi.badw.de]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 7. Chromium III Sulfate Formula: Properties, Chemical Structure [pw.live]
- 8. Preparation of Cr2(SO4)3 solution [periodni.com]
- 9. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 10. hiranuma.com [hiranuma.com]
Application Notes and Protocols for Chromic Sulfate Pentadecahydrate in Wood Preservation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromic sulfate pentadecahydrate, a trivalent chromium compound, has been investigated for its potential as a wood preservative. Research in this area has explored its ability to fix onto wood fibers, enhance durability, and provide resistance against environmental degradation. These notes provide a summary of the available research findings, experimental protocols, and the current understanding of its efficacy and mechanisms of action. The information is targeted toward researchers and professionals in wood science and preservation.
Mechanism of Action
The preservative action of chromium-based compounds in wood is primarily attributed to their ability to fix to the wood's cellular components, mainly cellulose and lignin. This fixation can reduce the wood's susceptibility to water absorption and degradation from UV radiation. In the case of trivalent chromium compounds like chromic sulfate, the proposed mechanism involves the formation of coordination complexes with the hydroxyl groups present in the wood structure.[1] However, the stability and effectiveness of this fixation can vary significantly depending on the specific chromium salt used.
Unlike hexavalent chromium compounds (e.g., chromic acid), which are strong oxidizing agents and react differently with wood components, trivalent chromium salts are investigated as potentially less toxic alternatives. The fixation of trivalent chromium is crucial for its performance as a wood preservative. If the chromium compound is not effectively complexed with the wood, it is prone to leaching, diminishing its protective capabilities.[1]
Experimental Protocols
The following protocols are based on methodologies described in the available research literature for the treatment of wood with chromium (III) sulfate.
1. Preliminary Leaching and Fixation Assessment
This protocol is adapted from a comparative study to evaluate the fixation of different trivalent chromium salts on wood.[1]
-
Objective: To assess the water repellency and leaching of chromic sulfate from treated wood samples.
-
Materials:
-
Wood specimens (e.g., Western Redcedar), appropriately sized for immersion.
-
5 wt% aqueous solution of this compound.
-
Drying oven.
-
Distilled water for leaching.
-
Atomic absorption spectrophotometer for chromium analysis.
-
-
Procedure:
-
Immerse the wood specimens in the 5 wt% chromic sulfate solution for 6 days at room temperature.
-
After the immersion period, remove the specimens and allow them to air-dry overnight.
-
Heat the air-dried specimens in an oven at 135°C for 2 hours to facilitate fixation.
-
After cooling, immerse the treated specimens in a known volume of distilled water (e.g., 25 ml) for 4 days to assess leaching.
-
Analyze the distilled water for the concentration of leached chromium using atomic absorption spectroscopy.
-
Visually inspect the treated wood for water repellency during the leaching process.
-
2. Standardized Fungal Decay Resistance Test (Agar-Block Test)
While specific efficacy data for chromic sulfate is limited, the following is a general protocol based on standard methods (e.g., ASTM D1413) for testing the fungal decay resistance of wood preservatives.
-
Objective: To determine the toxic threshold of chromic sulfate-treated wood against wood-destroying fungi.
-
Materials:
-
Wood blocks of a susceptible species (e.g., Southern Pine), typically 19x19x19 mm.
-
A series of aqueous solutions of this compound at varying concentrations.
-
Cultures of wood-destroying fungi (e.g., a brown-rot fungus like Gloeophyllum trabeum and a white-rot fungus like Trametes versicolor).
-
Culture bottles with a feeder strip of untreated wood.
-
Malt extract agar.
-
-
Procedure:
-
Prepare a series of treating solutions with varying concentrations of chromic sulfate.
-
Treat the wood blocks with the solutions using a vacuum-pressure impregnation method to achieve a range of preservative retentions.
-
After treatment, condition the blocks to allow for fixation of the preservative.
-
Sterilize the treated and untreated control blocks.
-
Place the blocks in culture bottles containing actively growing wood-destroying fungi on a malt extract agar medium.
-
Incubate the bottles at a controlled temperature and humidity for a specified period (e.g., 12 weeks).
-
At the end of the incubation period, remove the blocks, clean off the fungal mycelium, and determine the percentage of weight loss due to decay.
-
The toxic threshold is the minimum preservative retention that prevents significant weight loss.
-
Data Presentation
The available quantitative and qualitative data from comparative studies are summarized below.
Table 1: Leaching and Water Repellency of Wood Treated with Trivalent Chromium Salts
| Chromium Salt | Fixation/Leaching Characteristics | Water Repellency |
| Chromium (III) Sulfate | Showed immediate leaching of soluble trivalent chromium into the water.[1] | Little to no water repellency observed.[1] |
| Chromium (III) Nitrate | Demonstrated significantly better fixation with less than one-tenth the amount of leaching compared to the sulfate and acetate salts.[1] | Good water repellency with no noticeable color in the leaching water during the initial hours.[1] |
| Chromium (III) Acetate | Similar to chromium (III) sulfate, showed poor fixation and significant leaching.[1] | Little to no water repellency observed.[1] |
Data from a preliminary study comparing trivalent chromium salts.[1]
Visualizations
Experimental Workflow for Leaching and Fixation Assessment
Caption: A flowchart of the experimental steps for evaluating the fixation and leaching of chromic sulfate from treated wood.
Logical Relationship of Chromium Fixation and Wood Preservation
Caption: Diagram illustrating the critical role of chromium fixation in achieving effective wood preservation.
Discussion and Limitations
The available research indicates that while this compound can be impregnated into wood, its efficacy as a preservative is questionable due to poor fixation and high leachability.[1] Studies comparing it with other trivalent chromium salts, such as chromium (III) nitrate, have shown the nitrate form to be superior in terms of both fixation and imparting water repellency.[1] The decomposition properties of the chromium salt appear to be a critical factor in its ability to form stable complexes with wood.[1]
For researchers considering the use of chromic sulfate in wood preservation, it is recommended to focus on methods to improve its fixation, potentially through the use of co-additives or alternative curing processes. Without improved fixation, its practical application as a wood preservative appears limited. Future research should also include rigorous testing of its biological efficacy and its impact on wood strength and durability, following established industry standards.
References
Troubleshooting & Optimization
Technical Support Center: Dissolving Insoluble Chromic Sulfate Pentadecahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromic sulfate pentadecahydrate. The following information addresses common challenges encountered when dissolving this compound in organic solvents.
Solubility Data
The solubility of this compound in organic solvents is limited and can be influenced by the specific hydrate form and solvent properties. The following table summarizes the available qualitative solubility data. It is important to note that "insoluble" may mean very sparingly soluble.
| Organic Solvent | Solubility | Reference |
| Methanol | Soluble in lower alcohols | [1] |
| Ethanol | Slightly soluble | [2][3] |
| Insoluble (pentadecahydrate form) | [4] | |
| Soluble (general hydrated form) | [5] | |
| Ethyl Acetate | Insoluble | [2] |
| Methylamine | Insoluble | [2] |
Note: Conflicting data exists for ethanol, which may be due to differences in the specific hydrate or experimental conditions. It is recommended to perform a small-scale solubility test before proceeding with larger experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when attempting to dissolve this compound in organic solvents.
FAQs
Q1: Why is my this compound not dissolving in an organic solvent?
There are several potential reasons for poor solubility:
-
Solvent Polarity: Chromic sulfate is an inorganic salt and is inherently polar. According to the principle of "like dissolves like," it will have limited solubility in non-polar organic solvents.
-
Hydration State: The number of water molecules in the crystal lattice significantly impacts solubility. Different hydrates of chromic sulfate have different reported solubilities. The pentadecahydrate form is known to be less soluble in some organic solvents compared to other hydrated forms.[4]
-
Solvent Quality: The presence of even small amounts of water in the organic solvent can affect the dissolution process.
-
Temperature: For most solid solutes, solubility increases with temperature.[6]
Q2: Can I improve the solubility of this compound in an organic solvent?
Yes, several techniques can be employed to improve solubility:
-
Use of Co-solvents: Adding a small amount of a polar co-solvent, such as water or a polar aprotic solvent like DMF or DMSO, can significantly enhance solubility in a less polar organic solvent.
-
Heating: Gently warming the solvent while stirring can increase the rate of dissolution and the overall solubility. However, be aware that heating can sometimes lead to the formation of less reactive "sulfato-complexes".[1]
-
Sonication: Using an ultrasonic bath can help to break down agglomerates of the solid and increase the surface area exposed to the solvent, thereby accelerating dissolution.
-
Use of Additives: In some cases, the addition of a reducing agent has been reported to aid in the dissolution of anhydrous chromic sulfate in water, a principle that might be cautiously explored in some organic systems.[4][7]
Q3: The color of my solution changed upon heating. What does this indicate?
Solutions of chromium(III) sulfate may change from blue/violet to green upon heating.[1] This color change suggests the formation of a "sulfato-complex," which is a coordination complex where sulfate ions are directly bonded to the chromium ion. These complexes can be less reactive, and the color change may not revert for an extended period.[1]
Q4: Are there any recommended organic solvents for this compound?
Based on available data, lower alcohols like methanol may be a suitable starting point.[1] However, due to the limited and sometimes conflicting information, it is crucial to perform preliminary solubility tests with a small amount of your specific batch of this compound in the desired solvent.
Experimental Protocols
Protocol 1: General Procedure for Testing Solubility of this compound in an Organic Solvent
-
Preparation: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a clean, dry vial.
-
Solvent Addition: Add a measured volume of the desired organic solvent (e.g., 1 mL) to the vial.
-
Initial Observation: Observe if any dissolution occurs at room temperature. Note any color changes.
-
Agitation: Vigorously stir or vortex the mixture for 2-3 minutes.
-
Observation after Agitation: Check for any signs of dissolution. If the solid remains, proceed to the next steps.
-
Heating: Gently warm the mixture in a water bath (e.g., to 40-50 °C) while stirring. Caution: Ensure the solvent is not flammable or has a low boiling point before heating.
-
Observation after Heating: Observe any changes in solubility or color.
-
Sonication: If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.
-
Final Observation: Note the final state of the mixture (e.g., completely dissolved, partially dissolved, insoluble).
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting issues with dissolving this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. Chromium(III) sulfate - Crystal growing [en.crystalls.info]
- 3. chromium(III) sulfate [chemister.ru]
- 4. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromium(III) sulfate hydrate, Reagent Grade | Fisher Scientific [fishersci.ca]
- 6. quora.com [quora.com]
- 7. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Commercial Chromic Sulfate Pentadecahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial chromic sulfate pentadecahydrate. Our aim is to address common challenges encountered during purification and provide clear, actionable solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of commercial this compound.
Problem 1: The chromic sulfate solution is green and does not crystallize upon cooling.
-
Cause: The green color indicates the formation of a stable sulfato-complex of chromium(III), which is less prone to crystallization. This often occurs when the solution is heated for an extended period or at too high a temperature. The violet or blue-violet color is indicative of the desired hexaaqua chromium(III) ion, which crystallizes more readily.
-
Solution:
-
Aging the Solution: Allow the green solution to stand at room temperature for several days to weeks. This can promote the slow conversion of the green sulfato-complex back to the violet hexaaqua-complex.
-
pH Adjustment: Carefully adjust the pH of the solution. The stability of chromium(III) complexes is highly pH-dependent. While specific optimal pH ranges for crystallization are not well-documented in readily available literature, avoiding highly acidic or basic conditions is recommended to prevent the formation of other complex species.
-
Avoid Overheating: During the initial dissolution step, use the minimum amount of heat necessary to dissolve the solid. Prolonged boiling should be avoided.
-
Problem 2: The recrystallized solid is still green, not the expected violet color.
-
Cause: This indicates that the green sulfato-complex was the predominant species in the solution during crystallization.
-
Solution:
-
Re-dissolution and Aging: Re-dissolve the green crystals in distilled water with minimal heating. Allow the solution to age at room temperature until it turns a violet or blue-violet color before attempting to recrystallize again.
-
Controlled Evaporation: Instead of rapid cooling, try slow evaporation of the solvent at room temperature to encourage the crystallization of the desired violet hydrate.
-
Problem 3: The yield of purified crystals is very low.
-
Cause:
-
Using an excessive amount of solvent for dissolution.
-
The cooling process was too rapid, leading to the formation of a fine precipitate instead of well-defined crystals, which are harder to collect.
-
Significant co-precipitation of impurities.
-
-
Solution:
-
Minimize Solvent: Use the minimum volume of hot solvent required to fully dissolve the chromic sulfate.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.
-
Anti-Solvent Precipitation: Consider adding a solvent in which chromic sulfate is less soluble, such as ethanol, to the aqueous solution to induce precipitation. This should be done slowly and with constant stirring.
-
Problem 4: The purified chromic sulfate contains insoluble impurities.
-
Cause: The commercial-grade starting material may contain insoluble matter that was not removed during the initial dissolution.
-
Solution:
-
Hot Filtration: After dissolving the commercial chromic sulfate in hot water, perform a hot gravity filtration to remove any insoluble particles before allowing the solution to cool and crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities can include other metal ions such as iron (Fe), aluminum (Al), calcium (Ca), sodium (Na), nickel (Ni), and manganese (Mn).[1][2] The levels of these impurities can vary between suppliers.
Q2: What is the best solvent for recrystallizing this compound?
A2: Water is the most common and effective solvent for dissolving chromic sulfate hydrate.[3] For inducing precipitation, ethanol can be used as an anti-solvent as chromic sulfate is only slightly soluble in it.[4]
Q3: Why does the color of the chromic sulfate solution change from violet to green upon heating?
A3: The violet color is attributed to the hexaaqua chromium(III) ion, [Cr(H₂O)₆]³⁺. When heated, water ligands can be replaced by sulfate ions to form green-colored sulfato-complexes, such as [Cr(SO₄)(H₂O)₅]⁺.[5] These green complexes are often more stable and less readily crystallize.
Q4: How can I analyze the purity of my recrystallized chromic sulfate?
A4: To determine the concentration of metallic impurities, instrumental methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are recommended. These techniques can accurately quantify the levels of common impurities like iron, aluminum, and nickel.
Q5: Can I use precipitation to remove specific impurities like iron?
A5: Yes, selective precipitation can be used to remove iron from chromium sulfate solutions. By carefully controlling the pH, iron can be precipitated as iron(III) hydroxide. For instance, adjusting the pH to around 2.5 can precipitate a significant amount of iron with minimal loss of chromium.[4]
Data Presentation
The following table summarizes the potential impact of a single recrystallization step on the purity of commercial this compound. The values presented are illustrative and can vary depending on the initial purity and the specific experimental conditions.
| Impurity | Typical Concentration in Commercial Grade (ppm) | Expected Concentration After One Recrystallization (ppm) |
| Iron (Fe) | < 100 | < 20 |
| Aluminum (Al) | < 50 | < 10 |
| Calcium (Ca) | < 50 | < 10 |
| Sodium (Na) | < 50 | < 20 |
| Nickel (Ni) | < 20 | < 5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol describes a general method for the purification of commercial this compound by recrystallization from an aqueous solution.
Methodology:
-
Dissolution: In a beaker, add 100 g of commercial this compound to 200 mL of distilled water. Heat the mixture gently on a hot plate with continuous stirring. Do not exceed 70°C to minimize the formation of the green sulfato-complex. Add small increments of distilled water if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration of the solution into a clean, pre-warmed beaker.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. The solution should ideally have a violet or blue-violet color. For maximum yield, place the beaker in an ice bath for 1-2 hours after it has reached room temperature.
-
Crystal Collection: Collect the violet crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified crystals in a desiccator or in a low-temperature oven (below 40°C) to constant weight.
Protocol 2: Purification by Anti-Solvent Precipitation with Ethanol
This method is useful when simple cooling does not yield a satisfactory amount of crystals.
Methodology:
-
Dissolution: Prepare a concentrated aqueous solution of this compound at room temperature or with minimal heating as described in Protocol 1.
-
Precipitation: While stirring the aqueous solution vigorously, slowly add ethanol dropwise. The addition of ethanol will decrease the solubility of the chromic sulfate, causing it to precipitate. Continue adding ethanol until precipitation appears to be complete.
-
Crystal Collection and Washing: Collect the precipitated solid by vacuum filtration and wash with a small amount of ethanol.
-
Drying: Dry the purified product as described in Protocol 1.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. Selective Complex Precipitation for Ferro-Chrome Separation From Electroplating Sludge Leaching Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
stabilizing chromic sulfate pentadecahydrate solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for stabilizing and storing aqueous solutions of chromic sulfate pentadecahydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of instability in a chromic sulfate solution?
A1: The most common sign of instability is a color change from the initial violet or blue-violet to green.[1] This indicates the formation of green-colored "sulfato-complexes" where sulfate ions have replaced water molecules in the chromium coordination sphere.[1] Another sign of instability is the formation of a precipitate, which is typically chromium(III) hydroxide, resulting from an increase in the solution's pH.[1]
Q2: What causes the violet-to-green color change and is it reversible?
A2: The violet color is characteristic of the stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[2] Heating the solution, even to moderate temperatures above 40°C, accelerates the replacement of the water ligands with sulfate ions, forming various sulfato-chromium(III) complexes that are green.[1][2] This process is reversible, but the conversion from the green form back to the violet hexa-aqua form is kinetically very slow and can take days or even weeks at room temperature.[1][2]
Q3: What is the expected shelf life of a chromic sulfate solution?
A3: While the solid, hydrated form of chromic sulfate has an indefinite shelf life if stored properly, the stability of its aqueous solution is highly dependent on storage conditions.[3] If prepared correctly and stored in optimal conditions (see Table 2), a solution can remain stable for an extended period. However, it is often recommended to prepare solutions fresh, especially for sensitive applications, as gradual complex formation and potential for oxidation exist.[4]
Q4: Why is maintaining the correct chromium oxidation state (Cr(III)) so important?
A4: Chromium(III) is an essential micronutrient at low concentrations, but chromium(VI) is highly toxic and carcinogenic.[5] Improper storage or contamination with strong oxidizing agents can lead to the oxidation of Cr(III) to Cr(VI).[1] For professionals in drug development and other biological research, ensuring the solution contains only Cr(III) is critical for experimental validity and safety.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of chromic sulfate solutions.
Problem: My freshly prepared solution is green, not violet.
-
Probable Cause: The temperature of the solution likely increased during dissolution. The dissolution process or the use of warm water can provide enough energy to favor the formation of green sulfato-complexes.[1][2]
-
Solution: To obtain the violet form, prepare the solution using cold, deionized water and ensure the process is carried out in a cool environment, for example, by using an ice bath.[2] If you have the green form, it is still usable for many applications, but be aware that it is less reactive.[1] To revert to the violet form, store the solution in a cool, dark place for an extended period (days to weeks).[2]
Problem: A precipitate has formed in my stored solution.
-
Probable Cause: The pH of the solution has likely increased, causing the precipitation of chromium(III) hydroxide [Cr(OH)₃].[1] This can happen due to the use of alkaline glassware or absorption of atmospheric gases like ammonia.
-
Solution: Ensure the solution is slightly acidic.[2] If a precipitate has formed, it can sometimes be redissolved by adding a small amount of dilute sulfuric acid dropwise while stirring. To prevent this, store solutions in well-sealed, clean plastic or borosilicate glass containers and maintain a slightly acidic pH.[1][2]
Problem: I suspect my solution may have been oxidized to Chromium(VI).
-
Probable Cause: The solution may have been exposed to strong oxidizing agents or conditions promoting oxidation.[1]
-
Solution: You must analytically test for the presence of Cr(VI). A common qualitative and quantitative method is spectrophotometry using 1,5-diphenylcarbazide, which forms a distinct magenta complex with Cr(VI) in an acidic solution.[6][7] See Protocol 2 for a detailed experimental methodology. If Cr(VI) is detected, the solution should be disposed of according to hazardous waste guidelines.
Data Presentation
Table 1: Factors Influencing the Stability of Chromic Sulfate Solutions
| Factor | Effect on Stability | Recommendation |
| Temperature | Increased temperature promotes the irreversible formation of green, less reactive sulfato-complexes.[1] | Store solutions at cool or refrigerated temperatures (2-8°C). Avoid temperatures above 40°C.[1] |
| pH | High pH (>~5) can lead to the precipitation of chromium(III) hydroxide. Very low pH may alter speciation over time. | Maintain a slightly acidic pH to prevent hydrolysis and precipitation.[2] |
| Light | Photochemical reactions can potentially degrade the complex or promote side reactions. | Store solutions in amber or opaque bottles to protect from light. |
| Oxidizing Agents | Strong oxidizers will convert Cr(III) to toxic Cr(VI).[1] | Avoid any contact with oxidizing agents (e.g., hydrogen peroxide, hypochlorites). |
| Container Type | Contaminants from containers (e.g., alkali from soda-lime glass) can alter pH. | Use clean borosilicate glass or chemically resistant plastic (e.g., Nalgene) bottles for storage.[1] |
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition |
| Temperature | 2°C to 8°C (Refrigerated) |
| pH | Slightly acidic (pH 3-4) |
| Container | Tightly sealed, opaque plastic or amber borosilicate glass bottle |
| Atmosphere | Normal atmosphere (ensure container is sealed to prevent evaporation/contamination) |
| Shelf Life | Re-qualify after 6-12 months, or prepare fresh for critical applications. |
Experimental Protocols
Protocol 1: Preparation of a Standardized Chromic Sulfate Solution
Objective: To prepare a stable 0.1 M chromic sulfate solution in its violet [Cr(H₂O)₆]³⁺ form.
Materials:
-
This compound (Cr₂(SO₄)₃·15H₂O, FW: 662.45 g/mol ) or octadecahydrate (Cr₂(SO₄)₃·18H₂O, FW: 716.45 g/mol )
-
High-purity, deionized (DI) water, pre-chilled to 4°C
-
0.1 M Sulfuric Acid (H₂SO₄)
-
Volumetric flasks, Class A
-
Magnetic stirrer and stir bar
-
Ice bath
Methodology:
-
Calculation: Calculate the mass of chromic sulfate hydrate needed. For 1 L of a 0.1 M solution using the octadecahydrate form, you would need 71.65 g.[8]
-
Dissolution: Place approximately 800 mL of chilled DI water into a beaker set within an ice bath.
-
Slowly add the weighed chromic sulfate powder to the water while stirring continuously with the magnetic stirrer. Maintain a low temperature throughout this process to prevent the formation of green sulfato-complexes.[2]
-
Once the solid is fully dissolved, the solution should be a clear violet color.
-
pH Adjustment: Check the pH of the solution. If necessary, add a few drops of 0.1 M H₂SO₄ to bring the pH into the 3-4 range. This helps prevent hydrolysis.[2]
-
Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of chilled DI water and add the rinsings to the flask.
-
Bring the solution to the final volume with chilled DI water, cap, and invert several times to ensure homogeneity.
-
Storage: Transfer the final solution to a pre-cleaned, labeled amber glass or opaque plastic bottle and store in a refrigerator at 2-8°C.
Protocol 2: Spectrophotometric Analysis of Cr(III) and Cr(VI) Speciation
Objective: To determine the concentration of Cr(III) and contaminating Cr(VI) in a solution using the 1,5-diphenylcarbazide (DPC) method.[5][6]
Principle: DPC reacts selectively with Cr(VI) in an acidic medium to produce a stable magenta-colored complex with a maximum absorbance at 540 nm. Cr(III) does not react. To measure total chromium, Cr(III) is first oxidized to Cr(VI) using an oxidizing agent (like potassium permanganate), and then the total Cr(VI) is measured. The original Cr(III) concentration is found by difference.[7]
Materials:
-
1,5-Diphenylcarbazide (DPC) reagent (0.05% in acetone)[9]
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄) for acidification[6][9]
-
Potassium permanganate (KMnO₄) solution (oxidizing agent)
-
Sodium azide or sodium sulfite solution (to destroy excess permanganate)
-
UV-Vis Spectrophotometer
-
Cr(VI) standard solution for calibration
Methodology:
-
Measurement of existing Cr(VI): a. Take a known volume of your chromic sulfate solution. b. Acidify the sample with H₃PO₄ to a pH of ~1.[6] c. Add the DPC reagent and mix. Allow 5-10 minutes for color development.[6] d. Measure the absorbance at 540 nm. e. Quantify the Cr(VI) concentration using a calibration curve prepared with Cr(VI) standards.
-
Measurement of Total Chromium (Cr(III) + Cr(VI)): a. Take a separate, identical volume of your chromic sulfate solution. b. Acidify with H₂SO₄. c. Add KMnO₄ solution dropwise until a faint pink color persists, indicating complete oxidation of Cr(III) to Cr(VI).[7] d. Add a small amount of sodium azide or sulfite to quench the excess permanganate (the pink color will disappear). e. Proceed with the addition of DPC reagent and measure the absorbance at 540 nm as described in steps 1c-1d. f. Quantify the total chromium concentration using the same calibration curve.
-
Calculation of Cr(III):
-
[Cr(III)] = [Total Chromium] - [Cr(VI)]
-
Visualizations
Caption: Workflow for preparing a stable chromic sulfate solution.
Caption: Troubleshooting flowchart for common solution stability issues.
References
- 1. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chromium(III) Sulfate solution shelf life | UK Science Technician Community [community.preproom.org]
- 5. jeest.ub.ac.id [jeest.ub.ac.id]
- 6. jeest.ub.ac.id [jeest.ub.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Cr2(SO4)3 solution [periodni.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with Chromic Sulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using chromic sulfate as a catalyst in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic applications of chromic sulfate?
Chromium(III) sulfate is utilized in various chemical processes. It serves as a catalyst in organic synthesis and is used in the preparation of other chromium-containing catalysts.[1][2] Its applications include roles in oxidation and dehydrogenation reactions, as well as in the manufacturing of green paints, inks, and ceramics where its catalytic properties can be relevant.[1][3]
Q2: What are the main causes of deactivation for chromium-based catalysts?
Deactivation of chromium-based catalysts can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[4][5][6]
-
Chemical Deactivation: This includes poisoning, where impurities in the reaction stream strongly adsorb to the active sites of the catalyst.[7][8] Common poisons for metal-based catalysts include sulfur compounds.[7]
-
Thermal Deactivation: High temperatures can lead to sintering, where the catalyst particles agglomerate, reducing the active surface area.[9] For chromic sulfate, thermal decomposition can occur at elevated temperatures, leading to the formation of chromium oxide and sulfur oxides.[1][3][10]
-
Mechanical Deactivation (Fouling): This involves the physical deposition of substances, such as coke or other byproducts, onto the catalyst surface, blocking active sites and pores.[5][8]
Q3: How can I tell if my chromic sulfate catalyst is deactivating?
Common indicators of catalyst deactivation include:
-
A noticeable decrease in reaction rate or product yield over time.
-
A change in product selectivity.
-
An increase in the required reaction temperature or pressure to achieve the same conversion rate.
-
Visual changes to the catalyst, such as a change in color or the appearance of deposits.
Q4: Is the deactivation of a chromic sulfate catalyst reversible?
The reversibility of deactivation depends on the underlying cause.
-
Reversible Deactivation: Fouling by coke or other loosely bound deposits can often be reversed by regeneration procedures like washing or controlled oxidation.[4] Some forms of poisoning may also be reversible.
-
Irreversible Deactivation: Sintering due to excessive temperatures typically leads to irreversible loss of catalytic activity.[9] Strong chemical poisoning that forms stable compounds with the active sites can also be irreversible.
Troubleshooting Guides
Issue 1: Gradual Loss of Catalytic Activity
| Possible Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Poisoning | 1. Analyze the feedstock for potential poisons (e.g., sulfur, halides).2. Purify the feedstock to remove impurities.3. If poisoning is reversible, attempt catalyst regeneration. | - X-ray Photoelectron Spectroscopy (XPS) to identify surface contaminants.- Elemental Analysis (e.g., X-ray Fluorescence - XRF) to detect bulk impurities. |
| Fouling (Coking) | 1. Attempt regeneration by washing with a suitable solvent or by controlled oxidation (calcination).2. Optimize reaction conditions (e.g., temperature, pressure) to minimize coke formation. | - Thermogravimetric Analysis (TGA) to quantify coke deposition.- Scanning Electron Microscopy (SEM) to visualize surface deposits. |
| Thermal Degradation (Sintering) | 1. Verify that the reaction temperature has not exceeded the catalyst's thermal stability limit.2. Ensure uniform temperature distribution across the catalyst bed.3. This is often irreversible; catalyst replacement may be necessary. | - Brunauer-Emmett-Teller (BET) surface area analysis to measure changes in surface area.- X-ray Diffraction (XRD) to observe changes in crystallite size. |
Issue 2: Sudden and Rapid Loss of Catalytic Activity
| Possible Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Catastrophic Poisoning | 1. Immediately stop the reaction and analyze the feedstock for a high concentration of a known poison.2. Inspect the reactor for any signs of contamination or leaks. | - XPS and Elemental Analysis of the catalyst surface and bulk. |
| Reactor Malfunction | 1. Check for blockages in the reactor or feed lines.2. Verify the proper functioning of temperature and pressure controllers.3. Ensure proper mixing and flow distribution. | - In-situ monitoring of reaction parameters. |
Data on Catalyst Deactivation and Regeneration
The following table summarizes qualitative and estimated quantitative data related to the deactivation and regeneration of chromium-based catalysts. Specific data for chromic sulfate is limited; therefore, some values are extrapolated from studies on related chromium catalysts.
| Parameter | Deactivation Cause | Typical Impact on Activity | Regeneration Method | Estimated Recovery of Activity |
| Poisoning | Sulfur Compounds | Significant to complete loss of activity.[7] | Oxidative treatment.[11] | 40-60%[11] |
| Fouling | Coke Deposition | Gradual decline, can be severe. | Calcination in air.[4] | >80% |
| Thermal Degradation | Sintering at high temperatures (>800°C for Cr-oxide).[12] | Irreversible loss of surface area and activity.[9] | Not applicable. | 0% |
| Leaching | Acidic conditions.[13] | Gradual loss of active material. | Re-impregnation with a chromium salt solution followed by calcination.[12] | 50-90%[14] |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Chromic Sulfate Catalyst
Objective: To determine the cause of deactivation of a chromic sulfate catalyst.
Methodology:
-
Sample Collection: Carefully retrieve a representative sample of the deactivated catalyst from the reactor. Also, retain a sample of the fresh catalyst for comparison.
-
Visual Inspection: Note any changes in color, texture, or the presence of visible deposits on the deactivated catalyst.
-
Thermogravimetric Analysis (TGA):
-
Heat a small, known weight of the deactivated catalyst in an inert atmosphere (e.g., Nitrogen) from room temperature to ~800°C.
-
A significant weight loss at temperatures between 400-600°C is indicative of coke burn-off.
-
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Measure the specific surface area of both the fresh and deactivated catalyst samples.
-
A significant decrease in surface area suggests sintering or pore blockage.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the surface of the deactivated catalyst to identify the elemental composition and chemical states of the elements present.
-
This can detect the presence of poisons on the catalyst surface.
-
-
X-ray Diffraction (XRD):
-
Obtain XRD patterns for both fresh and deactivated catalysts.
-
Changes in the diffraction peaks can indicate changes in the crystalline structure, such as sintering or the formation of new phases (e.g., chromium oxide).
-
Protocol 2: Regeneration of a Fouled Chromic Sulfate Catalyst
Objective: To restore the activity of a chromic sulfate catalyst that has been deactivated by fouling.
Methodology:
-
Solvent Washing (for organic foulants):
-
Wash the deactivated catalyst with a suitable organic solvent (e.g., toluene, acetone) at room temperature for several hours with gentle agitation.
-
Dry the catalyst in an oven at 110°C overnight.
-
-
Calcination (for coke removal):
-
Place the deactivated catalyst in a furnace.
-
Slowly ramp the temperature (e.g., 5°C/min) to a target temperature (typically 450-650°C) in the presence of a controlled flow of air or an inert gas containing a low concentration of oxygen.[12]
-
Hold at the target temperature for 2-4 hours.
-
Cool the catalyst slowly to room temperature.
-
-
Activity Testing:
-
Test the activity of the regenerated catalyst under standard reaction conditions and compare it to the activity of the fresh and deactivated catalysts.
-
Visualizations
References
- 1. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Regeneration of sulfur-fouled bimetallic Pd-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0432909B1 - Chromium oxide catalyst regeneration method - Google Patents [patents.google.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromic Sulfate Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for chromic sulfate-catalyzed reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered in chromic sulfate-catalyzed reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The catalyst may not have been prepared or activated correctly. Ensure the chromic sulfate is properly dissolved and that the active catalytic species has formed. For instance, in the oxidation of alcohols, chromic acid (H₂CrO₄) is often generated in situ from chromium trioxide (CrO₃) and sulfuric acid.[1] |
| Incorrect Reaction Temperature | The temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress. Be aware that excessively high temperatures can lead to catalyst deactivation and side product formation.[2] |
| Sub-optimal pH | The pH of the reaction medium is critical for chromium catalysis. For many oxidation reactions, acidic conditions are required to form the active chromic acid species. Adjust the pH with sulfuric acid as needed.[3] |
| Insufficient Catalyst Concentration | The amount of catalyst may be too low. Increase the catalyst loading incrementally. For certain reactions, a specific ratio of chromic acid to the substrate is necessary for optimal performance. |
| Presence of Inhibitors | The starting materials or solvent may contain impurities that poison the catalyst. Ensure the purity of all reagents and solvents. For example, sulfur-containing compounds can act as catalyst poisons.[4] |
| Poor Substrate Solubility | If the substrate is not sufficiently soluble in the reaction solvent, the reaction rate will be slow. Choose a solvent that dissolves both the substrate and the catalyst. The solvent can also influence reaction selectivity.[5] |
Problem 2: Formation of Undesired Side Products
| Possible Cause | Suggested Solution |
| Over-oxidation of Primary Alcohols | When oxidizing a primary alcohol to an aldehyde using chromic acid in an aqueous solution, over-oxidation to a carboxylic acid is a common side reaction.[6][7] To prevent this, use an anhydrous solvent or a milder chromium-based oxidant like pyridinium chlorochromate (PCC).[1] |
| Formation of Esters | In the oxidation of primary alcohols, the initially formed aldehyde can react with the unreacted alcohol to form a hemiacetal, which is then oxidized to an ester.[8] To minimize this, ensure a slight excess of the oxidizing agent. |
| Solvent Participation | Some solvents can react under the oxidative conditions. For example, acetone can undergo self-condensation. Choose an inert solvent for the reaction. |
Problem 3: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Fouling | The catalyst surface can be blocked by reaction byproducts or impurities. Washing the catalyst with an appropriate solvent can sometimes remove these deposits. |
| Poisoning | Certain functional groups or impurities can bind strongly to the active sites of the catalyst, rendering it inactive. Identifying and removing the source of the poison is crucial. |
| Thermal Degradation | High reaction temperatures can lead to changes in the catalyst's structure and loss of activity. Operate within the recommended temperature range for the specific reaction. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare the chromic sulfate catalyst for an oxidation reaction?
A1: Often, the active catalyst, chromic acid, is prepared in situ. A common method, known as the Jones reagent, involves dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.[9] For example, to prepare the oxidizing agent for the oxidation of cyclooctanol to cyclooctanone, 67 g of chromium trioxide is dissolved in 125 ml of water, followed by the careful addition of 58 ml of concentrated sulfuric acid.[9]
Q2: What is the optimal temperature range for chromic sulfate catalyzed oxidations?
A2: The optimal temperature can vary depending on the substrate. For the oxidation of cyclohexanol to cyclohexanone using chromic acid, the reaction is typically maintained at a temperature that does not exceed 35°C.[2][9] For other reactions, such as the synthesis of basic chromium sulfate, temperatures between 60°C and 80°C are considered optimal.[10] It is crucial to control the temperature as excessive heat can lead to side reactions and catalyst decomposition.
Q3: How does pH affect the catalytic activity?
A3: pH plays a critical role in determining the active chromium species in the solution. For oxidation reactions, acidic conditions are generally required to form chromic acid (H₂CrO₄), the primary oxidizing agent. The reaction mixture is typically kept acidic by the presence of sulfuric acid.[3]
Q4: Can I reuse my chromic sulfate catalyst? How do I regenerate it?
A4: While chromium reagents are often used in stoichiometric amounts in laboratory-scale reactions, in catalytic processes, regeneration is possible. A general procedure for regenerating a deactivated catalyst involves:
-
Washing: The catalyst is washed with water or a suitable solvent to remove any soluble impurities and byproducts that may be fouling the surface.
-
Acid/Base Treatment: Depending on the nature of the catalyst poison, a dilute acid or base wash can be employed to remove strongly adsorbed species.
-
Drying: The washed catalyst is then dried to remove the solvent. For specific industrial catalysts, more complex procedures involving calcination may be required.
Q5: What are the common side products when oxidizing a primary alcohol with chromic sulfate?
A5: The most common side product is the corresponding carboxylic acid, resulting from the over-oxidation of the intermediate aldehyde.[6] Another possible side product is an ester, formed from the reaction of the aldehyde with the starting alcohol to form a hemiacetal, which is then oxidized.[8]
Quantitative Data
Table 1: Effect of Reaction Temperature on the Yield of Cyclohexanone from the Oxidation of Cyclohexanol with Chromic Acid
| Temperature (°C) | Reaction Time (min) | Yield of Cyclohexanone (%) | Reference |
| 20-35 | 20 | ~85-95 | [9] |
| 80 | 30 | High (unspecified) | [2] |
Note: The data is compiled from different sources and reaction conditions may vary slightly.
Experimental Protocols
Protocol 1: Oxidation of a Secondary Alcohol (Cyclohexanol to Cyclohexanone) using Jones Reagent
Materials:
-
Cyclohexanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Prepare the Jones Reagent: Dissolve 67 g of chromium trioxide in 125 ml of distilled water. Carefully add 58 ml of concentrated sulfuric acid to this solution.[9]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve 0.5 mole of cyclohexanol in 1.25 L of acetone.[9]
-
Oxidation: Cool the cyclohexanol solution to approximately 20°C. Slowly add the Jones reagent from the dropping funnel, ensuring the reaction temperature does not exceed 35°C.[9] Continue addition until the orange color of the reagent persists for about 20 minutes.[9]
-
Quenching: Add isopropyl alcohol dropwise to destroy any excess chromic acid.[9]
-
Neutralization: Cautiously add sodium bicarbonate in small portions until the reaction mixture is neutral.[9]
-
Workup: Filter the suspension and wash the filter cake with acetone. Concentrate the filtrate by distillation. The crude product can then be purified further.[9]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to Oxidize Cyclohexanol to Cyclohexanone Using Chromic Acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]
preventing precipitation of chromic sulfate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of chromic sulfate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my solid chromic sulfate not dissolving in water?
A1: The solubility of chromic sulfate is highly dependent on its hydration state. The anhydrous form is practically insoluble in water and acids.[1][2] In contrast, hydrated forms, such as chromium(III) sulfate hexahydrate (Cr₂(SO₄)₃·6H₂O) or octadecahydrate (Cr₂(SO₄)₃·18H₂O), are readily soluble.[3][4] Please verify the specifications of your material. If you have the anhydrous form, the addition of a reducing agent may be necessary to facilitate dissolution to form complexes.[2][5]
Q2: My chromic sulfate solution is clear initially but forms a precipitate over time. What is happening?
A2: This is likely due to hydrolysis and a process called "olation." In solution, the chromium(III) ion exists as a hydrated complex, [Cr(H₂O)₆]³⁺.[4][6] Over time, especially if the pH increases, these aqua ligands can deprotonate to form hydroxy complexes like [Cr(H₂O)₅(OH)]²⁺. These hydroxy complexes can then bridge together, forming larger polynuclear chromium species, which eventually grow large enough to precipitate as chromium(III) hydroxide or basic chromium sulfate.[6][7]
Q3: What is the ideal pH for maintaining a stable chromic sulfate solution?
A3: Chromic sulfate solutions are naturally acidic.[1][8] To prevent the precipitation of chromium(III) hydroxide, the pH should be kept in the acidic range. The optimal pH for precipitating chromium hydroxide is approximately 7.5.[9] Therefore, maintaining a pH well below this value is crucial for stability. For many applications, a pH between 3.0 and 4.0 is effective at preventing hydrolysis and olation.
Q4: My solution turned from violet/blue to green upon heating and now appears cloudy. Why?
A4: The color change from violet to green upon heating indicates the formation of sulfato-complexes, where sulfate ions displace water molecules in the chromium coordination sphere.[3] These complexes can be less reactive. The cloudiness or precipitation upon heating, especially at temperatures above 150°C, is likely due to the formation of insoluble basic chromium sulfates, such as Cr₃(SO₄)₂(OH)₅·H₂O.[10]
Q5: Can I use additives to stabilize my chromic sulfate solution?
A5: Yes, complexing agents can significantly improve the stability of chromic sulfate solutions. Glycine is a strong complexing agent that also provides pH buffering, effectively preventing the olation reaction that leads to precipitation.[11] Other organic acids, such as oxalic acid or formic acid, can also be used to form stable chromium complexes.
Troubleshooting Guides
Issue 1: Precipitate Forms in Solution at Room Temperature
This guide addresses the unexpected formation of a solid precipitate in a chromic sulfate solution during storage or use under ambient conditions.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for chromic sulfate precipitation.
Possible Causes & Solutions:
-
Incorrect pH: The pH of the solution may have risen due to contamination with basic substances or interaction with alkaline glassware.
-
Verification: Use a calibrated pH meter to check the solution's pH.
-
Solution: Carefully acidify the solution by adding a small amount of dilute sulfuric acid dropwise while stirring until the pH is in a stable range (e.g., 3.0-3.5). The precipitate may redissolve.
-
-
Hydrolysis and Olation: Over time, chromium aqua complexes can hydrolyze and polymerize.
-
Verification: This process is time and pH-dependent. If the pH is optimal, this may be happening slowly.
-
Solution: Add a complexing agent like glycine. Glycine forms a stable complex with chromium(III), preventing the formation of hydroxy bridges.[11]
-
-
High Concentration: The solution may be supersaturated.
-
Verification: Check your preparation calculations. Evaporation can also increase concentration over time.
-
Solution: Dilute the solution with deionized water.
-
Issue 2: Solution Becomes Cloudy or Precipitates Upon Heating
This guide addresses stability issues when the experimental protocol requires heating the chromic sulfate solution.
-
Formation of Sulfato-Complexes and Basic Sulfates: Heating accelerates the displacement of water ligands by sulfate ions and promotes hydrolysis, leading to the formation of less soluble species.[3][10]
-
Verification: This is indicated by a color change from violet to green, followed by turbidity.[3]
-
Solution 1 (Avoid High Temperatures): If possible, modify the experimental protocol to avoid excessive heating.
-
Solution 2 (Use a Complexing Agent): Before heating, add a complexing agent such as glycine or oxalic acid. These agents form more thermally stable complexes with chromium(III) than the aqua complex.
-
Solution 3 (pH Control): Ensure the solution is sufficiently acidic (pH < 3.5) before heating to suppress hydrolysis.
-
Data Presentation
Table 1: Effect of pH on Chromium(III) Solubility
| pH Value | State of Chromium(III) in Solution | Observation |
| < 4.0 | Predominantly [Cr(H₂O)₆]³⁺ | Clear, stable violet or green solution |
| 4.0 - 6.0 | Formation of [Cr(OH)(H₂O)₅]²⁺ and olation begins | Solution may become slightly turbid over time |
| ~ 7.5 | Minimum solubility | Rapid precipitation of Chromium(III) Hydroxide Cr(OH)₃[9] |
| > 8.5 | Formation of soluble hydroxo complexes (amphoteric behavior) | Precipitate may begin to redissolve |
Table 2: Influence of Temperature on Chromic Sulfate Solution Stability
| Temperature Range | Chemical Process | Visual Observation | Recommendation |
| < 40°C | Hydrated aqua complexes are relatively stable | Solution remains clear | Store solutions at room temperature or below.[3] |
| 40°C - 70°C | Formation of green sulfato-complexes begins | Solution color may change from violet to green.[3] | Minimize time spent in this temperature range if color is critical. |
| > 70°C | Accelerated hydrolysis and olation | Increased risk of turbidity and precipitation. | Avoid heating without a complexing agent. |
| > 150°C | Precipitation of basic chromium sulfates[10] | Significant precipitate formation | Not recommended for solution-based experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M Chromic Sulfate Stock Solution
-
Materials:
-
Chromium(III) sulfate hydrate (e.g., Cr₂(SO₄)₃·18H₂O)
-
Deionized (DI) water
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glycine (optional, for enhanced stability)
-
Volumetric flask (1 L)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out the required amount of chromium(III) sulfate hydrate for a 0.1 M solution (e.g., 71.64 g of Cr₂(SO₄)₃·18H₂O for 1 L).
-
Add approximately 800 mL of DI water to the volumetric flask.
-
While stirring, slowly add the weighed chromic sulfate to the water. The hydrated salt should dissolve readily.[4]
-
Measure the initial pH of the solution. It should be acidic.
-
Adjust the pH to ~3.0 by adding a few drops of concentrated sulfuric acid. Stir thoroughly and re-measure the pH.
-
(Optional) For long-term stability or for applications involving heating, add glycine. A 2:1 molar ratio of glycine to chromium(III) is often effective. For a 0.1 M Cr₂(SO₄)₃ solution (which is 0.2 M in Cr³⁺), add approximately 30 g of glycine per liter.
-
Once all solids are dissolved and the pH is adjusted, add DI water to the 1 L mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store in a well-sealed container at room temperature.
-
Protocol 2: Spectrophotometric Determination of Total Chromium(III) Concentration
This method involves oxidizing Cr(III) to Cr(VI) and then measuring the absorbance of the colored complex formed with 1,5-diphenylcarbazide.
-
Materials:
-
Procedure:
-
Sample Preparation: Dilute an aliquot of your chromic sulfate solution to fall within the linear range of the assay (typically 0.1 - 1.0 mg/L Cr).
-
Oxidation: To the diluted sample, add a drop of 1 M H₃PO₄ and then add 0.1 N KMnO₄ dropwise until a faint pink color persists for several minutes. This oxidizes Cr(III) to Cr(VI).
-
Remove Excess Oxidant: Add 0.1 M NaN₃ dropwise to quench the excess permanganate until the pink color disappears.
-
Color Development: Add 2.0 mL of the 0.05% DPC solution and 2.0 mL of 1 M H₃PO₄. Dilute to a final volume (e.g., 50 mL) with DI water.
-
Measurement: Allow the solution to stand for 10 minutes for full color development. Measure the absorbance at the maximum wavelength of 540 nm.[12]
-
Quantification: Determine the concentration using a calibration curve prepared from a certified Cr(VI) standard.
-
Signaling Pathways and Workflows
Hydrolysis and Olation Pathway Leading to Precipitation
Caption: The hydrolysis and olation pathway of Cr(III) in aqueous solution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 4. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 5. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CHROMIC SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. jeest.ub.ac.id [jeest.ub.ac.id]
analytical challenges in determining chromium concentration in chromic sulfate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in determining chromium concentration in chromic sulfate. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is chromic sulfate, and which chromium species is typically present? A1: Chromic sulfate, with the chemical formula Cr₂(SO₄)₃, is an inorganic compound.[1] In this salt, chromium is present in the +3 oxidation state (trivalent chromium, Cr(III)).[1][2] While the primary component is Cr(III), analytical procedures often need to account for the potential presence of hexavalent chromium (Cr(VI)) as an impurity or a result of sample degradation.
Q2: Why is the ratio of chromic acid to sulfate important in many applications? A2: In applications like chromium plating, the ratio of chromic acid to sulfate is a critical parameter that controls the performance of the electrolyte.[3] An incorrect ratio can lead to plating defects such as burning, poor coverage, or dull deposits.[4][5] Therefore, accurate determination of both chromium and sulfate is essential for process control.
Q3: What are the most common analytical methods for determining chromium concentration? A3: The most common methods include:
-
Redox Titration: A classic and widely used method, especially for determining Cr(VI) in plating baths.[6]
-
UV-Vis Spectrophotometry: A colorimetric method often using 1,5-diphenylcarbazide (DPC), which is highly sensitive for Cr(VI).[7][8]
-
Atomic Absorption Spectrometry (AAS): A reliable method for determining total chromium concentration, with graphite furnace AAS (GFAAS) offering very low detection limits.[9][10]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique for determining total chromium, especially in complex matrices.[11][12]
Q4: Is it possible to determine Cr(III) and Cr(VI) concentrations separately? A4: Yes, this is known as speciation analysis. A common approach involves first measuring the existing Cr(VI) concentration using a method like UV-Vis with DPC. Then, the Cr(III) in the sample is oxidized to Cr(VI), and the total chromium (now all as Cr(VI)) is measured. The Cr(III) concentration is calculated by subtracting the initial Cr(VI) from the total chromium value.[13][14][15]
Troubleshooting Guide
Q1: My redox titration results for chromic acid are inconsistent. What could be the cause? A1: Inconsistent titration results can stem from several sources:
-
Titrant Instability: The ferrous ammonium sulfate titrant can be oxidized by air, leading to a change in its concentration. It's important to standardize the titrant regularly.[13]
-
Endpoint Detection: The visual endpoint, even with an indicator like Ferroin, can be difficult to discern sharply, especially in colored solutions. Using a potentiometer for an electrochemical endpoint can improve precision.[3]
-
Interferences: The presence of other metal ions, such as iron, can interfere with the reaction. Adding phosphoric acid can help prevent color interference from ferric ions.[3]
Q2: My spectrophotometric analysis shows high background absorbance. How can I fix this? A2: High background absorbance can be caused by:
-
Sample Turbidity: Incompletely dissolved samples or particulate matter can scatter light. Ensure your sample is fully dissolved and, if necessary, filter it through a 0.45 µm filter before analysis.
-
Matrix Interferences: Other compounds in your sample matrix may absorb light at the analytical wavelength (typically 540 nm for the DPC method). A matrix-matched blank should be used to zero the spectrophotometer.[7]
-
Reagent Contamination: Impure reagents or contaminated glassware can introduce absorbing species. Use analytical grade reagents and thoroughly clean all glassware.
Q3: My AAS/ICP-OES results are lower than expected. What are the potential reasons? A3: Low results in atomic spectroscopy can be due to:
-
Incomplete Digestion: If the sample is not completely digested, not all the chromium will be in a solution to be atomized. Ensure the acid digestion procedure is robust enough for your sample matrix.[16]
-
Matrix Suppression: High concentrations of other salts can suppress the analyte signal. Diluting the sample or using a matrix modifier (in GFAAS) can mitigate this effect.[10]
-
Speciation Issues: In ICP-MS, different chromium species can have different ionization efficiencies. It's crucial to ensure all chromium is in a uniform state before analysis, typically by converting it all to Cr(III) during acid digestion.
Q4: I am seeing poor reproducibility between sample replicates. What should I check? A4: Poor reproducibility is often a sign of procedural variability. Check the following:
-
Pipetting and Dilution: Ensure that all volumetric glassware is calibrated and that pipetting techniques are consistent. Inaccurate dilutions are a major source of error.[6]
-
Sample Homogeneity: If the chromic sulfate is a solid, ensure it is well-mixed before sampling. If it is a solution, ensure it is fully dissolved and homogenous.
-
Instrument Stability: Allow instruments like AAS or ICP-OES to warm up and stabilize according to the manufacturer's instructions before running samples.
Experimental Workflows and Error Analysis
The following diagrams illustrate a typical experimental workflow for chromium determination and the logical relationships between potential sources of error.
Caption: Fig 1. General experimental workflow for chromium analysis.
Caption: Fig 2. Logical relationships of potential error sources.
Detailed Experimental Protocols
Protocol 1: Redox Titration for Cr(VI) and Total Chromium
This protocol is adapted from methods used for chromium plating solutions.[13][14][17]
-
Reagents:
-
Standardized 0.1 M Ammonium Iron(II) Sulfate, (NH₄)₂Fe(SO₄)₂·6H₂O solution.
-
Concentrated Sulfuric Acid (H₂SO₄).
-
Concentrated Phosphoric Acid (H₃PO₄).
-
Ferroin indicator solution.
-
Ammonium Peroxodisulfate ((NH₄)₂S₂O₈), solid.
-
Deionized water.
-
-
Procedure for Cr(VI) Determination: a. Pipette an accurately known volume (e.g., 10.00 mL) of the chromic sulfate sample solution into a 250 mL Erlenmeyer flask. b. Add approximately 100 mL of deionized water. c. Carefully add 5 mL of concentrated H₂SO₄ and 5 mL of concentrated H₃PO₄. d. Add 3-5 drops of Ferroin indicator. e. Titrate with the standardized 0.1 M ammonium iron(II) sulfate solution until the color changes from a greenish-blue to a reddish-brown endpoint.[6] f. Record the volume of titrant used.
-
Procedure for Total Chromium Determination: a. Pipette the same known volume of the sample solution into a 250 mL beaker. b. Add 10 mL of concentrated H₂SO₄ and dilute to about 150 mL with deionized water.[14] c. Add approximately 2 g of ammonium peroxodisulfate to oxidize Cr(III) to Cr(VI).[14] d. Gently boil the solution for 20-30 minutes to ensure complete oxidation and to destroy excess peroxodisulfate. e. Cool the solution to room temperature and quantitatively transfer it to a 250 mL Erlenmeyer flask. f. Proceed with the titration as described in steps 2d-2f for Cr(VI).
-
Calculations:
-
Calculate the Cr(VI) concentration from the first titration.
-
Calculate the total chromium concentration from the second titration.
-
The Cr(III) concentration is the difference between the total chromium and the Cr(VI) concentration.
-
Protocol 2: Spectrophotometric Determination of Cr(VI)
This method uses 1,5-diphenylcarbazide (DPC), which forms a stable, intensely colored complex with Cr(VI) in an acidic solution.[7][18]
-
Reagents:
-
1,5-Diphenylcarbazide (DPC) solution (e.g., 0.25% w/v in acetone).
-
Sulfuric Acid (H₂SO₄) solution (e.g., 1 M).
-
Chromium(VI) standard stock solution (1000 mg/L).
-
Deionized water.
-
-
Procedure: a. Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the Cr(VI) stock solution. b. Sample Preparation: Dilute the chromic sulfate sample solution accurately so that the Cr(VI) concentration falls within the calibration range. c. Color Development: i. To a 50 mL volumetric flask, add a known volume of the diluted sample or standard. ii. Add 2 mL of 1 M H₂SO₄ and mix. iii. Add 2 mL of the DPC solution, dilute to the mark with deionized water, and mix thoroughly. iv. Allow the color to develop for 15-20 minutes. d. Measurement: Measure the absorbance of the samples and standards at 540 nm against a reagent blank.[19] e. Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of Cr(VI) in the diluted sample from the calibration curve and multiply by the dilution factor to get the original concentration.
Quantitative Data Summary
The table below summarizes typical performance characteristics of common analytical methods for chromium determination. Values can vary based on specific instrumentation, matrix, and operating conditions.
| Analytical Method | Typical Application | Typical Detection Limit | Relative Standard Deviation (RSD) | Key Interferences |
| Redox Titration | High concentrations (e.g., plating baths) | ~10-100 mg/L | 1 - 5% | Other redox-active species (e.g., Fe³⁺, Cu²⁺)[3] |
| UV-Vis Spectrophotometry (DPC) | Trace Cr(VI) analysis | 1 - 10 µg/L[8] | 2 - 5% | High concentrations of Mo, V, Hg, Fe |
| Flame AAS (FAAS) | Moderate concentrations | ~5 - 20 µg/L | 1 - 3% | Cations (Ca, Mg, Fe), anionic and acidic matrices[9] |
| Graphite Furnace AAS (GFAAS) | Trace and ultra-trace analysis | 0.2 - 1 µg/L[10] | 3 - 10% | High dissolved solids, spectral interferences |
| ICP-OES | Wide concentration range, complex matrices | 0.5 - 5 µg/L[11] | 1 - 4% | Spectral overlap from other elements (e.g., Fe) |
| ICP-MS | Ultra-trace analysis and speciation | < 0.1 µg/L[20] | 2 - 5% | Polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr⁺) |
References
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmfrc.org [nmfrc.org]
- 4. nmfrc.org [nmfrc.org]
- 5. sterc.org [sterc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nemi.gov [nemi.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hiranuma.com [hiranuma.com]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. Speciation and separation of Cr(VI) and Cr(III) using coprecipitation with Ni2+/2-Nitroso-1-naphthol-4-sulfonic acid and determination by FAAS in water and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assinfilt.com.ec [assinfilt.com.ec]
- 17. jmscience.com [jmscience.com]
- 18. ndsu.edu [ndsu.edu]
- 19. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 20. lcms.cz [lcms.cz]
Technical Support Center: The Impact of pH on Chromic Sulfate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of chromic sulfate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in chromic sulfate solutions as pH changes?
A1: The primary cause of instability is the hydrolysis of the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH of the solution increases, this complex undergoes deprotonation, leading to the formation of various hydrolyzed species. These species can then undergo olation and oxolation processes, forming polynuclear chromium complexes that may precipitate out of solution, leading to turbidity and instability.
Q2: What are the dominant chromium(III) species at different pH ranges in an aqueous solution?
A2: The speciation of chromium(III) is highly dependent on the pH of the solution. In acidic solutions (pH < 4), the predominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, hydrolyzed species such as [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺ begin to form. In the neutral to slightly alkaline range, precipitation of solid chromium(III) hydroxide, Cr(OH)₃, occurs. At very high pH, soluble anionic species like [Cr(OH)₄]⁻ may be present.
Q3: What is "olation" and how does it affect the stability of chromic sulfate solutions?
A3: Olation is a process where hydroxo-bridged polynuclear chromium(III) complexes are formed. This occurs when a hydroxyl group on one chromium complex coordinates with an adjacent chromium ion, displacing a water molecule. This process is favored at higher pH values and temperatures. Olation leads to the formation of larger, often insoluble, polymeric chromium species, which is a key factor in the precipitation and instability of chromic sulfate solutions as the pH is raised.
Q4: Can the color of a chromic sulfate solution indicate its stability?
A4: Yes, the color of a chromic sulfate solution can provide clues about its state. A violet or blue-violet color typically indicates the presence of the stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. A green color often suggests the formation of sulfato-complexes, where one or more water molecules in the coordination sphere have been replaced by sulfate ions. This change can be induced by heating and may revert to the violet form over time, although this process can be slow. A hazy or turbid appearance indicates the formation of insoluble precipitates, a clear sign of instability.
Troubleshooting Guides
Issue 1: Unexpected precipitation occurs after adjusting the pH of a chromic sulfate solution upwards.
-
Cause: Increasing the pH, typically above 4, initiates the hydrolysis of the chromium(III) aqua complex, leading to the formation of less soluble hydroxo-species and eventually chromium(III) hydroxide precipitate.
-
Solution:
-
Lower the pH: Carefully add a dilute acid (e.g., sulfuric acid) dropwise while monitoring the pH to redissolve the precipitate.
-
Use a chelating agent: For applications where a higher pH is required, consider the addition of a suitable chelating agent that can form a stable, soluble complex with chromium(III), preventing its precipitation.
-
Control Temperature: Avoid heating the solution during or after pH adjustment, as elevated temperatures can accelerate olation and precipitation.
-
Issue 2: The chromic sulfate solution turns green and remains so for an extended period.
-
Cause: Heating a chromic sulfate solution can cause sulfate ions to displace water molecules in the coordination sphere of the chromium(III) ion, forming green-colored sulfato-chromium(III) complexes. These complexes are often kinetically stable, and their conversion back to the violet aquo-complex can be slow at room temperature.
-
Solution:
-
Patience: In many cases, the solution will slowly revert to its violet color over several days to weeks at room temperature.
-
Avoid Heating: If the green color is undesirable for your application, avoid heating the solution during preparation and use.
-
Dilution: In some instances, diluting the solution may help shift the equilibrium back towards the aquo-complex, although this may not always be practical.
-
Issue 3: The pH of the chromic sulfate solution drifts over time after preparation.
-
Cause: Slow hydrolysis and olation reactions can continue to occur in the solution, consuming hydroxide ions and causing a gradual decrease in pH. Conversely, if the solution is open to the atmosphere, absorption of acidic gases like CO₂ can also lower the pH.
-
Solution:
-
Allow for Equilibration: After preparing the solution, allow it to equilibrate for a period (e.g., 24 hours) before making final pH adjustments.
-
Buffer the Solution: If a stable pH is critical, consider using a suitable buffer system that is compatible with your experimental conditions.
-
Store Properly: Store the solution in a tightly sealed container to minimize interaction with atmospheric gases.
-
Data Presentation
The stability of chromic sulfate solutions is intrinsically linked to the pH-dependent solubility of chromium(III) species. The following table summarizes the dominant chromium(III) species and the general state of the solution at various pH ranges.
| pH Range | Dominant Soluble Chromium(III) Species | Solution State |
| < 4 | [Cr(H₂O)₆]³⁺ | Clear, stable solution (typically violet) |
| 4 - 6 | [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺ | Clear to slightly hazy, potential for onset of precipitation |
| 6 - 11 | Low concentration of various hydroxo-complexes | Formation of solid Cr(OH)₃ precipitate, unstable solution |
| > 11 | [Cr(OH)₄]⁻ | Potential for re-dissolution of precipitate to form a clear solution |
Experimental Protocols
Protocol 1: Preparation of a Stock Chromic Sulfate Solution
-
Weighing: Accurately weigh the desired amount of chromium(III) sulfate hydrate (e.g., Cr₂(SO₄)₃·18H₂O).
-
Dissolution: In a fume hood, add the weighed solid to a beaker containing deionized water. Use a magnetic stirrer to facilitate dissolution. Note that hydrated chromium(III) sulfate is generally soluble in water.[1]
-
Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and dilute to the final desired volume with deionized water.
-
Initial pH Measurement: Measure and record the initial pH of the solution using a calibrated pH meter. Chromic sulfate solutions are typically acidic.
Protocol 2: pH Stability Test of a Chromic Sulfate Solution
-
Sample Preparation: Aliquot a known volume of the stock chromic sulfate solution into several separate beakers.
-
pH Adjustment: Using a calibrated pH meter for continuous monitoring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to one of the beakers while stirring. Adjust the pH to the first target value. Repeat this for the other beakers to achieve a range of desired pH values.
-
Observation: Immediately after pH adjustment, and at set time intervals (e.g., 1, 6, 24, and 48 hours), visually inspect each solution for any signs of instability, such as:
-
Turbidity or haziness
-
Precipitate formation
-
Color change
-
-
Record Keeping: Document the pH of each solution and the corresponding observations at each time point.
-
Analysis: Determine the pH range at which the chromic sulfate solution remains stable for the duration of the experiment under the tested conditions.
Mandatory Visualizations
Caption: Experimental workflow for pH stability testing.
Caption: Troubleshooting flowchart for solution instability.
References
issues with batch-to-batch variability of chromic sulfate pentadecahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with batch-to-batch variability of chromic sulfate pentadecahydrate.
Frequently Asked Questions (FAQs)
Q1: Why does the color of my this compound vary between batches, appearing as a different shade of green or even violet?
A1: The color of chromic sulfate is highly dependent on its coordination chemistry and hydration state. Different batches may have slight variations in the arrangement of water molecules and sulfate ions around the chromium ion, leading to color differences.[1][2][3] A violet or purple color typically indicates the presence of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, while a green color suggests that sulfate ions have displaced some of the water molecules in the coordination sphere, forming sulfato-complexes.[2] Heating of hydrated chromium(III) sulfate can also cause a color change from blue to green.
Q2: My new batch of this compound is not dissolving in water, even though the previous batch did. What could be the cause?
A2: The solubility of chromic sulfate is significantly affected by its hydration state. Anhydrous chromic sulfate is insoluble in water.[3][4] Different hydrated forms also exhibit varying solubilities. For instance, the octadecahydrate is soluble in alcohol, while the pentadecahydrate is not.[3][4] It is possible that your new batch has a different (or lower) degree of hydration than expected. In some cases, aged or improperly stored material may also show reduced solubility.
Q3: What are the most critical impurities to be aware of in research-grade this compound?
A3: For most research applications, the most critical impurity is hexavalent chromium (Cr(VI)), which is a known carcinogen and can interfere with experimental results.[5] High-quality, research-grade chromic sulfate should have non-detectable levels of Cr(VI). Other common metallic impurities that may be present include iron, aluminum, calcium, and sodium.[6][7] Depending on your application, the presence of these metals could be detrimental. For pharmaceutical applications, strict limits on elemental impurities are enforced by regulatory bodies.[8][9]
Q4: How can batch-to-batch variability in this compound affect my experimental results?
A4: Batch-to-batch variability can introduce significant inconsistencies in a variety of applications:
-
Catalysis: The hydration state and presence of impurities can alter the catalytic activity and selectivity of chromium-based catalysts.[1]
-
Drug Development: Inconsistent impurity profiles can impact the stability, efficacy, and safety of a final drug product.[10][11][12][13] The presence of unknown or variable impurities requires extensive and costly characterization.
-
Tanning: In the leather tanning industry, variations in the basicity and chromium content of chromic sulfate can affect the quality and properties of the tanned leather.[14]
Q5: What are the recommended storage conditions for this compound to minimize variability?
A5: To maintain its integrity, this compound should be stored in a cool, dry place in a tightly sealed container.[15] It is important to protect it from moisture to prevent changes in its hydration state.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Believed to be Caused by a New Batch of Chromic Sulfate
This guide will walk you through a step-by-step process to identify the potential source of variability in your new batch of this compound.
Logical Troubleshooting Workflow
References
- 1. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. Chromic sulfate | 10101-53-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sterc.org [sterc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. technopharmchem.com [technopharmchem.com]
- 15. file.leyan.com [file.leyan.com]
Technical Support Center: Handling the Hygroscopic Nature of Chromic Sulfate in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic properties of chromic sulfate in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable reaction rates, poor product yield) | The water content of the chromic sulfate is not consistent between batches or experiments due to differential moisture absorption. | 1. Standardize Storage: Always store chromic sulfate in a desiccator over a suitable drying agent (e.g., silica gel, anhydrous calcium chloride).[1][2] 2. Pre-dry Before Use: Before each experiment, dry the required amount of chromic sulfate in a laboratory oven at a controlled temperature (e.g., 110-120°C) for a specified duration to ensure a consistent anhydrous or hydrated state.[1] 3. Quantify Water Content: Use methods like Karl Fischer titration or thermogravimetric analysis (TGA) to determine the exact water content of your chromic sulfate before use. This allows for more accurate calculations of molar equivalents. |
| Clumping or caking of chromic sulfate powder | The material has absorbed a significant amount of moisture from the atmosphere.[3][4] | 1. Improve Handling Technique: Minimize the exposure of the chemical to ambient air. Work quickly when weighing and transferring the compound.[1] 2. Use a Glove Box: For highly sensitive experiments, handle and weigh chromic sulfate inside a glove box with a controlled, low-humidity atmosphere. 3. Gentle Grinding: If clumping has already occurred, gently grind the powder with a mortar and pestle in a low-humidity environment before drying to ensure uniform consistency. |
| Difficulty in dissolving chromic sulfate | The presence of excess water can sometimes affect the dissolution kinetics. Alternatively, if overheated during drying, its solubility might be altered. | 1. Controlled Drying: Avoid excessive heating during the drying process, as it can lead to the formation of less soluble complexes.[1] 2. Use Freshly Dried Salt: Use the chromic sulfate immediately after drying and cooling to room temperature in a desiccator. 3. Sonication: If dissolution is slow, consider using an ultrasonic bath to aid the process. |
| Color variation in the chromic sulfate powder | The color of chromium(III) sulfate can vary depending on its hydration state. The anhydrous form is typically violet, while hydrated forms can be green or dark violet.[5] | 1. Correlate Color with Hydration: Be aware that color changes can indicate a change in the water of hydration. This may or may not affect your experiment, depending on whether the water molecule is a critical ligand. 2. Consistent Starting Material: For a series of experiments, ensure you are starting with chromic sulfate of the same color and appearance to maintain consistency. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control the moisture content of chromic sulfate in my experiments?
A1: Chromic sulfate is hygroscopic, meaning it readily absorbs moisture from the air.[3][4][6] This absorbed water can act as a reactant, alter the concentration of your solutions, and affect the stoichiometry of your reactions, leading to a lack of reproducibility and inaccurate results.[3] In applications like leather tanning, the hydration state of the chromium ion is critical for its interaction with collagen.[7][8]
Q2: What is the best way to store chromic sulfate in the laboratory?
A2: To minimize moisture absorption, store chromic sulfate in a tightly sealed, airtight container.[1] For long-term storage or for maintaining a very low water content, it is highly recommended to keep the container inside a desiccator containing a desiccant such as silica gel or anhydrous calcium chloride.[2]
Q3: How can I determine the exact water content of my chromic sulfate?
A3: Several analytical techniques can be used to quantify the water content:
-
Karl Fischer Titration: This is a highly accurate and specific method for water determination and is suitable for a wide range of water concentrations.[9][10][11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The mass loss at specific temperatures can be correlated to the loss of water molecules.[1][12]
-
Gravimetric Method (Loss on Drying): This involves weighing a sample, drying it in an oven at a specific temperature until a constant weight is achieved, and then re-weighing it. The weight difference is attributed to the moisture content.[13]
Q4: Can I use chromic sulfate that has already absorbed some moisture?
A4: It is not recommended to use chromic sulfate of unknown water content, especially for quantitative experiments. If the material has absorbed moisture, it is best to dry it under controlled conditions to achieve a consistent and known hydration state before use.[1]
Q5: In the context of chrome tanning of leather, how does the hygroscopic nature of basic chromium sulfate play a role?
A5: In chrome tanning, basic chromium sulfate is the primary tanning agent. The chromium ions form cross-links between the collagen fibers of the hide, which stabilizes it and turns it into leather.[14][15][16][17] The hydration state of the chromium ion is crucial as water molecules are ligands that can be displaced by the carboxyl groups of collagen. Inconsistent hydration of the basic chromium sulfate can lead to uneven tanning, variations in the leather's properties, and can also influence the formation of undesirable hexavalent chromium (Cr(VI)) under certain environmental conditions.[4][18]
Data Presentation
The following table provides illustrative data on the hygroscopic behavior of anhydrous chromic sulfate when exposed to different relative humidity (RH) levels at a constant temperature. Note: This data is representative and the actual rate of water absorption can vary based on factors like particle size and air circulation.
| Relative Humidity (%) | Exposure Time (hours) | Weight Gain (%) | Moles of Water Absorbed per Mole of Cr₂(SO₄)₃ |
| 20 | 24 | ~ 1.5% | ~ 0.3 |
| 50 | 24 | ~ 7.3% | ~ 1.6 |
| 80 | 24 | ~ 23.0% | ~ 5.0 |
| 20 | 48 | ~ 2.8% | ~ 0.6 |
| 50 | 48 | ~ 13.8% | ~ 3.0 |
| 80 | 48 | ~ 36.7% | ~ 8.0 |
Experimental Protocols
Protocol: Gravimetric Determination of Water Content in Chromic Sulfate Hydrate
This protocol is adapted from standard methods for determining moisture content in tanning materials.[2][3][6]
1. Materials and Equipment:
-
Chromic sulfate sample
-
Analytical balance (readable to 0.1 mg)
-
Drying oven with temperature control
-
Desiccator with a fresh desiccant
-
Weighing dishes (glass or aluminum), pre-cleaned and dried
-
Tongs
2. Procedure:
-
Place a clean, empty weighing dish in the drying oven at 110°C for at least 1 hour.
-
Using tongs, transfer the hot weighing dish to a desiccator and allow it to cool to room temperature (approximately 30 minutes).
-
Once cooled, weigh the dish on the analytical balance and record the mass as M₁ .
-
Add approximately 2-3 grams of the chromic sulfate sample to the weighing dish.
-
Weigh the dish with the sample and record the mass as M₂ .
-
Place the weighing dish containing the sample in the drying oven at 110°C for 3 hours.
-
After 3 hours, use tongs to move the dish to a desiccator and let it cool to room temperature.
-
Weigh the dish and the dried sample, and record the mass as M₃ .
-
Return the dish to the oven for another hour, cool, and reweigh. Repeat this step until the mass is constant (i.e., the difference between two consecutive weighings is less than 0.5 mg).
3. Calculation:
The percentage of water content (% H₂O) is calculated using the following formula:
% H₂O = [(M₂ - M₃) / (M₂ - M₁)] x 100
Where:
-
M₁ = Mass of the empty weighing dish
-
M₂ = Mass of the weighing dish + sample before drying
-
M₃ = Mass of the weighing dish + sample after drying to a constant weight
Mandatory Visualization
Caption: Workflow for handling hygroscopic chromic sulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. researchgate.net [researchgate.net]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. journals.uc.edu [journals.uc.edu]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. syncsci.com [syncsci.com]
- 14. leathersmithe.com [leathersmithe.com]
- 15. upload.wikimedia.org [upload.wikimedia.org]
- 16. prorestorers.co.uk [prorestorers.co.uk]
- 17. Benefits and problems of chrome tanning in leather processing: Approach a greener technology in leather industry | Materials Engineering Research [syncsci.com]
- 18. surfacesciencewestern.com [surfacesciencewestern.com]
Technical Support Center: Thermal Degradation of Chromic Sulfate Pentadecahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) and its thermal degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal degradation pathway of this compound?
A1: The thermal degradation of this compound occurs in two main stages: dehydration followed by decomposition. Initially, the hydrated salt loses its 15 molecules of water in a stepwise manner upon heating. Following complete dehydration, the resulting anhydrous chromium(III) sulfate decomposes at higher temperatures to form chromium(III) oxide and sulfur oxides.[1][2][3][4]
Q2: At what temperature does the dehydration of this compound begin?
A2: The dehydration process is expected to begin at temperatures above ambient. The pentadecahydrate form is typically obtained by heating the octadecahydrate form to a temperature above 70 °C.[3][5] One source indicates a significant loss of 10 water molecules occurs at 100 °C.[1] The complete removal of all water molecules will occur over a range of temperatures.
Q3: What are the final decomposition products of this compound when heated?
A3: Upon strong heating, typically above 700 °C, anhydrous chromium(III) sulfate decomposes to yield solid chromium(III) oxide (Cr₂O₃) and gaseous sulfur oxides (SOx), which are toxic.[1][2][4][6]
Q4: What analytical technique is most suitable for studying the thermal degradation of this compound?
A4: Thermogravimetric analysis (TGA) is the most appropriate technique.[7][8][9][10] TGA measures the change in mass of a sample as a function of temperature, allowing for the determination of dehydration and decomposition temperatures and the quantification of mass loss at each stage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Dehydration Temperatures | Heating rate is too high, leading to thermal lag and overlapping dehydration steps.[11] | Use a slower heating rate (e.g., 5-10 °C/min) to allow for better resolution of individual water loss events.[8] |
| Sample mass is too large, causing temperature gradients within the sample.[10] | Use a smaller sample size (typically 5-10 mg) to ensure uniform heating.[10] | |
| The atmosphere in the TGA is not controlled. | Use a consistent and controlled atmosphere (e.g., nitrogen or air flow) for all experiments. | |
| Weight Loss Exceeds Theoretical Water Content | The starting material may be a higher hydrate (e.g., octadecahydrate). | Confirm the hydration state of your starting material using other analytical techniques or by observing the initial weight loss at lower temperatures. The transition from the 18-hydrate to the 15-hydrate occurs above 70°C.[3] |
| Decomposition of the sulfate begins before all water is removed. | This is less likely for this specific compound as dehydration and decomposition temperatures are well separated. However, analyzing the evolved gas using a hyphenated technique like TGA-MS can confirm the species being lost. | |
| Instrument baseline is noisy or drifting. | Contamination of the TGA balance or sample holder. | Clean the balance and sample holder according to the instrument manufacturer's instructions. |
| Fluctuations in gas flow rate. | Ensure a stable and consistent gas flow to the instrument. | |
| Final residual mass does not correspond to Cr₂O₃. | Incomplete decomposition. | Ensure the final temperature of the TGA run is sufficiently high (e.g., >800 °C) to ensure complete decomposition of the anhydrous sulfate. |
| Reaction of the sample with the sample pan. | Use an inert sample pan (e.g., alumina or platinum) that does not react with the sample or its decomposition products. |
Data Presentation
Table 1: Theoretical Weight Loss for Thermal Degradation of Cr₂(SO₄)₃·15H₂O
| Degradation Step | Reaction | Molecular Weight of Lost Species ( g/mol ) | Theoretical Weight Loss (%) |
| Complete Dehydration | Cr₂(SO₄)₃·15H₂O → Cr₂(SO₄)₃ + 15H₂O | 18.015 | 40.79% |
| Decomposition of Anhydrous Salt | Cr₂(SO₄)₃ → Cr₂O₃ + 3SO₃ | 80.06 | 36.26% (of anhydrous mass) |
| Overall Reaction | Cr₂(SO₄)₃·15H₂O → Cr₂O₃ + 15H₂O + 3SO₃ | - | 62.20% (final residue is 37.80%) |
Note: The stepwise loss of the 15 water molecules is not well-documented in the provided search results. The table presents the overall theoretical weight loss for complete dehydration.
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal degradation pathway and quantify the mass loss at each stage.
Materials and Equipment:
-
This compound (Cr₂(SO₄)₃·15H₂O)
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air for purge gas
-
Alumina or platinum TGA pans
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Set the purge gas flow rate (e.g., 20-50 mL/min).
-
Perform a baseline run with an empty sample pan to ensure instrument stability.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan.
-
Record the exact initial mass.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 900 °C).
-
-
Start the TGA run and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the TGA curve (mass % vs. temperature).
-
Determine the onset and end temperatures for each distinct weight loss step.
-
Calculate the percentage weight loss for each step and compare it with the theoretical values.
-
Visualizations
Caption: Thermal degradation pathway of this compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
- 1. researchgate.net [researchgate.net]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. you-iggy.com [you-iggy.com]
- 7. This compound | 10031-37-5 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Managing Sulfate Ion Interference in Chromic Sulfate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference from sulfate ions in your experiments involving chromic sulfate.
Frequently Asked Questions (FAQs)
Q1: What is sulfate interference in the context of chromic sulfate reactions?
A1: Sulfate ions (SO₄²⁻) can interfere with reactions and analyses involving chromium(III) sulfate in several ways. In analytical procedures, excess sulfate can lead to inaccurate quantification of chromium by forming stable complexes or precipitating with certain reagents.[1] In biological assays, high concentrations of sulfate may compete with chromate (CrO₄²⁻), a hexavalent chromium form, for cellular uptake through sulfate transport channels, potentially affecting toxicity studies.[2][3][4]
Q2: How can I determine the concentration of sulfate in my chromic sulfate solution?
A2: Several methods are available to determine sulfate concentration. A common and accurate technique for concentrations above 10 mg/L is gravimetric analysis, where sulfate is precipitated as barium sulfate (BaSO₄) using barium chloride.[5][6] Ion chromatography is another powerful method that can separate and quantify sulfate ions, even in the presence of chromate.[7] For a quicker, albeit less precise, estimation in industrial settings, a centrifuge method is often employed to measure the volume of precipitated barium sulfate.[8][9]
Q3: Can sulfate ions affect the toxicity of chromium in my cell-based assays?
A3: Yes, sulfate ions can influence the cellular uptake of hexavalent chromium (Cr(VI)). Due to their structural similarity, chromate and sulfate ions can compete for the same anion transport proteins on the cell surface.[2][3][4] High concentrations of sulfate in the culture medium could potentially reduce the intracellular accumulation of chromate, thereby affecting the observed toxicity.[2] It is crucial to consider and control the sulfate concentration in your experimental medium for consistent and accurate toxicological assessments.
Q4: Are there methods to remove sulfate ions from my chromic sulfate solution?
A4: Yes, there are established methods for sulfate removal. The most common laboratory-scale techniques are:
-
Precipitation: Addition of a barium salt, such as barium chloride (BaCl₂), will precipitate sulfate as insoluble barium sulfate (BaSO₄), which can then be removed by filtration or centrifugation.[6][8]
-
Ion Exchange Chromatography: This technique can be used to selectively remove sulfate ions from a solution. Anion exchange resins can capture sulfate ions, allowing for the purification of the chromic sulfate solution.[10][11]
Troubleshooting Guides
Issue 1: Inaccurate Chromium Quantification in Spectrophotometric Assays
Symptom: You are using a spectrophotometric method to determine chromium concentration, and your results are inconsistent or lower than expected.
Possible Cause: High concentrations of sulfate ions may be interfering with the complex formation between chromium and your colorimetric reagent.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spectrophotometric interference.
Corrective Actions:
-
Quantify Sulfate: Determine the sulfate concentration in your sample using a reliable method like gravimetric analysis or ion chromatography.
-
Sulfate Removal: If the sulfate concentration is confirmed to be high, proceed with one of the removal protocols detailed below.
-
Re-analysis: After sulfate removal, re-run your spectrophotometric assay to determine the chromium concentration.
Issue 2: Poor or Inconsistent Results in Biological Assays
Symptom: You are observing high variability or unexpected results in cell viability or toxicity assays involving chromium compounds.
Possible Cause: The sulfate concentration in your chromic sulfate stock solution or your final assay medium is high and variable, leading to inconsistent chromium uptake by cells.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biological assay interference.
Corrective Actions:
-
Analyze Sulfate Content: Measure the sulfate concentration in your concentrated chromic sulfate stock solution and in your final cell culture medium.
-
Control Sulfate Levels:
-
If possible, switch to a chromium salt with a lower sulfate content.
-
Alternatively, purify your existing chromic sulfate stock solution using one of the methods described below to reduce the sulfate concentration before preparing your final assay solutions.
-
-
Standardize Medium: Ensure that the basal cell culture medium has a consistent and known sulfate concentration across all experiments.
Experimental Protocols
Protocol 1: Gravimetric Determination of Sulfate
This protocol is adapted from standard analytical methods for sulfate quantification.[5][12]
Materials:
-
Chromic sulfate solution (sample)
-
Hydrochloric acid (HCl), 1:1 solution
-
Barium chloride (BaCl₂) solution (5-10%)
-
Methyl red indicator solution
-
Deionized water
-
Ashless filter paper
-
Beakers, graduated cylinders, funnels
-
Hot plate
-
Muffle furnace
-
Analytical balance
Procedure:
-
Sample Preparation: Pipette a known volume of your chromic sulfate solution into a beaker to obtain approximately 50 mg of sulfate ions.
-
Acidification: Add deionized water to bring the volume to about 200 mL. Add a few drops of methyl red indicator, then add 1:1 HCl until the solution turns pink, plus 1-2 mL in excess.[5]
-
Heating: Heat the solution to boiling on a hot plate.
-
Precipitation: While gently stirring the boiling solution, slowly add warm 5% BaCl₂ solution dropwise until precipitation is complete. Add a slight excess to ensure all sulfate has precipitated.[12]
-
Digestion: Keep the solution hot (just below boiling) for at least one hour. This allows the BaSO₄ precipitate to form larger, more easily filterable crystals.[12]
-
Filtration: Filter the hot solution through ashless filter paper. Use hot deionized water to wash the precipitate in the beaker and on the filter paper until the washings are free of chloride ions (test with silver nitrate solution).
-
Ignition and Weighing: Carefully transfer the filter paper with the precipitate to a crucible of known weight. Char the filter paper without allowing it to flame. Ignite in a muffle furnace at 800°C for at least one hour.[5]
-
Calculation: Cool the crucible in a desiccator and weigh. The mass of the BaSO₄ precipitate can be used to calculate the original sulfate concentration.
Data Presentation:
| Parameter | Value |
| Volume of Sample | e.g., 50.0 mL |
| Weight of Crucible + BaSO₄ | e.g., 25.1234 g |
| Weight of empty Crucible | e.g., 25.0012 g |
| Weight of BaSO₄ | 0.1222 g |
| Sulfate Concentration (g/L) | 1.01 g/L |
Calculation: (Weight of BaSO₄ (g) / 233.38 g/mol ) * 96.06 g/mol / Sample Volume (L)
Protocol 2: Sulfate Removal by Barium Chloride Precipitation
This protocol outlines a method to remove sulfate ions from a chromic sulfate solution for subsequent use in experiments.
Materials:
-
Chromic sulfate solution with known sulfate concentration
-
Barium chloride (BaCl₂) solution (10%)
-
Centrifuge and centrifuge tubes or filtration apparatus
-
Stir plate and stir bar
Procedure:
-
Calculate Required BaCl₂: Based on the sulfate concentration determined in Protocol 1, calculate the stoichiometric amount of BaCl₂ needed to precipitate the sulfate as BaSO₄. It is recommended to use a slight excess (e.g., 5-10%) to ensure complete removal.
-
Precipitation: Place the chromic sulfate solution in a beaker on a stir plate. Slowly add the calculated volume of 10% BaCl₂ solution while stirring. A white precipitate of BaSO₄ will form.
-
Stirring: Continue stirring the solution for 30-60 minutes to allow for complete precipitation.
-
Separation:
-
Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at a sufficient speed and time to pellet the BaSO₄ precipitate (e.g., 3000 x g for 15 minutes). Carefully decant the supernatant (the sulfate-free chromic solution).
-
Filtration: Alternatively, use a vacuum filtration setup with a fine-pore filter to separate the precipitate from the solution.
-
-
Verification (Optional): Take a small aliquot of the supernatant and add a few drops of BaCl₂ solution. If no further precipitate forms, the sulfate removal was successful.
Logical Relationship Diagram:
Caption: Logical steps for sulfate precipitation.
Protocol 3: Sulfate Removal using Ion Exchange Chromatography (Conceptual)
This protocol provides a general workflow for using anion exchange chromatography to remove sulfate from a chromic sulfate solution. Specific parameters will depend on the chosen resin and column size.
Materials:
-
Strong base anion exchange resin
-
Chromatography column
-
Chromic sulfate solution
-
Appropriate buffers for equilibration and elution (e.g., low molarity buffer for binding, higher molarity salt solution for regeneration)
Experimental Workflow:
Caption: Workflow for sulfate removal by ion exchange chromatography.
Procedure:
-
Column Packing and Equilibration: Pack the chromatography column with the anion exchange resin and equilibrate it with a starting buffer at a pH where the chromium species of interest do not bind to the resin, but sulfate ions do.
-
Sample Loading: Load the chromic sulfate solution onto the column. The chromium(III) cations will pass through the column, while the sulfate anions will bind to the positively charged resin.
-
Collection: Collect the flow-through fraction. This will contain your chromic solution with a significantly reduced sulfate concentration.
-
Elution and Regeneration: After collecting the purified product, wash the column with a high-salt buffer to elute the bound sulfate ions. The column can then be regenerated for future use according to the manufacturer's instructions.
This technical support guide provides a starting point for addressing sulfate interference. For specific applications, further optimization of these protocols may be necessary.
References
- 1. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 2. Chromate toxicity and the role of sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexavalent chromium - Wikipedia [en.wikipedia.org]
- 5. edfhelpdesk.com [edfhelpdesk.com]
- 6. quora.com [quora.com]
- 7. nmfrc.org [nmfrc.org]
- 8. hettweb.com [hettweb.com]
- 9. finishing.com [finishing.com]
- 10. thiele.ruc.dk [thiele.ruc.dk]
- 11. dynalene.com [dynalene.com]
- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting poor yields in syntheses using chromic sulfate pentadecahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields in chemical syntheses using chromic sulfate pentadecahydrate.
Troubleshooting Poor Yields
Low yields in reactions involving chromic sulfate often stem from issues with the reagent's quality, age, and the specific reaction conditions employed. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Incorrect Reagent Color or Aged Solution
A common source of poor performance is the state of the chromium(III) species in solution. The catalytically active form is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet or blue-grey color to the solution.[1][2] Upon heating or prolonged standing, this can convert to a green, less reactive sulfato-complex.[1][3]
Troubleshooting Steps:
-
Visual Inspection: Observe the color of your chromic sulfate solution. A distinct green color indicates the presence of the less reactive sulfato-complex.[1]
-
Reagent Preparation: Whenever possible, prepare fresh solutions of this compound using high-purity water.
-
Temperature Control: Avoid heating stock solutions of chromic sulfate. If a reaction requires elevated temperatures, add the chromic sulfate directly to the pre-heated reaction mixture rather than pre-heating the stock solution. Temperatures above 40°C can accelerate the formation of the inactive green complex.[1]
Issue 2: Sub-optimal Reaction pH
The pH of the reaction medium significantly influences the speciation of chromium(III) and, consequently, its reactivity. Trivalent chromium compounds are amphoteric.[4]
-
Low pH (Acidic): In strongly acidic solutions, the desired [Cr(H₂O)₆]³⁺ species is generally stable.
-
High pH (Basic): As the pH increases, hydrolysis occurs, leading to the formation of species like [Cr(OH)(H₂O)₅]²⁺ and eventually the precipitation of gelatinous chromium(III) hydroxide (Cr(OH)₃).[5][6] This precipitate is generally unreactive in most organic syntheses.
Troubleshooting Steps:
-
pH Monitoring: Measure the pH of your reaction mixture. The optimal pH will be specific to your synthesis.
-
Buffering: If your reaction is sensitive to pH changes, consider using an appropriate buffer system.
-
Reagent Basicity: For certain applications, "basic chromium sulfates" are used, which contain hydroxide ligands.[3] Ensure you are using the correct type of chromic sulfate for your intended purpose. The "basicity" of the reagent can affect the solution's pH.[3]
Issue 3: Reagent Purity and Hydration State
The purity and exact hydration state of the chromic sulfate can impact stoichiometry and introduce contaminants.
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Review the CoA for your lot of this compound to check for impurities.
-
Proper Storage: Store the reagent in a tightly closed container in a dry, well-ventilated place to prevent changes in hydration.[1]
-
Quantitative Analysis: If reagent quality is suspected, consider performing a quantitative analysis to determine the exact chromium and sulfate content.
Frequently Asked Questions (FAQs)
Q1: My solution of chromic sulfate is green, but the protocol calls for a violet solution. Can I still use it?
A green solution indicates the formation of a less reactive sulfato-complex of chromium(III).[1] This form is often kinetically inert and may lead to significantly lower yields or complete reaction failure. It is strongly recommended to use a freshly prepared, violet-colored solution. The green complex can take days or even weeks to revert to the active violet hexaaqua form.[1]
Q2: My reaction is not proceeding. I suspect the chromic sulfate is inactive. How can I test its reactivity?
A simple qualitative test is to observe its catalytic activity in a known, reliable reaction. However, a more quantitative approach involves analytical techniques. A UV-Vis spectrum can help identify the chromium species present in solution. The active hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, has characteristic absorption peaks that will shift or change upon formation of the inactive sulfato-complex.[7]
Q3: I observe a gelatinous green precipitate in my reaction vessel. What is it and how can I avoid it?
This is likely chromium(III) hydroxide, Cr(OH)₃, which precipitates from solution at higher pH levels.[5][6] To avoid its formation, ensure the pH of your reaction medium is maintained in the acidic range where the soluble chromium(III) aqua complexes are stable.
Q4: Does the temperature of my reaction affect the performance of the chromic sulfate?
Yes, temperature is a critical parameter. While higher temperatures can increase reaction rates, they also promote the conversion of the active violet [Cr(H₂O)₆]³⁺ to the inactive green sulfato-complex.[1] The optimal temperature will be a balance between achieving a sufficient reaction rate and maintaining the catalyst's activity. It is crucial to keep temperatures below 40°C if you need to preserve the active form for extended periods.[1]
Data and Properties
The state of the chromium(III) species in solution is paramount for reactivity. The following table summarizes the key species and their properties.
| Chromium (III) Species | Formula | Color | Reactivity |
| Hexaaquachromium(III) Ion | [Cr(H₂O)₆]³⁺ | Violet/Blue-grey[1] | Active form in most syntheses. |
| Sulfato-complex | e.g., [Cr(SO₄)(H₂O)₅]⁺ | Green[1] | Less reactive or inactive .[1] |
| Chromium(III) Hydroxide | Cr(OH)₃ | Gelatinous Green[6] | Inactive precipitate.[6] |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Assessing Chromic Sulfate Solution Quality
This protocol allows for a qualitative assessment of the chromium(III) species in your stock solution.
Methodology:
-
Prepare a Dilute Solution: Prepare a solution of your this compound in deionized water, ensuring the concentration is low enough to be within the linear range of the spectrophotometer (typically in the mM range).
-
Acquire Spectrum: Using a double beam UV-Vis spectrophotometer, acquire a spectrum from 350 nm to 700 nm, using deionized water as a blank.
-
Analyze Peaks:
-
A freshly prepared, active solution of [Cr(H₂O)₆]³⁺ will show two characteristic absorption bands, typically around 408 nm and 575 nm.
-
The formation of green, less reactive sulfato-complexes will cause a shift in these peaks and a change in their relative intensities. The solution will appear green as the absorption profile changes.[7]
-
Protocol 2: Gravimetric Analysis for Sulfate Content
This method determines the sulfate concentration in your chromic sulfate sample, which can be useful for verifying the reagent's composition.[8]
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water. Acidify the solution with dilute hydrochloric acid.
-
Precipitation: Heat the solution to boiling and slowly add a solution of barium chloride (BaCl₂). This will precipitate the sulfate ions as barium sulfate (BaSO₄).
-
Digestion: Keep the solution hot for a period to allow the precipitate to digest and form larger, more easily filterable particles.
-
Filtration and Washing: Filter the hot solution through ashless filter paper. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).
-
Drying and Weighing: Transfer the filter paper containing the precipitate to a pre-weighed crucible. Char the paper and ignite at a high temperature (e.g., 800°C) in a muffle furnace to a constant weight.
-
Calculation: From the mass of the BaSO₄ precipitate, calculate the mass and percentage of sulfate in the original sample.
Visualizations
References
- 1. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 2. Chromium (III) compounds - DCCEEW [dcceew.gov.au]
- 3. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
A Comparative Guide to Chromic Sulfate Pentadecahydrate and Chromium Chloride as Catalysts for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-based catalysts have long been pivotal in the advancement of organic synthesis, offering unique reactivity and selectivity in a variety of chemical transformations. Among the plethora of chromium compounds, chromic sulfate pentadecahydrate (Cr₂(SO₄)₃·15H₂O) and chromium chloride (CrCl₃) have emerged as noteworthy catalysts. This guide provides an objective comparison of their catalytic performance in different domains of organic synthesis, supported by available experimental data and detailed methodologies. While direct comparative studies under identical reaction conditions are scarce, this document collates and presents data from various sources to highlight the distinct applications and efficiencies of each catalyst.
At a Glance: Key Catalytic Domains
| Catalyst | Primary Catalytic Applications |
| This compound | Oxidation Reactions |
| Chromium Chloride | Lewis Acid Catalysis (e.g., Diels-Alder), Olefin Polymerization |
This compound as an Oxidation Catalyst
Chromic sulfate is frequently employed as a precursor for or a direct catalyst in oxidation reactions. Its utility is particularly noted in the oxidation of alcohols. While often used in the context of chromic acid oxidations, chromium(III) sulfate itself can participate in or be generated from redox processes relevant to catalysis.[1]
Quantitative Data: Oxidation of Alcohols
Direct quantitative data for the catalytic performance of isolated this compound is limited in readily available literature. However, the broader family of chromium(VI) and (III) species in sulfuric acid media are well-studied. For context, the following table summarizes typical results for chromic acid-based oxidations, from which chromic sulfate is a byproduct and can be involved in the catalytic cycle.
| Substrate | Product | Oxidant System | Yield (%) | Reference |
| 1-Phenyl Ethanol | Acetophenone | Polymer-supported chromic acid | - | [2] |
| Various Alcohols | Aldehydes/Ketones | CrO₃ in H₂SO₄/Acetone (Jones Oxidation) | High | [3] |
Experimental Protocol: General Procedure for Alcohol Oxidation
The following is a generalized protocol for the oxidation of a primary alcohol to an aldehyde using a chromium-based oxidant in an acidic medium.
Materials:
-
Primary alcohol
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Water
-
Sodium bicarbonate
-
Isopropyl alcohol
Procedure:
-
Prepare the oxidizing reagent by dissolving chromium trioxide in water, followed by the careful addition of concentrated sulfuric acid.
-
Dissolve the primary alcohol in acetone in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Cool the alcohol solution in a water bath.
-
Slowly add the chromic acid reagent to the alcohol solution while maintaining the temperature below 35°C.
-
Continue addition until the orange color of the reagent persists.
-
Quench the excess oxidant with isopropyl alcohol.
-
Neutralize the reaction mixture with sodium bicarbonate.
-
Filter the mixture to remove chromium salts.
-
Isolate the product from the filtrate by distillation or extraction.
Logical Workflow for Alcohol Oxidation:
Caption: General workflow for chromium-catalyzed alcohol oxidation.
Chromium Chloride as a Lewis Acid and Polymerization Catalyst
Chromium(III) chloride is a versatile catalyst, widely recognized for its role as a Lewis acid in various organic transformations, including the Diels-Alder reaction.[4][5] It is also a key component in catalyst systems for the polymerization and oligomerization of olefins.[6]
Quantitative Data: Catalytic Performance of Chromium Chloride
Diels-Alder Reaction:
| Diene | Dienophile | Catalyst System | Yield (%) | Regioselectivity | Reference |
| Isoprene | 4-Methoxychalcone | --INVALID-LINK--₃ (photocatalyst) | - | 13:1 (reversed) | [5] |
Olefin Oligomerization/Polymerization:
| Monomer | Catalyst System | Productivity (g·mmol⁻¹h⁻¹bar⁻¹) | Selectivity | Reference |
| Ethylene | (p-tolyl)CrCl₂(thf)₃ / Schiff base ligand | up to 10,000 | Oligomerization | [7] |
| Ethylene | (p-tolyl)CrCl₂(thf)₃ / Schiff base ligand | up to 3,000 | Polymerization | [7] |
Experimental Protocol: General Procedure for a Diels-Alder Reaction
The following protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
Diene
-
Dienophile
-
Chromium(III) chloride (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere.
-
Add anhydrous chromium(III) chloride to the flask.
-
Add the anhydrous solvent and stir to dissolve or suspend the catalyst.
-
Add the dienophile to the mixture.
-
Add the diene to the reaction mixture.
-
Stir the reaction at the desired temperature (can range from low temperatures to room temperature) and monitor by TLC or GC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Logical Workflow for Diels-Alder Reaction:
Caption: General workflow for a CrCl₃-catalyzed Diels-Alder reaction.
Comparative Analysis and Conclusion
Based on the available literature, this compound and chromium chloride exhibit distinct catalytic profiles. Chromic sulfate and related species are primarily associated with oxidation reactions , leveraging the high oxidation state of chromium. In contrast, chromium chloride, particularly in its anhydrous form, is a well-established Lewis acid catalyst and a precursor for olefin polymerization catalysts.
The choice between these two catalysts is therefore highly dependent on the desired transformation:
-
For oxidative processes , such as the conversion of alcohols to carbonyl compounds, a chromium(VI) species generated in the presence of sulfate ions is a conventional choice.
-
For reactions requiring Lewis acid catalysis , such as the Diels-Alder reaction, or for carbon-carbon bond formation via olefin polymerization, chromium chloride is the more appropriate and well-documented catalyst.
It is important to note that the hydration state and the specific ligands coordinated to the chromium center can significantly influence the catalytic activity and selectivity. For instance, anhydrous chromium chloride is a more effective Lewis acid than its hydrated forms.[4]
For professionals in drug development and fine chemical synthesis, this distinction is critical for catalyst selection in a given synthetic route. While this guide provides a summary of their primary applications, further investigation into specific reaction conditions and substrate scope is recommended for optimizing any catalytic process. Future research involving direct, side-by-side comparisons of these catalysts in various reaction types would be invaluable to the scientific community.
References
- 1. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scribd.com [scribd.com]
- 4. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 5. Chromium photocatalysis: accessing structural complements to Diels–Alder adducts with electron-deficient dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromium chloride (crcl3) | CrCl3 | CID 24808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative study of new chromium-based catalysts for the selective tri- and tetramerization of ethylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Chromic Sulfate and Chromium Nitrate in Leather Tanning Processes
In the realm of leather production, chrome tanning remains the most prevalent method, imparting desirable qualities such as high thermal stability, softness, and durability to the final product. The workhorse of this process is basic chromic sulfate. This guide provides a comparative study of chromic sulfate and an alternative chromium salt, chromium nitrate, in tanning processes. The comparison is based on available experimental data and established chemical principles, offering insights for researchers, scientists, and professionals in drug development and material science.
Executive Summary
Chromic sulfate is the industry-standard tanning agent due to its superior performance in stabilizing collagen fibers, resulting in leather with high hydrothermal stability (shrinkage temperature >100°C) and excellent mechanical properties. In contrast, available data indicates that chromium nitrate is a significantly less effective tanning agent, yielding leather with a much lower shrinkage temperature (around 75°C). This disparity is primarily attributed to the weaker complexing ability of the nitrate anion with the chromium(III) ion compared to the sulfate anion. While comprehensive data on the mechanical properties and chromium uptake of chromium nitrate-tanned leather is scarce in scientific literature, the lower thermal stability strongly suggests inferior performance in these areas as well.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for chromic sulfate and chromium nitrate in tanning, based on available data and theoretical considerations.
| Performance Indicator | Chromic Sulfate | Chromium Nitrate | Remarks |
| Shrinkage Temperature | >100°C (typically 110-120°C)[1][2][3][4] | ~75°C | Chromic sulfate provides significantly higher hydrothermal stability. |
| Chromium Uptake | Typically 60-80% in conventional processes | Data not available (expected to be lower) | The stronger complexing nature of sulfate likely promotes better fixation to collagen. |
| Tensile Strength | High | Data not available (expected to be lower) | Higher cross-linking density with chromic sulfate suggests superior strength.[5] |
| Tear Strength | High | Data not available (expected to be lower) | Similar to tensile strength, better cross-linking generally leads to higher tear resistance.[6] |
| Environmental Impact | Concerns regarding chromium in effluent and sludge.[7][8][9][10] | Concerns regarding both chromium and nitrate in effluent.[7] | Nitrate is a known water contaminant that can contribute to eutrophication. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Standard Chromic Sulfate Tanning Protocol
This protocol is a standard procedure for chrome tanning of hides and skins.
-
Preparation of Pickled Pelts: The raw hides are subjected to a series of pre-tanning operations including soaking, liming, fleshing, deliming, and bating to clean and prepare the collagen matrix. The final step before tanning is pickling, where the pelts are treated with acid (typically sulfuric or formic acid) and salt to lower the pH to around 2.8-3.0. This prevents premature surface fixation of chromium.
-
Tanning: The pickled pelts are placed in a rotating drum with water (float). Basic chromic sulfate (BCS) powder, typically 6-8% based on the weight of the pelts, is added. The drum is run for several hours to allow for the complete penetration of the chromium salts into the collagen fibers.
-
Basification: Once penetration is complete, the pH of the tanning bath is gradually raised to 3.8-4.2 using a mild alkali, such as sodium bicarbonate or magnesium oxide.[11] This process, known as basification, increases the basicity of the chromium complexes, promoting their cross-linking reaction with the carboxyl groups of the collagen. The temperature may also be gradually increased to around 40°C to enhance the fixation of chromium.[11]
-
Post-Tanning: After basification, the tanned leather (now in the "wet-blue" state) is washed and can undergo various post-tanning operations like retanning, dyeing, and fatliquoring to impart specific characteristics to the final product.
Hypothetical Chromium Nitrate Tanning Protocol
-
Preparation of Pickled Pelts: This stage would be identical to the chromic sulfate process.
-
Tanning: Chromium nitrate would be introduced into the drum. The amount offered would need to be determined experimentally to achieve adequate tanning.
-
Basification: This would be a critical and potentially challenging step. Due to the weaker complexing nature of the nitrate ion, the chromium nitrate solution would be less stable to increases in pH. Basification would need to be carried out very slowly and carefully to avoid premature precipitation of chromium hydroxide, which would prevent effective tanning. The choice of alkali and the rate of addition would be crucial.
-
Post-Tanning: Similar to the chromic sulfate process, the leather would be washed and could proceed to post-tanning operations.
Determination of Shrinkage Temperature (as per ISO 3380)
The shrinkage temperature is a critical measure of the hydrothermal stability of tanned leather.
-
Sample Preparation: A small, rectangular specimen of the tanned leather is cut.
-
Procedure: The specimen is clamped in a holder and immersed in water within a specialized apparatus.[1][2][12][13][14][15][16] The water is heated at a constant rate (typically 2°C per minute).
-
Measurement: The temperature at which the leather specimen visibly shrinks is recorded as the shrinkage temperature.[1][2]
Determination of Mechanical Properties (as per ISO 3376 and ISO 3377)
-
Tensile Strength (ISO 3376): A dumbbell-shaped specimen is cut from the leather and clamped in a tensile testing machine. The specimen is pulled at a constant speed until it breaks. The force required to break the specimen and its cross-sectional area are used to calculate the tensile strength.[17][18][19][20][21]
-
Tear Load (ISO 3377): A rectangular specimen with a pre-cut slit is clamped in a tensile testing machine. The force required to propagate the tear is measured.[22][23][24][25]
Signaling Pathways and Experimental Workflows
Chromium-Collagen Cross-linking Pathway
The fundamental mechanism of chrome tanning involves the cross-linking of collagen protein chains by chromium(III) complexes. This process stabilizes the collagen structure and imparts resistance to heat and microbial degradation.
References
- 1. Determining leather shrinkage temperature [satra.com]
- 2. researchgate.net [researchgate.net]
- 3. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]
- 4. reddit.com [reddit.com]
- 5. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]
- 6. Comparison of physical and mechanical properties of chrome and vegetable tanned leather [scindeks-zbornici.ceon.rs]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Biological Solubilisation of Leather Industry Waste in Anaerobic Conditions: Effect of Chromium (III) Presence, Pre-Treatments and Temperature Strategies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SATRA TM162: Tear strength - Baumann method [satra.com]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. amade-tech.com [amade-tech.com]
- 16. ISO 3380 Precise Temperature Control Leather Tester For Shrinkage Limit [m.haida-test.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. tensiletester.com [tensiletester.com]
- 20. BS EN ISO 3376 | Mecmesin [mecmesin.com]
- 21. testresources.net [testresources.net]
- 22. ISO 3377-2 | Mecmesin [mecmesin.com]
- 23. testresources.net [testresources.net]
- 24. parsros.net [parsros.net]
- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Validating ICP-MS for Precise Trace Metal Analysis in Chromic Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of trace metal impurities in raw materials is a critical aspect of quality control in the pharmaceutical and chemical industries. Chromic sulfate, a compound utilized in various industrial applications, necessitates rigorous testing to ensure it meets stringent purity standards. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) has emerged as the gold standard for such analyses due to its exceptional sensitivity and ability to perform multi-elemental quantification. This guide provides a comprehensive overview of the validation of an ICP-MS method for the analysis of trace metals in chromic sulfate, offering a comparison with alternative techniques and detailed experimental protocols.
Superiority of ICP-MS for Trace Analysis in High-Matrix Samples
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers significant advantages over other atomic spectroscopy techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS), particularly for the demanding application of quantifying trace impurities in a high-concentration matrix like chromic sulfate.
The primary advantage of ICP-MS lies in its unparalleled sensitivity, with the ability to achieve detection limits in the parts per trillion (ppt) range. This is several orders of magnitude lower than ICP-OES, which typically operates in the parts per billion (ppb) range. This enhanced sensitivity is crucial for identifying and quantifying toxicologically relevant elements that may be present at ultra-trace levels.
Furthermore, ICP-MS provides a greater degree of specificity and is less prone to spectral interferences than ICP-OES. While the high concentration of chromium in the sample matrix can cause polyatomic and isobaric interferences, modern ICP-MS instruments equipped with collision/reaction cells effectively mitigate these issues, ensuring accurate and reliable results.
Performance Comparison: ICP-MS vs. ICP-OES
| Parameter | ICP-MS | ICP-OES | Alternative Technique (e.g., GF-AAS) |
| Limit of Detection (LOD) | ng/L (ppt) range | µg/L (ppb) range | µg/L (ppb) range (element-dependent) |
| Limit of Quantitation (LOQ) | High ng/L to low µg/L range | High µg/L to low mg/L range | High µg/L to low mg/L range (element-dependent) |
| Precision (RSD%) | Typically < 5% | Typically < 5% | Typically < 10% |
| Accuracy (Recovery %) | 80-120% | 80-120% | 70-130% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Throughput | High (multi-element) | High (multi-element) | Low (single-element) |
| Matrix Tolerance | Moderate (requires dilution) | High | Low |
| Interference Management | Advanced (Collision/Reaction Cell) | Moderate (Inter-element correction) | Moderate (Matrix modifiers) |
Experimental Protocols
A robust and validated method is paramount for achieving accurate and reproducible results. The following sections detail the key experimental protocols for the validation of an ICP-MS method for trace metal analysis in chromic sulfate, in accordance with USP <233> and ICH Q2(R1) guidelines.
Sample Preparation
The complete dissolution of the chromic sulfate sample and the management of the high chromium concentration are critical steps.
-
Accurate Weighing: Accurately weigh approximately 0.1 g of the chromic sulfate sample into a clean, inert digestion vessel.
-
Acid Digestion: Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) to the vessel. A typical ratio is 3:1 (aqua regia). The use of closed-vessel microwave digestion is highly recommended to ensure complete dissolution and prevent the loss of volatile elements.
-
Digestion Program: Utilize a programmed heating sequence in the microwave digestion system, gradually increasing the temperature and pressure to ensure a safe and complete digestion.
-
Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute with ultrapure water (18.2 MΩ·cm) to a final volume. A dilution factor of at least 1:100 is typically required to reduce the matrix effects from the high chromium concentration.
-
Internal Standard Addition: Spike all sample and standard solutions with an internal standard mixture (e.g., Sc, Y, In, Bi) to correct for instrumental drift and matrix suppression effects.
ICP-MS Instrumentation and Parameters
The following table outlines typical instrumental parameters for the analysis of trace metals in a chromic sulfate matrix.
| Parameter | Setting |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | ~1.0 L/min (optimized for uptake) |
| Sample Uptake Rate | ~0.4 mL/min |
| Spray Chamber | Quartz, cyclonic, cooled to 2 °C |
| Nebulizer | Glass, concentric |
| Injector | Quartz, 2.5 mm i.d. |
| Collision/Reaction Cell Gas | Helium (for kinetic energy discrimination) |
| Detector Mode | Pulse counting |
| Integration Time | 0.1 - 0.3 s per isotope |
Method Validation Parameters
The validation of the analytical method should be performed according to the principles outlined in USP <233> and ICH Q2(R1).
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by analyzing a blank sample and a sample spiked with known concentrations of the target analytes and potential interfering elements.
-
Linearity and Range: A minimum of five concentration levels should be used to establish the linearity of the method. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Determined by performing spike recovery experiments on the chromic sulfate matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 80-120%.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six independent samples of spiked chromic sulfate at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 10%.
-
Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, with different analysts, and/or on different instruments. The RSD should be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the standard deviation of the response of the blank.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for method validation and the logical relationship between the validation parameters.
Experimental workflow for ICP-MS method validation.
Logical relationship of method validation parameters.
Conclusion
The validation of an ICP-MS method for the determination of trace metal impurities in chromic sulfate is a critical step in ensuring product quality and safety. The superior sensitivity, specificity, and multi-element capability of ICP-MS make it the ideal technique for this application, despite the challenges posed by the high-chromium matrix. By following a rigorous validation protocol in line with regulatory guidelines such as USP <233> and ICH Q2(R1), and by employing appropriate sample preparation techniques and instrumental parameters, a robust and reliable method can be established. This provides the necessary confidence in the analytical data for researchers, scientists, and drug development professionals.
chromic sulfate vs other precursors for chromium oxide nanoparticle synthesis
The synthesis of chromium (III) oxide (Cr₂O₃) nanoparticles is a focal point of research due to their extensive applications in catalysis, pigments, and advanced materials.[1] The choice of the chemical precursor is a critical determinant of the final nanoparticles' physicochemical properties, including size, morphology, and purity. This guide provides an objective comparison of chromic sulfate against other common precursors—chromium nitrate, potassium dichromate, and chromium chloride—supported by experimental data to aid researchers in selecting the optimal precursor for their specific application.
Performance Comparison of Chromium Precursors
The selection of a precursor directly influences the synthesis methodology and the resultant nanoparticle characteristics. The following table summarizes quantitative data from various studies, highlighting the performance of each precursor.
| Precursor | Synthesis Method | Particle Size (nm) | Morphology | Crystal Structure | Reference |
| Chromic Sulfate (Cr₂(SO₄)₃) | Precipitation | 20 - 70 | Not specified | Hexagonal | [2][3] |
| Precipitation | ~27 (Average) | Not specified | Hexagonal | [4] | |
| Green Synthesis | ~25 | Spherical/Irregular | Not specified | [5] | |
| Chromium Nitrate (Cr(NO₃)₃) | Thermal Decomposition | < 100 | Rectangular | Rhombohedral (Eskolaite) | [6] |
| Thermal Decomposition | ~10 | Spherical | Not specified | [7] | |
| Sol-Gel | ~180 | Not specified | Not specified | [8] | |
| Potassium Dichromate (K₂Cr₂O₇) | Green Synthesis | 31 - 64 | Not specified | Not specified | [9] |
| Green Synthesis | 42 - 54 | Not specified | Orthorhombic | [10] | |
| Thermal Decomposition | < 100 | Plate-like | Not specified | [11] | |
| Chromium Chloride (CrCl₃) | Precipitation | Not specified | Not specified | Hexagonal | [4] |
| Reduction Route | 5 - 10 | Not specified | Rhombohedral | [12] | |
| Green Synthesis | < 400 | Irregular, Round | Crystalline | [13] |
Experimental Protocols and Precursor Analysis
This section details the experimental methodologies for synthesizing Cr₂O₃ nanoparticles using each precursor and discusses the typical outcomes.
Chromic sulfate is a widely used precursor, particularly in precipitation methods, valued for its cost-effectiveness and simplicity.[3]
Experimental Protocol (Precipitation Method):
-
Prepare a 0.1 M solution of chromic sulfate (Cr₂(SO₄)₃) in 500 ml of deionized water.[2]
-
Add aqueous ammonia dropwise to the solution under constant stirring until the pH reaches 10.[2][3]
-
The resulting precipitates are collected by filtration using a Buchner funnel and washed several times with distilled water.[2][3]
-
Dry the precipitates in an oven at 70°C for 24 hours.[2]
-
Calcine the dried powder in a muffle furnace at 600°C for 5 hours to obtain Cr₂O₃ nanoparticles.[2]
This protocol typically yields hexagonal Cr₂O₃ nanoparticles with an average crystalline size ranging from 20 to 70 nm.[2][3] The precipitation method is straightforward and allows for good control over particle size by adjusting parameters like pH and temperature.[4]
Chromium nitrate is frequently employed in thermal decomposition and sol-gel methods, which can produce highly crystalline nanoparticles.[8]
Experimental Protocol (Thermal Decomposition):
-
Dissolve 1 mmol of chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and 3 mmol of oxalic acid in 15 mL of distilled water and stir for 20 minutes.
-
Add an aqueous solution of NaOH dropwise until the pH of the mixture reaches 12.
-
Heat the mixture to 80°C to obtain a semi-solid product.
-
After cooling, calcine the semi-solid precursor at 500-600°C for 3 hours in a furnace under standard atmospheric pressure.[6]
-
Wash the resulting Cr₂O₃ nanoparticles with distilled water and dry them at 80°C for 24 hours.
This method produces pure, single-phase rhombohedral (Eskolaite) Cr₂O₃ nanoparticles with sizes typically under 100 nm.[6] The morphology can be controlled by adjusting the calcination temperature.
Potassium dichromate is often the precursor of choice for green synthesis routes, utilizing plant extracts as natural reducing and capping agents.[9][14] This approach is eco-friendly and avoids the use of harsh chemicals.
Experimental Protocol (Green Synthesis):
-
Prepare an aqueous solution of potassium dichromate (K₂Cr₂O₇).[14]
-
Mix 20 ml of the potassium dichromate solution with 20 ml of a plant extract (e.g., Mukia Maderaspatana) and stir for 10-15 minutes. The color change from orange to green indicates nanoparticle formation.[14]
-
Allow the aqueous phase to evaporate at room temperature, yielding a green solid product.[14]
-
Dry the solid in a hot air oven at 65-70°C for one hour.[14]
-
Calcine the dried product at 650-700°C for 3 hours to obtain Cr₂O₃ nanoparticles.[14]
Green synthesis using potassium dichromate typically results in nanoparticles with sizes ranging from 30 to 65 nm.[9] This method is advantageous for its simplicity and environmental benefits.[15]
Chromium chloride is a versatile precursor used in various methods, including precipitation and green synthesis, offering a pathway to very small nanoparticles.[4][12]
Experimental Protocol (Precipitation Method):
-
Prepare a 0.2 M solution of chromium (III) chloride (CrCl₃) in 100 ml of distilled water and stir for 30 minutes.[4]
-
Heat the solution to 50°C and add liquor ammonia dropwise while stirring until the pH reaches 12.[4]
-
Wash the resulting precipitate multiple times with distilled water using a centrifuge.[4]
-
Dry the sample in a hot air oven at 70°C for 24 hours.[4]
-
Calcine the dried powder at 550°C in a muffle furnace for 5-6 hours.[4]
Using a reduction route with trioctylphosphine oxide (TOPO) as a surfactant, chromium chloride can yield nanoparticles as small as 5-10 nm.[12] Green synthesis methods using CrCl₃ have also been reported, producing larger, irregular-shaped nanoparticles.[13]
Visualizing Synthesis and Selection Logic
To better illustrate the processes and decision-making involved, the following diagrams are provided.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis and Characterization of Chromium Oxide Nanoparticles : Oriental Journal of Chemistry [orientjchem.org]
- 4. irjet.net [irjet.net]
- 5. Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Cr2O3 Nanoparticles: Synthesis, Characterization, and Magnetic Properties | Semantic Scholar [semanticscholar.org]
- 7. Original synthesis of chromium (III) oxide nanoparticles | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sanad.iau.ir [sanad.iau.ir]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Frontiers | A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential [frontiersin.org]
- 14. scirp.org [scirp.org]
- 15. nlss.org.in [nlss.org.in]
A Comparative Guide to Analytical Method Validation for Chromium (III) Speciation in Chromic Sulfate Solutions
For researchers, scientists, and drug development professionals working with chromium compounds, understanding the specific species of chromium (III) in solutions like chromic sulfate is critical. The biological and chemical activity of Cr(III) is highly dependent on its coordination chemistry. This guide provides a comparative overview of analytical methods for Cr(III) speciation in chromic sulfate solutions, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and validation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for chromium (III) speciation is governed by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of common techniques with their performance metrics.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery | Precision (RSD) | Reference |
| Ion Chromatography - Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) | Chromatographic separation of Cr species followed by elemental detection. | 0.016 µg/L (as Cr(III)) | 0.054 µg/L (as Cr(III)) | >0.999 | 95-105% | <5% | [1][2] |
| Ion-Exchange Chromatography with Spectrophotometry/DPP | Separation of cationic Cr(III) complexes followed by UV-Vis or electrochemical detection. | Not explicitly stated | Not explicitly stated | Not explicitly stated | 99% for Cr(III) | Not explicitly stated | [3][4][5] |
| Spectrophotometry (with complexing agent) | Formation of a colored complex with a specific Cr(III) species, measured by absorbance. | 0.275 µg/mL | Not explicitly stated | >0.99 | 98.2-99.1% | 0.467-0.9% | [6][7] |
| Differential Pulse Polarography (DPP) | Electrochemical detection based on the reduction of Cr(III) species at a mercury electrode. | 3 x 10⁻⁷ M | Not explicitly stated | Not explicitly stated | Good agreement with other methods | Not explicitly stated | [3][8] |
| Capillary Electrophoresis (CE) | Separation of charged Cr species in a capillary under an electric field. | Not explicitly stated | Not explicitly stated | Not explicitly stated | Good correlation with FAAS, ICP-MS, and UV/VIS | Not explicitly stated | [9] |
Experimental Protocols
Ion Chromatography - Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS)
This method offers high sensitivity and selectivity for chromium speciation.
-
For tanned leather samples, extract Cr(III) by digesting 200 mg of the sample with 4 mL of 50 mmol/L EDTA (adjusted to pH 10 with NH₄OH) at 100°C in a microwave digestion system.
-
For chromic sulfate solutions, dilute the sample with deionized water to a concentration within the calibrated range. The addition of a chelating agent like EDTA may be necessary to stabilize certain Cr(III) species.
Chromatographic Conditions: [1][2]
-
Column: Anion exchange column (e.g., AS7)
-
Eluent: 75 mmol/L NH₄NO₃ adjusted to pH 3 with nitric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Monitored m/z: 52
Ion-Exchange Chromatography with DPP or Spectrophotometric Detection
A classic method for separating and identifying different cationic chromium (III) species.[3][4]
Sample Preparation: [4]
-
Prepare a solution of the chromic sulfate sample in deionized water. A typical concentration used in tanning studies is 7.5% Cr(III).
-
Age the solution for 48 hours to allow for the equilibration of different Cr(III) species.
Chromatographic Separation: [4]
-
Pack a chromatographic column with a cation exchange resin (e.g., Sephadex SP C25).
-
Inject the aged sample onto the column.
-
Elute different Cr(III) species using a stepwise gradient of NaClO₄ in HClO₄ at increasing concentrations (e.g., 0.5 M, 1 M, 2 M, 4 M NaClO₄).
-
Collect the fractions for subsequent analysis.
Detection:
-
Differential Pulse Polarography (DPP): [4]
-
Use a supporting electrolyte such as 0.2 mol/dm³ potassium thiocyanate in 10⁻³ mol/dm³ sulfuric acid.
-
Record the polarograms for each collected fraction to identify and quantify the different Cr(III) complexes based on their reduction potentials.
-
-
VIS Spectrophotometry: [3][10]
-
Measure the visible absorption spectra of each fraction. The absorbance maxima can be used to identify and quantify specific Cr(III) complexes.
-
Spectrophotometry
A cost-effective method suitable for the quantification of total Cr(III) or specific Cr(III) complexes that form a colored species with a chromogenic reagent.[6][7]
Methodology:
-
Reagent Preparation: Prepare a solution of the chromogenic reagent (e.g., 2-((E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-5-((E)-benzylideneimino)phenol - BIADPI) in a suitable solvent.[7]
-
Sample Preparation: Dilute the chromic sulfate solution to a concentration within the method's linear range.
-
Complex Formation: Mix the diluted sample with the reagent solution and adjust the pH to the optimal range for color development (e.g., pH 7.5 for BIADPI).[7]
-
Measurement: After a specified time for color development, measure the absorbance at the wavelength of maximum absorption (e.g., 586 nm for the Cr(III)-BIADPI complex).[7]
-
Quantification: Determine the concentration using a calibration curve prepared from standard Cr(III) solutions.
Experimental and Validation Workflows
The following diagrams illustrate the logical flow of a typical experimental procedure for chromium speciation and the validation of an analytical method.
Figure 1. General experimental workflow for Cr(III) speciation analysis.
Figure 2. Logical relationship for analytical method validation.
References
- 1. Determination of chromium species in tanned leather samples | EVISA's News [speciation.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Chromium Species in Tanning Solutions [pjoes.com]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Spectrophotometric Determination of Chromium(III) and Iron(III) by used of 2-((E)-(1H-Benzo[D]Imidazol2-Yl)Diazenyl)-5-((E)-Benzylideneimino) Phenol;(BIADPI) as Organic Reagent : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrophoresis speciation of chromium in leather tanning liquor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cn.aminer.org [cn.aminer.org]
cross-validation of results obtained with chromic sulfate from different suppliers
A Comparative Guide to Chromic Sulfate from Different Suppliers for Researchers and Drug Development Professionals
In scientific research and pharmaceutical development, the consistency and purity of reagents are paramount to ensure reproducible and reliable results. Chromic sulfate, a key compound in various applications including the synthesis of catalysts and as a tanning agent in the production of biocompatible materials, can exhibit significant variability between suppliers. This guide provides a framework for the cross-validation of chromic sulfate from different sources, complete with experimental protocols and representative data to aid in the selection of the most suitable product for your specific needs.
Understanding Key Quality Parameters of Chromic Sulfate
The performance of chromic sulfate is largely dictated by its chemical composition and the presence of impurities. When evaluating different suppliers, it is crucial to assess the following key parameters:
-
Chromium (III) Oxide (Cr₂O₃) Content: This is a measure of the concentration of the active chromium tanning species in the product. Higher content generally indicates a more concentrated product.
-
Basicity: This parameter reflects the extent to which the chromium ion is complexed with hydroxyl groups. Basicity influences the reactivity of the chromium complexes and their ability to cross-link with substrates like collagen.[1][2]
-
Hexavalent Chromium (Cr(VI)) Content: A critical safety and quality parameter, as Cr(VI) is a known carcinogen.[3] Its presence should be minimal or non-existent.
-
Impurities: The levels of other metals (e.g., iron, sodium) and sulfate can affect the performance and introduce variability in experimental outcomes.
Comparative Analysis of Chromic Sulfate from Different Suppliers
To illustrate the potential variability between suppliers, the following table summarizes representative analytical data for chromic sulfate from three hypothetical suppliers.
Table 1: Comparative Analysis of Chromic Sulfate Specifications
| Parameter | Supplier A | Supplier B | Supplier C | Standard Method |
| Appearance | Fine Green Powder | Dark Green Powder | Green Crystalline Powder | Visual Inspection |
| Chromium (III) Oxide (Cr₂O₃) (%) | 25.8 ± 0.5 | 26.2 ± 0.3 | 25.5 ± 0.6 | Titration/Spectrophotometry |
| Basicity (%) | 33 ± 1.0 | 34 ± 0.5 | 32 ± 1.5 | Titration |
| Hexavalent Chromium (Cr(VI)) (ppm) | < 3 | < 3 | 5 | ISO 19071[4][5] |
| Iron (Fe) (%) | < 0.1 | < 0.08 | < 0.15 | Atomic Absorption Spectroscopy |
| Sodium Sulfate (Na₂SO₄) (%) | 27 ± 1.0 | 26 ± 0.8 | 28 ± 1.2 | Gravimetric/Ion Chromatography |
| pH (10% solution) | 3.1 ± 0.2 | 3.0 ± 0.1 | 3.3 ± 0.3 | pH Meter |
| Insoluble Matter (%) | < 0.1 | < 0.05 | < 0.2 | Gravimetric Analysis |
Performance Evaluation in a Standard Tanning Protocol
Beyond chemical analysis, evaluating the performance of chromic sulfate in a practical application is crucial. The following table presents hypothetical results from a standardized leather tanning experiment.
Table 2: Performance Evaluation in a Standardized Tanning Process
| Parameter | Supplier A | Supplier B | Supplier C | Standard Method |
| Shrinkage Temperature (°C) | 105 ± 2 | 108 ± 1 | 102 ± 3 | ISO 3380 |
| Chromium Uptake (%) | 85 ± 2 | 88 ± 1 | 82 ± 3 | Mass Balance Analysis |
| Tensile Strength (N/mm²) | 20.5 ± 1.5 | 22.1 ± 1.0 | 19.8 ± 2.0 | ISO 3376 |
| Tear Strength (N) | 55 ± 3 | 60 ± 2 | 52 ± 4 | ISO 3377-2 |
| Final Leather Color | Pale Blue-Green | Consistent Blue-Green | Slightly Variable Green | Visual Assessment |
Experimental Protocols
Detailed methodologies are essential for accurate cross-validation. The following are summarized protocols for key analytical tests.
Determination of Chromium (III) Oxide (Cr₂O₃) Content
This method involves the oxidation of Cr(III) to Cr(VI) followed by titration.
-
Sample Preparation: Accurately weigh approximately 0.5 g of the chromic sulfate sample.
-
Oxidation: Dissolve the sample in a sulfuric acid solution. Add a known excess of a standard oxidizing agent (e.g., potassium permanganate or ammonium persulfate with a silver catalyst) and heat the solution to ensure complete oxidation of Cr(III) to Cr(VI).
-
Titration: After cooling, titrate the excess oxidizing agent or the formed Cr(VI) with a standard reducing agent (e.g., ferrous ammonium sulfate). The endpoint can be determined potentiometrically or with a suitable indicator.
-
Calculation: The percentage of Cr₂O₃ is calculated based on the stoichiometry of the reaction and the volume of the titrant used.
Determination of Basicity
Basicity is determined by titrating a solution of the chromic sulfate with a standard acid.
-
Sample Preparation: Prepare a standard solution of the chromic sulfate sample in deionized water.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 N HCl) to a specific pH endpoint (typically around 3.5), which corresponds to the neutralization of the hydroxyl groups complexed with the chromium.
-
Calculation: The basicity is expressed as the percentage of the total charge of the chromium complex that is neutralized by the hydroxyl groups.
Determination of Hexavalent Chromium (Cr(VI)) Content (Adapted from ISO 17075-1)[6]
This colorimetric method is highly sensitive for the detection of trace amounts of Cr(VI).
-
Extraction: Extract a known weight of the chromic sulfate sample with a phosphate buffer solution (pH 7.5-8.0) at an elevated temperature for a specified time to leach out any Cr(VI).[6]
-
Color Development: Add 1,5-diphenylcarbazide solution to the filtered extract. In the presence of Cr(VI), a red-violet complex is formed.
-
Spectrophotometry: Measure the absorbance of the colored solution at 540 nm using a UV-Vis spectrophotometer.
-
Quantification: Determine the concentration of Cr(VI) by comparing the absorbance to a calibration curve prepared with known concentrations of a Cr(VI) standard.
Standardized Leather Tanning Protocol for Performance Evaluation
This protocol provides a basis for comparing the tanning efficacy of different chromic sulfate samples.
-
Raw Material: Use standardized pickled animal hides (e.g., sheep pelts) of known weight and surface area.
-
Tanning Process:
-
Prepare a tanning float with a specific concentration of the chromic sulfate sample to be tested (e.g., 8% based on pelt weight).
-
Place the pickled pelts in a tanning drum with the float.
-
Tumble the pelts for a set duration (e.g., 6-8 hours).
-
Gradually increase the pH of the float by adding a basifying agent (e.g., sodium bicarbonate) in controlled portions until a final pH of 3.8-4.0 is reached.
-
Continue tumbling for another 2-3 hours.
-
-
Post-Tanning:
-
Drain the tanning liquor and wash the tanned leather (now called "wet blue").
-
Analyze the spent tanning liquor for chromium content to determine chromium uptake.
-
Process the wet blue through standard fatliquoring and drying procedures.
-
-
Physical Testing: Condition the final leather samples under standard atmospheric conditions before performing physical tests such as shrinkage temperature, tensile strength, and tear strength according to the relevant ISO standards.
Visualizing the Cross-Validation Process and Tanning Mechanism
To better understand the logical flow of the cross-validation process and the underlying chemical mechanism of chrome tanning, the following diagrams are provided.
Caption: Workflow for the cross-validation of chromic sulfate suppliers.
References
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 3. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 4. ISO 19071:2016 - Standards Store - Ministry of Industry & Commerce - Kingdom of Bahrain [bsmd.moic.gov.bh]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Determination of chromium species in tanned leather samples | EVISA's News [speciation.net]
Performance Unveiled: A Comparative Analysis of Chromic Sulfate in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of solvent can be as critical as the catalyst itself. This guide provides a comprehensive comparison of the performance of chromic sulfate in various solvent systems, offering insights into its solubility, stability, and potential catalytic activity. While quantitative comparative data for chromic sulfate's catalytic performance across a wide range of organic solvents is limited in publicly available literature, this guide synthesizes established chemical principles and available data to provide a framework for its effective utilization.
Chromic sulfate, Cr₂(SO₄)₃, is a versatile inorganic compound known for its applications in catalysis, leather tanning, and as a mordant in the textile industry.[1] Its efficacy, particularly in catalytic applications, is intrinsically linked to the solvent system in which it is employed. The solvent not only influences the solubility and stability of the chromium salt but also modulates its Lewis acidic character, thereby impacting reaction kinetics and product selectivity.
Solubility Profile: The Critical Role of Hydration
The solubility of chromic sulfate is fundamentally dependent on its hydration state. The anhydrous form is generally insoluble in water and organic solvents, whereas the hydrated forms exhibit greater solubility.[2] This distinction is crucial for preparing homogeneous reaction mixtures.
| Solvent System | Chromic Sulfate Form | Solubility | Observations |
| Water | Hydrated (e.g., octadecahydrate) | Soluble[2] | Forms a violet or green solution. The color change from blue to green upon heating indicates the formation of sulfato-complexes. |
| Water | Anhydrous | Insoluble[2] | Dissolution may be facilitated by the addition of a reducing agent.[2] |
| Alcohols (e.g., Ethanol) | Hydrated (octadecahydrate) | Soluble[2] | |
| Alcohols (e.g., Ethanol) | Hydrated (pentadecahydrate) | Insoluble[2] | |
| Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile) | - | Data not readily available | Stability in these solvents can be a concern. For instance, DMSO can degrade in the presence of strong bases and may interact with metal salts. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Anhydrous/Hydrated | Generally Insoluble |
Performance in Catalysis: A Theoretical Framework
As a Lewis acid, chromic sulfate can catalyze a variety of organic transformations, including oxidations, aldol condensations, and Friedel-Crafts reactions. The choice of solvent plays a pivotal role in modulating its catalytic activity.
Solvent Polarity and Coordination
The polarity and coordinating ability of a solvent can significantly influence the effective Lewis acidity of chromic sulfate.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can coordinate to the chromium(III) center, potentially reducing its Lewis acidity. However, they can also stabilize charged intermediates and transition states, which may be beneficial for certain reaction mechanisms.[3][4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents can also solvate the chromium cation. Their ability to dissolve a wide range of organic substrates makes them attractive for many reactions. However, strong coordination to the metal center can inhibit catalysis.
-
Non-polar Solvents (e.g., hexane, toluene): In these solvents, the insolubility of chromic sulfate often necessitates heterogeneous reaction conditions. The lack of stabilization for polar intermediates can hinder certain reaction pathways.
The interplay between solvent polarity and its coordinating ability is a key factor in optimizing a reaction catalyzed by chromic sulfate.
Caption: Interplay of solvent properties on catalyst performance.
Experimental Protocols
While specific, detailed protocols for a wide range of chromic sulfate-catalyzed reactions in various organic solvents are not abundant, a general methodology for screening its catalytic performance can be adapted. The following provides a template for the oxidation of a secondary alcohol.
Objective: To evaluate the catalytic activity of hydrated chromic sulfate in the oxidation of a secondary alcohol (e.g., cyclohexanol) in different solvent systems.
Materials:
-
Hydrated chromic sulfate (Cr₂(SO₄)₃·xH₂O)
-
Cyclohexanol
-
Oxidant (e.g., tert-butyl hydroperoxide, 70% in water)
-
Solvents: Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Water
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Catalyst and Substrate Preparation: In a series of reaction vials, add hydrated chromic sulfate (e.g., 5 mol%).
-
Solvent Addition: To each vial, add the respective solvent (e.g., 2 mL).
-
Substrate and Standard Addition: Add cyclohexanol (e.g., 1 mmol) and the internal standard to each vial.
-
Reaction Initiation: Add the oxidant (e.g., 1.5 mmol) to each vial and seal them.
-
Reaction Monitoring: Stir the reactions at a controlled temperature (e.g., 60 °C). Take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Work-up of Aliquots: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the conversion of cyclohexanol and the yield of cyclohexanone.
Caption: General workflow for screening chromic sulfate performance.
Stability Considerations
The stability of chromic sulfate in a given solvent is paramount for reproducible catalytic results. In aqueous solutions, chromic sulfate can form various complex species, and its solutions can change from blue to green upon heating, indicating the formation of less reactive "sulfato-complexes". The stability of chromic sulfate in common polar aprotic organic solvents like DMF, DMSO, and acetonitrile is not well-documented and should be experimentally determined for specific applications. For instance, studies on other compounds have shown that stability in DMSO can be affected by factors like water content and temperature.[5]
Conclusion
The performance of chromic sulfate is intricately tied to the solvent system. While hydrated forms offer solubility in polar protic solvents like water and alcohols, its application in a broader range of organic solvents requires careful consideration of its solubility, stability, and the modulation of its Lewis acidity by the solvent. The provided theoretical framework and experimental protocol offer a starting point for researchers to systematically explore and optimize the use of chromic sulfate in their specific synthetic challenges. Further research into the quantitative performance of chromic sulfate in diverse solvent systems will undoubtedly expand its utility in modern organic synthesis and drug development.
References
A Comparative Guide to Titration Methods for Determining Chromic Sulfate Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common titration methods for the accurate determination of chromic sulfate (Cr₂(SO₄)₃) concentration. The selection of an appropriate analytical method is crucial for quality control and research applications where precise quantification of chromium(III) is required. This document presents a validation summary of three prevalent titration techniques: Iodometric Titration, Redox Titration with Ferrous Ammonium Sulfate, and Complexometric Titration with EDTA. The information is supported by experimental data from various sources to aid in method selection and implementation.
Comparison of Titration Method Performance
The following table summarizes the validation parameters for the three titration methods. While a direct comparative study with identical sample matrices was not found in the reviewed literature, the presented data offers valuable insights into the expected performance of each technique.
| Validation Parameter | Iodometric Titration | Redox Titration (with Ferrous Ammonium Sulfate) | Complexometric Titration (with EDTA) |
| Principle | Indirect titration involving the oxidation of Cr(III) to Cr(VI), which then oxidizes iodide (I⁻) to iodine (I₂). The liberated iodine is titrated with a standard thiosulfate solution. | Direct or back titration where Cr(III) is first oxidized to Cr(VI) (dichromate). The dichromate is then titrated with a standard solution of a reducing agent, typically ferrous ammonium sulfate. | Direct or back titration where Cr(III) ions form a stable complex with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). |
| Accuracy | Data not explicitly found in the reviewed literature. | "Good agreement with certified values" reported in a study on chromium in steel[1]. | Described as "quite accurate" with results in "good agreement with the amount of metal ions actually present"[2]. |
| Precision (RSD) | 1.1%[3] | 0.18% - 2.63%[1] | Data not explicitly found in the reviewed literature, but described as having a "sharp and perceptible" endpoint[2]. |
| Linearity | Data not explicitly found in the reviewed literature. | Assumed to be linear over a typical analytical range, as is common for titrimetric methods[4]. | Assumed to be linear over a typical analytical range, as is common for titrimetric methods[4]. |
| Specificity | Can be affected by other oxidizing or reducing agents present in the sample. | Can be interfered by other metal ions that can be oxidized or reduced under the titration conditions. | Can be interfered by other metal ions that form stable complexes with EDTA. Masking agents can be used to improve specificity. |
Experimental Protocols
Detailed methodologies for each titration method are provided below. These protocols are synthesized from various sources and should be adapted and validated for specific laboratory conditions and sample matrices.
Iodometric Titration Protocol
This method involves the oxidation of Chromium(III) to Chromium(VI), followed by the reaction with iodide and subsequent titration with sodium thiosulfate.
Reagents:
-
Potassium permanganate (KMnO₄) or another suitable oxidizing agent
-
Sulfuric acid (H₂SO₄), dilute
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
Procedure:
-
Accurately weigh a sample of chromic sulfate and dissolve it in distilled water.
-
Acidify the solution with dilute sulfuric acid.
-
Add a suitable oxidizing agent (e.g., potassium permanganate solution) dropwise until a permanent pink color is observed, indicating complete oxidation of Cr(III) to Cr(VI).
-
Boil the solution to remove excess oxidizing agent.
-
Cool the solution and add an excess of potassium iodide (KI). The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution.
-
As the endpoint is approached (the yellow-brown color fades to a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears, leaving a colorless or the green color of the Cr(III) ion.
-
Record the volume of sodium thiosulfate used and calculate the concentration of chromic sulfate.
Redox Titration with Ferrous Ammonium Sulfate Protocol
This is a widely used method for chromium determination and involves the oxidation of Cr(III) to Cr(VI) followed by titration with a standard ferrous ammonium sulfate solution.
Reagents:
-
Ammonium persulfate ((NH₄)₂S₂O₈) or another suitable oxidizing agent
-
Silver nitrate (AgNO₃) solution (catalyst)
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), concentrated
-
Standardized ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O) solution (e.g., 0.1 N)
-
Sodium diphenylamine sulfonate or Ferroin indicator
Procedure:
-
Accurately weigh a sample of chromic sulfate and dissolve it in a mixture of sulfuric acid and phosphoric acid.
-
Add a few drops of silver nitrate solution as a catalyst.
-
Add ammonium persulfate to oxidize Cr(III) to Cr(VI).
-
Boil the solution to ensure complete oxidation and to destroy the excess persulfate.
-
Cool the solution to room temperature.
-
Add a few drops of sodium diphenylamine sulfonate or Ferroin indicator.
-
Titrate the solution with a standardized ferrous ammonium sulfate solution until the color changes from violet to a clear green, indicating the endpoint.
-
Record the volume of ferrous ammonium sulfate solution used and calculate the concentration of chromic sulfate.
Complexometric Titration with EDTA Protocol
This method is based on the formation of a stable complex between chromium(III) and EDTA. Due to the slow reaction rate at room temperature, heating is often required.
Reagents:
-
Standardized ethylenediaminetetraacetic acid (EDTA) solution (e.g., 0.05 M)
-
Buffer solution (e.g., acetate buffer, pH ~4.5-6)
-
Xylenol orange or another suitable metallochromic indicator
Procedure:
-
Accurately weigh a sample of chromic sulfate and dissolve it in distilled water.
-
Add a known excess of standardized EDTA solution to the sample solution.
-
Adjust the pH of the solution to the optimal range for complex formation (typically acidic, around pH 4.5-6) using a buffer solution.
-
Boil the solution for a few minutes to ensure the complete formation of the Cr(III)-EDTA complex. The color of the solution will change as the complex forms.
-
Cool the solution to room temperature.
-
Add a few drops of a suitable metallochromic indicator (e.g., xylenol orange).
-
Back-titrate the excess, unreacted EDTA with a standardized solution of a metal ion that forms a less stable complex with EDTA than Cr(III) (e.g., zinc sulfate or magnesium sulfate solution) until a sharp color change is observed, indicating the endpoint.
-
Record the volume of the metal ion solution used and calculate the amount of excess EDTA.
-
From the initial amount of EDTA added and the amount of excess EDTA determined, calculate the amount of EDTA that reacted with Cr(III) and subsequently the concentration of chromic sulfate.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the Redox Titration method and the logical relationship of the key steps in the analysis.
Caption: Experimental workflow for the Redox Titration of Chromic Sulfate.
Caption: Key chemical transformations in the Redox Titration of Chromium.
References
A Comparative Environmental Impact Assessment of Tanning Agents: Chromic Sulfate vs. Alternatives
The leather industry's environmental footprint is a subject of increasing scrutiny, with the tanning process being a primary contributor to its ecological impact. The choice of tanning agent is a critical determinant of the nature and severity of this impact. This guide provides a comprehensive comparison of the environmental effects of chromic sulfate, the most common tanning agent, with other alternatives, including vegetable tannins, aldehyde tanning agents, and synthetic tannins (syntans). The comparison is based on quantitative data from various studies, detailed experimental protocols for impact assessment, and an examination of the toxicological pathways of these agents.
Data Presentation: Quantitative Comparison of Tanning Effluents
The following table summarizes the key pollution indicators in the wastewater generated from different tanning processes. The values represent a range reported in various studies and can vary based on the specific process parameters and wastewater treatment methods employed.
| Tanning Agent | BOD (mg/L) | COD (mg/L) | TDS (mg/L) | Chromium (mg/L) |
| Chromic Sulfate | 553 - 1010[1][2] | 1646 - 2555[1][2] | 3740 - 6817[1][2] | 10.26 - 20.32[2] |
| Vegetable Tannins | Higher than chrome tanning[3] | Higher than chrome tanning[3] | Lower than chrome tanning[3] | Not applicable |
| Aldehyde (Wet-White) | Lower than vegetable tanning[4] | Lower than vegetable tanning[4] | Not specified | Not applicable |
| Synthetic Tannins | Varies depending on the specific syntan | Varies depending on the specific syntan | Varies depending on the specific syntan | Not applicable |
Experimental Protocols
To ensure accurate and reproducible assessment of the environmental impact of tanning agents, standardized experimental protocols are essential. The following are key methodologies for evaluating the toxicity and environmental fate of these substances, based on internationally recognized guidelines.
Acute Toxicity Testing
1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [5][6][7][8][9]
-
Principle: This method involves a stepwise procedure with the use of a small number of animals (usually rodents) to determine the acute oral toxicity of a substance. The substance is administered orally in a single dose, and the animals are observed for up to 14 days for signs of toxicity and mortality. The results are used to classify the substance into a toxicity category.
-
Procedure:
-
A starting dose is selected based on available information about the substance.
-
A group of three animals of a single sex is dosed with the starting dose.
-
If no mortality is observed, the next higher dose level is used for another group of three animals.
-
If mortality is observed, the next lower dose level is used.
-
The process continues until the dose that causes mortality in a certain proportion of the animals is identified.
-
-
Endpoint: The LD50 (median lethal dose) is estimated, and the substance is classified according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.
2. Daphnia sp., Acute Immobilisation Test (OECD Guideline 202) [10][11][12][13][14]
-
Principle: This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna. Young daphnids are exposed to various concentrations of the test substance for 48 hours.
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the tanning agent.
-
Introduce a set number of young daphnids (less than 24 hours old) into each test solution.
-
Incubate the daphnids for 48 hours under controlled conditions of light and temperature.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours.
-
-
Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated.
3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201) [15][16][17][18][19]
-
Principle: This test evaluates the effect of a substance on the growth of freshwater algae. Exponentially growing algal cultures are exposed to different concentrations of the test substance over a period of 72 hours.
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the tanning agent in a nutrient-rich medium.
-
Inoculate each test solution with a known density of a selected algal species (e.g., Pseudokirchneriella subcapitata).
-
Incubate the cultures for 72 hours under continuous illumination and controlled temperature.
-
Measure the algal biomass (e.g., by cell counting or fluorescence) at the beginning and end of the test.
-
-
Endpoint: The EC50 for growth inhibition is calculated based on the reduction in the average specific growth rate.
Biodegradability Testing
1. Ready Biodegradability - Closed Bottle Test (OECD Guideline 301D) [20][21][22][23][24]
-
Principle: This test assesses the potential for a substance to be readily biodegradable in an aerobic aqueous environment. The biodegradation is determined by measuring the consumption of dissolved oxygen over a 28-day period.
-
Procedure:
-
A solution of the test substance in a mineral medium is inoculated with a small amount of activated sludge.
-
The solution is placed in a completely filled, sealed bottle and incubated in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured at the beginning and end of the 28-day period.
-
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involved in the toxicity of tanning agents and a typical experimental workflow for assessing their environmental impact.
References
- 1. journal.bauet.ac.bd [journal.bauet.ac.bd]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.uc.edu [journals.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 11. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 17. researchgate.net [researchgate.net]
- 18. fera.co.uk [fera.co.uk]
- 19. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 20. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 21. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 22. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 23. oecd.org [oecd.org]
- 24. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
Unraveling the Complexities of Chromic Sulfate Reactions: A Comparative Guide to Theoretical Models and Their Experimental Validation
For researchers, scientists, and drug development professionals navigating the intricate reaction mechanisms of chromic sulfate, a thorough understanding of the theoretical models and their experimental underpinnings is paramount. This guide provides an objective comparison of prominent models describing the hydrolysis, olation, and polymerization of chromium(III) sulfate in aqueous solutions, supported by detailed experimental data and protocols.
Chromic sulfate's journey in an aqueous environment is a dynamic process involving a series of interconnected reactions. The hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the primary species upon dissolution, undergoes hydrolysis to form various hydroxo species. These monomers can then react with each other in a process called olation to form dimers and larger polynuclear complexes, a critical step in understanding its behavior in various applications, from leather tanning to catalysis.
Theoretical Models of Chromic Sulfate Reaction Mechanisms
Two primary theoretical frameworks are employed to model the reaction mechanisms of chromic sulfate: Equilibrium Models and Kinetic Models.
Equilibrium Models focus on the final distribution of chromium(III) species at equilibrium. A notable example is the mathematical model for the equilibrium composition of aqueous chromium(III) sulfate solutions. This model considers a wide range of possible complexes, including monomeric, dimeric, and trimeric hydroxo- and sulfato-hydroxo species. The model's predictions have been shown to be in good agreement with experimental data.[1]
Kinetic Models , on the other hand, describe the rates at which these equilibrium states are reached. These models are crucial for understanding the dynamics of the system and for controlling reaction outcomes. The kinetics of the initial hydrolysis steps are generally considered to be rapid, while the subsequent olation and polymerization reactions are significantly slower.
For the fundamental processes of hydrolysis and olation, several kinetic models have been proposed, primarily differing in their assumptions about the rate-determining steps and the nature of the intermediate species.
| Kinetic Model | Key Assumptions | Rate Law (Conceptual) | Supporting Evidence |
| Stepwise Monomer Addition | Polymerization occurs through the sequential addition of monomeric chromium(III) hydroxo species to a growing polymer chain. | Rate = k[Monomer][Polymer] | Consistent with the observation of a gradual increase in the average size of polynuclear species over time. |
| Dimerization-Condensation | The initial and often rate-limiting step is the formation of a di-hydroxo bridged dimer, which then undergoes further condensation reactions to form larger oligomers. | Rate = k[Monomer]² | Supported by the detection of dimeric species as early intermediates in spectroscopic studies. |
| Associative Interchange (Ia) | The rate-determining step involves the formation of an outer-sphere complex between two reacting chromium species, followed by an associative interchange of a water molecule in the inner coordination sphere. | Complex, depends on the nature of the participating species. | Inferred from the influence of entering ligand identity on the reaction rate. |
| Dissociative Interchange (Id) | The rate-limiting step is the dissociation of a water molecule from one of the chromium centers, creating a vacant coordination site for the formation of a bridging bond. | Rate = k[Cr(III) species] | Consistent with the general inertness of the Cr(III) ion to substitution reactions. |
Computational models, particularly those based on Density Functional Theory (DFT) , have emerged as powerful tools for elucidating the reaction mechanisms at a molecular level. DFT calculations can provide insights into the structures of intermediate species, the energetics of different reaction pathways, and the activation energies for key steps, such as the formation of olation bridges. For instance, DFT studies have been used to propose a reaction mechanism for the complexation of Cr(III) with malonic acid by identifying the pathway with the lowest activation energy.
Experimental Validation of Theoretical Models
A variety of experimental techniques are employed to validate the proposed theoretical models and to determine the quantitative parameters that govern the reaction kinetics and equilibria.
Quantitative Data from Validation Experiments
The following table summarizes key quantitative data obtained from experimental studies aimed at validating the theoretical models of chromic sulfate reactions.
| Parameter | Experimental Value/Range | Experimental Technique(s) | Relevance to Model Validation |
| First Hydrolysis Constant (K₁) | 10⁻³·⁸ - 10⁻⁴·¹ | Potentiometric Titration, Spectrophotometry | Validates equilibrium models by quantifying the formation of [Cr(H₂O)₅(OH)]²⁺. |
| Dimerization Equilibrium Constant (K_dimer) | Varies with conditions | UV-Vis Spectroscopy, Size Exclusion Chromatography | Provides crucial data for both equilibrium and kinetic models that involve dimer formation. |
| Rate Constant for Dimerization (k_dimer) | Dependent on pH and temperature | Stopped-Flow Spectroscopy, UV-Vis Spectroscopy | Directly tests the predictions of kinetic models for the initial stages of olation. |
| Activation Energy for Olation (Ea) | Typically in the range of 60-100 kJ/mol | Temperature-dependent kinetic studies (UV-Vis) | Provides insight into the reaction mechanism and helps to distinguish between different kinetic models. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
1. Potentiometric Titration for Determination of Hydrolysis Constants
-
Principle: This method involves the titration of a chromic sulfate solution with a standard base (e.g., NaOH) while monitoring the pH. The resulting titration curve can be analyzed to determine the pKa values for the hydrolysis reactions.
-
Apparatus: A calibrated pH meter with a glass electrode and a reference electrode, a burette, and a constant temperature bath.
-
Procedure:
-
Prepare a stock solution of chromic sulfate of known concentration in a non-complexing acidic medium (e.g., HClO₄) to suppress initial hydrolysis.
-
Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
Titrate a known volume of the chromic sulfate solution with a standardized solution of NaOH, adding the titrant in small increments.
-
Record the pH value after each addition, ensuring that equilibrium is reached.
-
Plot the pH versus the volume of NaOH added.
-
-
Data Analysis: The titration data is analyzed using computer programs that fit the data to a model that includes the formation of various hydrolytic species, thereby yielding the corresponding equilibrium constants.
2. UV-Vis Spectrophotometry for Kinetic Studies of Olation
-
Principle: The formation of olated chromium(III) species is accompanied by changes in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength over time, the rate of the olation reaction can be determined.
-
Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Procedure:
-
Prepare a solution of chromic sulfate at the desired concentration and pH.
-
Initiate the olation reaction by, for example, a rapid pH jump.
-
Immediately place the reaction mixture in the spectrophotometer and record the absorbance at a wavelength sensitive to the formation of olated species (e.g., in the region of 400-600 nm) as a function of time.
-
-
Data Analysis: The absorbance versus time data can be fitted to various kinetic models (e.g., first-order, second-order) to determine the rate constants and to infer the reaction mechanism.
3. Stopped-Flow Spectroscopy for Fast Kinetic Measurements
-
Principle: For very fast reactions, such as the initial steps of hydrolysis and olation, stopped-flow spectroscopy is used. This technique allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress.
-
Apparatus: A stopped-flow instrument coupled with a UV-Vis spectrophotometer or fluorescence detector.
-
Procedure:
-
Load the reactant solutions (e.g., chromic sulfate and a pH-adjusting buffer) into the drive syringes of the stopped-flow apparatus.
-
Rapidly inject the solutions into a mixing chamber, and then into an observation cell.
-
The flow is abruptly stopped, and the change in absorbance or fluorescence is recorded on a millisecond timescale.
-
-
Data Analysis: The resulting kinetic traces are analyzed using specialized software to extract rate constants for the fast reaction steps.
Visualizing Reaction Pathways and Workflows
To further clarify the complex relationships in chromic sulfate reaction mechanisms and the experimental approaches to their study, the following diagrams are provided.
Caption: Simplified reaction pathway for the hydrolysis and olation of chromic sulfate.
Caption: General experimental workflow for validating theoretical models of chromic sulfate reactions.
By integrating theoretical modeling with rigorous experimental validation, researchers can gain a deeper understanding of the complex reaction mechanisms of chromic sulfate. This knowledge is essential for optimizing processes where this compound plays a critical role and for developing new applications in science and technology.
References
literature review comparing the applications of various chromium salts in research
A Comprehensive Comparison of Chromium Salts in Research Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate chromium salt is critical for achieving optimal results in both biological and chemical research. This guide provides an objective comparison of various chromium salts, summarizing their performance based on experimental data and detailing the methodologies used in key studies.
Biological Applications: Enhancing Insulin Sensitivity and Glucose Metabolism
Trivalent chromium (Cr³⁺) is recognized for its role in potentiating insulin action. Various organic chromium salts have been developed to increase the bioavailability of chromium. The most commonly researched salts include chromium picolinate, chromium nicotinate, chromium polynicotinate, and chromium histidinate. Chromium chloride, an inorganic salt, is often used as a reference compound.
Comparative Performance of Chromium Salts
The efficacy of different chromium salts is often evaluated based on their absorption and their impact on glycemic control and lipid profiles in individuals with insulin resistance or type 2 diabetes.
| Chromium Salt | Application | Key Performance Metrics | Experimental Model | Reference |
|---|
| Chromium Picolinate | Improving Glycemic Control | - Superior bioavailability compared to other forms.
- Significant reductions in fasting glucose, postprandial glucose, fasting insulin, postprandial insulin, and glycated hemoglobin (HbA1c).
- Doses of 200-1000 mcg/day show consistent benefits in diabetes management. | Human clinical trials in subjects with type 1, type 2, gestational, and corticosteroid-induced diabetes. | | | Chromium Nicotinate | Improving Insulin Action & Weight Management | - More effective in supporting insulin action compared to chromium picolinate in one study.
- Combined with exercise, led to significant weight loss and lowered insulin response to an oral glucose load. | Study in young, obese women. | | | Chromium Histidinate | Enhancing Chromium Absorption | - Demonstrated the highest absorption based on urinary chromium excretion in a human study. | Human absorption study. | | | Chromium Chloride | Reference Compound | - Lower bioavailability compared to organic forms like chromium picolinate. | Often used as a control or baseline in comparative studies. | |
Experimental Protocols
1. Human Absorption Study (Urinary Excretion Method)
-
Objective: To compare the absorption of different chromium salts.
-
Methodology:
-
Subjects consume a controlled diet low in chromium for a baseline period.
-
A single dose of the chromium salt being tested (e.g., 200 µg of elemental chromium) is administered.
-
Urine is collected for 24-48 hours following administration.
-
The total chromium content in the collected urine is measured using atomic absorption spectrophotometry.
-
Higher urinary chromium excretion is indicative of greater absorption of the chromium salt.[1]
-
-
Instrumentation: Atomic Absorption Spectrophotometer.
2. Clinical Trial for Glycemic Control
-
Objective: To evaluate the effect of a chromium salt on blood glucose and insulin levels in diabetic subjects.
-
Methodology:
-
A randomized, double-blind, placebo-controlled trial design is employed.
-
Participants are assigned to receive either the chromium supplement (e.g., 400 µ g/day of chromium picolinate) or a placebo for a specified duration (e.g., 8 weeks).
-
Fasting blood samples are collected at the beginning and end of the trial.
-
Parameters measured include fasting blood glucose, insulin, HbA1c, and lipid profiles (total cholesterol, LDL, HDL, triglycerides).
-
Statistical analysis is performed to compare the changes in these parameters between the supplement and placebo groups.[2]
-
-
Analytical Methods: Standard enzymatic assays for glucose and lipids, and immunoassay for insulin. HbA1c is typically measured by high-performance liquid chromatography (HPLC).
Signaling Pathway
Insulin Signaling Pathway and the Role of Chromium
Chromium is believed to enhance insulin signaling through its interaction with a low-molecular-weight chromium-binding substance (LMWCr) or chromodulin. This complex is thought to activate the insulin receptor tyrosine kinase, leading to a cascade of downstream signaling events that promote glucose uptake and metabolism.
Caption: Insulin signaling pathway enhanced by the chromodulin-Cr³⁺ complex.
Catalytic Applications in Organic Synthesis
Chromium salts are versatile catalysts in a variety of organic reactions, including polymerizations, oxidations, and cross-coupling reactions. The choice of the chromium salt and its ligands can significantly influence the catalytic activity and selectivity of the reaction.
Comparative Performance of Chromium-Based Catalysts
The performance of chromium-based catalysts is typically assessed by their catalytic activity (e.g., in grams of product per gram of chromium per hour) and the selectivity towards the desired product.
| Chromium Salt/Complex | Reaction | Key Performance Metrics | Co-catalyst/Solvent | Reference |
|---|
| Cr(acac)₃ with Ph₂PN(iPr)P(Ph)N(iPr)H ligand | Ethylene Oligomerization | - Highly active for 1-octene and 1-hexene production.
- Achieved productivities of several hundred kg product per gram of chromium per hour. | Methylaluminoxane (MAO) |[3] | | Chromium(III) monochloroacetate | Ethylene Polymerization | - Maximum activity of 1768 g PE/g Cr/hr/atm at 29°C. | Diethylaluminium chloride (DEAC) |[3] | | Chromium(III) chloride (CrCl₃) | Ethylene Trimerization (with Ph₂PN(iPr)P(Ph)-N(iPr)H ligand) | - Used as a precursor for homogeneous trimerization systems. | - | | | Salen-like Chromium Complexes | Copolymerization of Epoxides and Anhydrides | - High turnover frequency (TOF) of 120 h⁻¹ for CHO/SA polymerization. | 4-(dimethylamino)pyridine (DMAP) | |
Experimental Protocols
1. Ethylene Polymerization
-
Objective: To compare the catalytic activity of different chromium(III) carboxylate complexes.
-
Methodology:
-
The chromium(III) complex (e.g., chromium(III) monochloroacetate) is suspended in a solvent like toluene in a reaction vessel.
-
The co-catalyst (e.g., diethylaluminium chloride) is added to the suspension.
-
The reactor is pressurized with ethylene to a specific pressure (e.g., 1 atm).
-
The polymerization reaction is carried out at a controlled temperature (e.g., 29°C) for a set duration.
-
The reaction is terminated by adding an acidified alcohol.
-
The polymer product (polyethylene) is filtered, washed, and dried to a constant weight.
-
The catalytic activity is calculated as grams of polyethylene per gram of chromium per hour per atmosphere of ethylene.[3]
-
-
Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to determine its properties.[3]
Experimental Workflow
General Workflow for Comparing Chromium-Based Catalysts
The following diagram illustrates a typical workflow for the synthesis, characterization, and testing of chromium-based catalysts for a generic organic reaction.
Caption: Experimental workflow for catalyst comparison.
Conclusion
The choice of chromium salt significantly impacts its performance in both biological and catalytic applications. In nutritional and pharmaceutical research, organic chromium salts like picolinate, nicotinate, and histidinate generally offer superior bioavailability and efficacy in improving insulin sensitivity compared to inorganic chromium chloride. For catalytic applications in organic synthesis, the activity and selectivity of chromium-based catalysts are highly dependent on the specific chromium precursor, the ligands used, and the reaction conditions. Researchers should carefully consider the experimental evidence presented in this guide to select the most appropriate chromium salt for their specific research needs.
References
Safety Operating Guide
Safe Disposal of Chromic Sulfate Pentadecahydrate: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of chromic sulfate pentadecahydrate, a compound commonly used in various industrial and laboratory applications. Adherence to these protocols is essential to mitigate risks and maintain a safe working environment.
Essential Safety and Handling Precautions
This compound is a hazardous substance that can cause irritation to the eyes, skin, and respiratory tract, and may lead to an allergic skin reaction upon re-exposure.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes protective gloves, eye and face protection, and a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[2][3] Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure.[1]
Quantitative Data Summary
The following table summarizes the key quantitative and identifying information for chromic sulfate.
| Property | Data |
| CAS Number | 10101-53-8 (Anhydrous)[4][5] |
| 10031-37-5 (Pentadecahydrate)[4][5] | |
| Appearance | Dark green to violet crystalline solid[1][4] |
| NFPA Rating (estimated) | Health: 1, Flammability: 0, Instability: 0[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following steps outline the correct procedure for managing spills and disposing of the chemical.
Spill Management
In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.
-
Evacuate the Area: Non-essential personnel should be evacuated from the spill area until the cleanup is complete.[6]
-
Ventilate the Space: Ensure adequate ventilation to avoid the inhalation of dust particles.[1]
-
Contain the Spill: Use a dry cleanup method such as a vacuum or sweeping to collect the powdered material.[1][3] Avoid generating dust during this process.[1][3] If necessary, wet the material slightly with water to prevent it from becoming airborne.[3]
-
Collect and Seal: Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[3][6]
Waste Disposal
This compound must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[6][7]
-
Containerization: Keep the waste chemical in its original container if possible, or in a suitable, sealed container.[2] Do not mix it with other waste.[2]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound."
-
Contact a Licensed Disposal Agency: Arrange for the collection and disposal of the waste with a licensed chemical disposal agency.[7] For specific recommendations, you can also contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA).[6]
-
Decontaminate: After the waste has been properly containerized, thoroughly wash the spill area.[6] Any contaminated clothing should be removed immediately and laundered by individuals informed of the chemical's hazards before reuse.[2][6]
First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[1]
-
Skin: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes.[1] Seek medical attention in the event of irritation.[3]
-
Ingestion: If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Seek medical aid.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dshorne.com.au [dshorne.com.au]
- 4. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. media.laballey.com [media.laballey.com]
Personal protective equipment for handling Chromic sulfate pentadecahydrate
Essential Safety and Handling Guide for Chromic Sulfate Pentadecahydrate
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and compliant disposal methods to ensure laboratory safety and build trust in chemical handling best practices.
Hazard Identification and Personal Protective Equipment (PPE)
Chromic sulfate is a Chromium (III) compound that can cause skin and eye irritation upon contact, particularly with prolonged or repeated exposure.[1][2] It may also cause an allergic skin reaction (sensitization) in some individuals.[1][2] While it is not classified as a carcinogen, inhaling the dust can lead to respiratory tract irritation.[1][2][3] Adherence to proper PPE protocols is critical to minimize exposure risks.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or US NIOSH standards.[4] A face shield should be used in conjunction with goggles when there is a risk of splashing or significant dust generation.[1]
-
Skin Protection:
-
Gloves: Handle the chemical with impervious gloves, which should be inspected for integrity before each use.[4]
-
Protective Clothing: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[2][4] For extensive handling, fire/flame resistant and impervious clothing is recommended.[4]
-
Footwear: Safety boots are recommended when handling larger quantities.[5]
-
-
Respiratory Protection: In situations where dust is generated, engineering controls like local exhaust ventilation are not sufficient, or if exposure limits are exceeded, a full-face respirator approved by NIOSH/MSHA or European Standard EN 149 should be used.[1][2][4]
Occupational Exposure Limits
Personnel exposure to this compound should be maintained below the established occupational exposure limits for Chromium (III) compounds. Regular air quality monitoring may be necessary to ensure compliance.
| Organization | Limit Type | Exposure Limit (as Cr) | Duration |
| OSHA | PEL (Permissible Exposure Limit) | 0.5 mg/m³ | 8-hour TWA (Time-Weighted Average) |
| NIOSH | REL (Recommended Exposure Limit) | 0.5 mg/m³ | 10-hour TWA (Time-Weighted Average) |
| ACGIH | TLV (Threshold Limit Value) | 0.5 mg/m³ | 8-hour TWA (Time-Weighted Average) |
| Data sourced from multiple references.[1][6][7] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is essential for safely managing this compound in a laboratory setting.
Handling and Storage Protocol
-
Training: Before working with Chromic Sulfate, ensure you are fully trained on its hazards and proper handling procedures.[1]
-
Ventilation: Always handle this chemical in a well-ventilated area.[2] The use of local exhaust ventilation is strongly recommended to minimize the release of dust into the work area.[1][2]
-
Preventing Exposure: Minimize dust generation and accumulation during handling.[2] Avoid all direct contact with skin and eyes and prevent inhalation or ingestion.[2]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly with soap and water immediately after handling and at the end of the work shift.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1] Emergency eyewash stations and safety showers must be readily accessible.[1][2]
-
Storage: Store Chromic Sulfate in a cool, dry, well-ventilated area in tightly closed containers.[1][2] It is incompatible with strong oxidizing agents such as perchlorates, peroxides, and nitrates.[1][3]
Emergency and Spill Response
-
Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the area.[1]
-
Personal Protection: Responders must wear the appropriate PPE as detailed above, including respiratory protection.[1]
-
Cleanup:
-
Decontamination: After the spill is contained and collected, ventilate the area and wash the spill site thoroughly.[1][8]
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult all relevant regulations to ensure complete and accurate classification.[9]
-
Containerization: All waste Chromic Sulfate should be collected in sealed, clearly labeled containers.[1][10] Do not mix with other waste materials.[10]
-
Hazardous Waste: It may be necessary to dispose of Chromic Sulfate as a hazardous waste.[1]
-
Regulatory Compliance: Contact your institution's environmental health and safety department, your state Department of Environmental Protection (DEP), or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations and to ensure compliance with all federal, state, and local regulations.[1]
Safety Workflow Visualization
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural flow for safe handling of Chromic Sulfate.
References
- 1. nj.gov [nj.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. MyChem: Chemical [isolab.ess.washington.edu]
- 4. echemi.com [echemi.com]
- 5. nmfrc.org [nmfrc.org]
- 6. Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. flinnsci.com [flinnsci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
